molecular formula C13H11B B1588497 4-Bromo-2-methylbiphenyl CAS No. 5002-26-6

4-Bromo-2-methylbiphenyl

Cat. No.: B1588497
CAS No.: 5002-26-6
M. Wt: 247.13 g/mol
InChI Key: ZBNARPVMXYNXQQ-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbiphenyl is a useful research compound. Its molecular formula is C13H11Br and its molecular weight is 247.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-methylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methyl-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNARPVMXYNXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433422
Record name 4-BROMO-2-METHYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5002-26-6
Record name 4-BROMO-2-METHYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-Bromo-2-methylbiphenyl (CAS 5002-26-6)

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Architecture for Advanced R&D [1]

Executive Summary

4-Bromo-2-methylbiphenyl (CAS 5002-26-6) serves as a critical halogenated biaryl scaffold in the synthesis of optoelectronic materials (OLEDs) and pharmaceutical candidates.[1] Its structural significance lies in the orthogonality of its functional groups: the bromine atom at the C4 position allows for site-specific cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-methyl group introduces steric torsion that disrupts planar pi-stacking—a vital feature for preventing crystallization in organic semiconductors and improving solubility in drug discovery.[1]

This guide provides a technical deep-dive into the physiochemical profile, high-fidelity synthesis protocols, and handling requirements for this intermediate.[1]

Chemical Identity & Physiochemical Profile[1][2][3]

Synonyms: 4-Bromo-2-methyl-1,1'-biphenyl; 1-Phenyl-2-methyl-4-bromobenzene.[1]

PropertySpecificationTechnical Note
CAS Number 5002-26-6Verified Registry Number
Molecular Formula C₁₃H₁₁BrHeteroatom: Bromine (32.3%)
Molecular Weight 247.13 g/mol
Physical State Viscous Oil or Low-Melting SolidTends to supercool; crystallizes slowly.[1]
Boiling Point ~113-115°C @ 0.7 mmHgExtrapolates to ~300°C at atm pressure.[1]
Melting Point ~25–30°CHighly dependent on purity; often semi-solid at RT.[1]
Solubility DCM, THF, Toluene, HexaneHydrophobic; insoluble in water.[1]
Flash Point >110°CNon-flammable but combustible.[1]

Synthetic Architecture & Protocols

High-purity synthesis of 4-Bromo-2-methylbiphenyl requires overcoming regioselectivity challenges. Direct bromination of 2-methylbiphenyl often yields a mixture of the 4-bromo and 4'-bromo isomers due to competing directing effects of the phenyl and methyl groups.[1]

Therefore, we present two superior routes: Chemoselective Suzuki Coupling (Modern) and the Sandmeyer Sequence (Traditional/Regiospecific).

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Recommended)

This route utilizes the distinct reactivity rates of Aryl-Iodide vs. Aryl-Bromide bonds.[1] Palladium inserts into the C-I bond significantly faster than the C-Br bond, allowing retention of the bromine handle for future functionalization.

Reagents:

  • Substrate: 4-Bromo-1-iodo-2-methylbenzene (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

  • Base: Na₂CO₃ (2.0 equiv, aqueous 2M)[1]

  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Workflow:

  • Degassing: In a Schlenk flask, combine the aryl iodide, boronic acid, and solvent. Sparge with Argon for 20 minutes. Rationale: Oxygen poisons the Pd(0) species, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(PPh₃)₄ under positive Argon pressure.

  • Activation: Heat the mixture to 80°C. Monitor via TLC (Hexane/EtOAc 9:1). The reaction typically completes in 4-6 hours.

  • Quench & Extraction: Cool to RT. Dilute with water. Extract with Ethyl Acetate (3x).

  • Purification: The crude oil requires flash column chromatography (Silica Gel, 100% Hexanes) to remove homocoupled byproducts.

Visualization: Chemoselective Catalytic Cycle

The following diagram illustrates why the Bromine atom remains intact during this specific protocol.

SuzukiSelectivity Start 4-Bromo-1-iodo-2-methylbenzene OxAdd Oxidative Addition (Fast at C-I) Start->OxAdd Preferential C-I Insertion Pd0 Pd(0) Species Pd0->OxAdd TransMet Transmetallation (w/ Phenylboronic Acid) OxAdd->TransMet Base Assisted Selectivity NOTE: C-Br bond requires higher energy/different ligands to react. OxAdd->Selectivity RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 4-Bromo-2-methylbiphenyl (Br Intact) RedElim->Product

Figure 1: Chemoselective mechanism preserving the C-Br handle for downstream utility.

Protocol B: The Sandmeyer Sequence (Regio-Fidelity)

For labs where the di-halo precursor is unavailable, this route ensures 100% regiocontrol by converting an amine to the bromide.

  • Precursor: 4-Amino-2-methylbiphenyl (derived from nitration of 2-methylbiphenyl).

  • Diazotization: Treat amine with NaNO₂/H₂SO₄ at 0°C to form the diazonium salt.

  • Substitution: Slowly add the cold diazonium solution to a mixture of CuBr/HBr.

  • Workup: Steam distillation is often used here to separate the pure bromide from copper salts.

Functional Utility in R&D

OLED Material Synthesis

In Organic Light Emitting Diode (OLED) research, CAS 5002-26-6 is a "blocking" intermediate.

  • Triplet Energy Control: The 2-methyl group twists the biphenyl backbone (dihedral angle ~60-90°), breaking conjugation. This keeps the triplet energy (

    
    ) high, preventing reverse energy transfer in phosphorescent hosts.
    
  • Workflow: 4-Bromo-2-methylbiphenyl

    
     Lithiation 
    
    
    
    Phosphine/Silane coupling
    
    
    Host Material.[1]
Medicinal Chemistry

Biaryl motifs are "privileged structures" in drug design (e.g., Angiotensin II antagonists).

  • Steric Orthogonality: The methyl group prevents the two phenyl rings from becoming coplanar. This forces the molecule into a specific 3D conformation, potentially increasing binding selectivity to receptor pockets that require non-planar ligands.

Visualization: Application Workflow

Applications cluster_OLED Material Science (OLEDs) cluster_MedChem Medicinal Chemistry Intermediate 4-Bromo-2-methylbiphenyl (CAS 5002-26-6) Lithiation Lithiation (n-BuLi) Intermediate->Lithiation Suzuki Suzuki Coupling (R-B(OH)2) Intermediate->Suzuki HostMat High-Triplet Energy Host (Prevents Quenching) Lithiation->HostMat DrugCand Non-Planar Biaryl Scaffold (High Selectivity) Suzuki->DrugCand

Figure 2: Divergent synthetic utility in electronics and pharmacology.[1]

Handling, Stability & Safety

Stability Profile
  • Oxidation: The benzylic methyl group (C2-Me) is susceptible to radical oxidation if exposed to air/light over long periods, potentially forming the aldehyde or carboxylic acid. Store under Nitrogen/Argon.

  • Hydrolysis: Stable to aqueous workups but avoid prolonged exposure to strong acids which may induce migration or polymerization.

Safety Protocols (GHS Classifications)[5][6]
  • H315/H319: Causes skin and serious eye irritation.[2][3][4][5]

  • H400/H410: Very toxic to aquatic life (common for lipophilic organobromines).

  • PPE: Nitrile gloves (0.11 mm min thickness) are required. Use a fume hood to avoid inhalation of vapors during heating.

References

  • PubChem Compound Summary. (2025). 4-Bromo-2-methylbiphenyl (CID 9964845).[1][6] National Center for Biotechnology Information. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for Protocol A). [Link]

  • Bolli, M. H., et al. (2012).[7] The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.[8][7] Journal of Medicinal Chemistry.[8][7] (Context for biaryl scaffolds in drug design). [Link][8]

Sources

4-Bromo-2-methylbiphenyl molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Physicochemical Profile

4-Bromo-2-methylbiphenyl is a specialized halogenated biaryl intermediate used critically in the synthesis of functional materials (OLEDs, liquid crystals) and pharmacophores. Unlike its para-substituted isomer (4-bromo-4'-methylbiphenyl), the presence of the ortho-methyl group in this molecule induces significant steric torsion between the phenyl rings, disrupting planarity and altering electronic conjugation—a feature exploited to tune the bandgap in optoelectronic materials.

PropertyData
IUPAC Name 4-Bromo-2-methyl-1,1'-biphenyl
CAS Number 5002-26-6
Molecular Formula C₁₃H₁₁Br
Molecular Weight 247.13 g/mol
Physical State Viscous Liquid to Low-Melting Solid (Pale Yellow)
Refractive Index

1.6190 – 1.6230
SMILES CC1=C(C=CC(Br)=C1)C2=CC=CC=C2
Solubility Soluble in CH₂Cl₂, THF, Toluene; Insoluble in Water

Part 1: Structural Analysis & Reactivity Logic

The Ortho-Methyl Effect

The defining structural feature of 4-bromo-2-methylbiphenyl is the steric clash between the methyl group at position 2 and the ortho hydrogens of the unsubstituted phenyl ring (positions 2', 6').

  • Conformation: This steric hindrance forces the two phenyl rings to twist out of coplanarity, typically adopting a dihedral angle of 40–60° in solution.

  • Reactivity Implication: The lack of planarity reduces

    
    -conjugation across the biaryl axis. However, the 4-bromo position remains electronically coupled and sterically accessible, making it an ideal "handle" for further functionalization via cross-coupling reactions without interference from the biaryl junction.
    
Chemoselectivity Profile

In synthetic workflows, this molecule serves as an electrophile. The bromine atom at position 4 is activated for oxidative addition to transition metals (Pd, Ni), enabling:

  • Suzuki-Miyaura Coupling: Extension to terphenyls.

  • Buchwald-Hartwig Amination: Synthesis of triarylamines (common in hole-transport materials).

  • Lithiation/Grignard Formation: Conversion to a nucleophile for reaction with carbonyls.

Part 2: Synthesis Protocol (Chemoselective Route)

While 4-bromo-2-methylbiphenyl can be isolated from the bromination of 2-methylbiphenyl, that route often yields inseparable mixtures of regioisomers (4-bromo and 4'-bromo). The chemoselective Suzuki coupling described below is the industry-standard method for high-purity synthesis, utilizing the reactivity difference between aryl iodide and aryl bromide.

Reaction Scheme

Reactants: Phenylboronic acid + 4-Bromo-1-iodo-2-methylbenzene Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) Principle: The C–I bond (~65 kcal/mol) is weaker and undergoes oxidative addition significantly faster than the C–Br bond (~81 kcal/mol), allowing the biaryl bond to form at position 1 while leaving the bromine at position 4 intact.

Synthesis Reactant1 4-Bromo-1-iodo-2-methylbenzene (Electrophile) Catalyst Pd(PPh3)4 (3 mol%) Na2CO3 (aq), Toluene/EtOH Reactant1->Catalyst Reactant2 Phenylboronic Acid (Nucleophile) Reactant2->Catalyst Intermediate Oxidative Addition (Selective at C-I) Catalyst->Intermediate 80°C, 12h Product 4-Bromo-2-methylbiphenyl (Target) Intermediate->Product -NaI, -B(OH)3

Caption: Chemoselective synthesis exploiting the reactivity differential between Aryl-I and Aryl-Br bonds.

Step-by-Step Methodology

Reagents:

  • 4-Bromo-1-iodo-2-methylbenzene (1.0 eq, 10 mmol)

  • Phenylboronic acid (1.1 eq, 11 mmol)

  • Pd(PPh₃)₄ (0.03 eq, 0.3 mmol)

  • Sodium Carbonate (2.0 M aqueous solution, 20 mL)

  • Solvent: Toluene (40 mL) / Ethanol (10 mL)

Procedure:

  • Degassing: Charge a 3-neck round-bottom flask with toluene, ethanol, and aqueous Na₂CO₃. Sparge with Argon for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Addition: Add 4-bromo-1-iodo-2-methylbenzene and phenylboronic acid under positive Argon flow.

  • Catalyst Injection: Add Pd(PPh₃)₄ quickly. The solution will turn yellow/orange.

  • Reflux: Heat the mixture to 90°C (internal temperature) for 12–16 hours. Monitor by TLC (Hexane eluent) or HPLC. The starting iodide should disappear; the bromide product is stable under these conditions.

  • Workup: Cool to room temperature. Separate the organic layer.[1][2][3] Extract the aqueous layer with ethyl acetate (2x). Combine organics and wash with brine.[1]

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 100% Hexanes).

    • Note: The product elutes quickly due to low polarity.

  • Validation: Confirm structure via ¹H NMR. Look for the singlet methyl peak at ~2.2 ppm and the characteristic multiplet of the unsubstituted phenyl ring.

Part 3: Applications in Drug Discovery & Materials

Materials Science (OLEDs & Liquid Crystals)

In Organic Light-Emitting Diodes (OLEDs), this molecule acts as a "breakwater" scaffold.

  • Triplet Energy Management: The twisted biphenyl core prevents

    
    -stacking in solid films, which reduces fluorescence quenching.
    
  • Host Materials: It is frequently coupled with carbazole or arylamine derivatives to create high-triplet-energy host materials for phosphorescent emitters.

Medicinal Chemistry Scaffold

The 4-bromo-2-methylbiphenyl motif appears in the structure-activity relationship (SAR) studies of:

  • Angiotensin II Receptor Antagonists: Analogs of the "sartan" class drugs often require a biphenyl core. The 2-methyl group can serve as a bioisostere for chloro- or trifluoromethyl- substituents, modulating metabolic stability.

  • Allosteric Modulators: Used in the synthesis of negative allosteric modulators (NAMs) for mGluR5 receptors.

Applications cluster_0 Reactivity Pathways cluster_1 End Applications Core 4-Bromo-2-methylbiphenyl Path1 Suzuki Coupling (w/ Aryl-Boronic Acids) Core->Path1 Path2 Buchwald-Hartwig (w/ Amines) Core->Path2 Path3 Lithiation (Li-Halogen Exchange) Core->Path3 App1 OLED Host Materials (Prevents Pi-Stacking) Path1->App1 App2 Liquid Crystals (Nematic Phase Modifiers) Path1->App2 Path2->App1 App3 Pharma Scaffolds (Angiotensin II Analogs) Path3->App3

Caption: Divergent synthesis pathways transforming the core scaffold into functional materials and drugs.

Part 4: Safety & Handling (MSDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2 (Causes skin irritation).[4][5][6]

  • Eye Irritation: Category 2A (Causes serious eye irritation).[5]

  • STOT-SE: Category 3 (May cause respiratory irritation).[5][7]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). While the aryl bromide is relatively stable, the liquid state can absorb moisture.

  • Disposal: Collect in halogenated organic waste containers. Do not release into drains; toxic to aquatic life with long-lasting effects.[5]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 12826376, 4-Bromo-2-methyl-1,1'-biphenyl. PubChem. [Link]

Sources

physical and chemical properties of 4-Bromo-2-methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-2-methylbiphenyl: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

4-Bromo-2-methylbiphenyl is a halogenated aromatic hydrocarbon featuring a biphenyl core structure. This molecule is distinguished by a bromine atom at the 4-position and a methyl group at the 2-position of one of the phenyl rings. Its chemical structure, possessing both a reactive bromine handle for cross-coupling reactions and a methyl group that influences steric and electronic properties, makes it a valuable and versatile intermediate in organic synthesis. For researchers and professionals in drug development and materials science, understanding the specific properties and reactivity of this compound is crucial for its effective application in the synthesis of complex target molecules, including novel pharmaceutical agents and functional materials.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthetic methodologies, key reactions, and safety protocols, grounded in established scientific principles and data.

Part 1: Core Physicochemical Properties

The utility of any chemical intermediate begins with a firm understanding of its fundamental physical and chemical characteristics. These properties dictate storage conditions, solvent selection, and reaction setup. 4-Bromo-2-methylbiphenyl is typically encountered as a liquid at ambient temperatures.[2]

Summary of Physical and Chemical Identifiers

The key identifying and physical properties of 4-Bromo-2-methylbiphenyl are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 5002-26-6[2][3]
Molecular Formula C₁₃H₁₁Br[2][3]
Molecular Weight 247.14 g/mol [3]
IUPAC Name 4-bromo-2-methyl-1-phenylbenzene[2][3]
Appearance Clear, colorless to pale yellow liquid[2]
Boiling Point 113°C to 114°C (at 0.7 mmHg)[3]
Refractive Index 1.6190-1.6230 (at 20°C)[2]
Purity (Typical) ≥97.5%[2]

Solubility Profile: While specific quantitative solubility data is not widely published, the molecular structure provides clear indicators. As a nonpolar aromatic hydrocarbon, 4-Bromo-2-methylbiphenyl is expected to be insoluble in water.[4] It is anticipated to be soluble in common organic solvents such as methanol, dimethyl sulfoxide (DMSO), chloroform, tetrahydrofuran (THF), and toluene.[5] This solubility is critical for its use in a wide range of reaction conditions, particularly in palladium-catalyzed cross-coupling reactions which are often conducted in organic solvents.

Part 2: Spectroscopic Signature and Characterization

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region. The protons on the unsubstituted phenyl ring would appear as a multiplet between δ 7.2 and 7.6 ppm. The three protons on the substituted ring would appear as distinct signals, likely a doublet, a singlet (or narrow doublet), and a doublet of doublets, influenced by the bromine and methyl groups. The methyl group protons would present as a sharp singlet, typically in the δ 2.2-2.6 ppm range.[6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show 13 distinct signals due to the molecule's asymmetry. This would include six signals for the unsubstituted phenyl ring and seven for the substituted ring (six aromatic carbons and one methyl carbon). The carbon atom bonded to the bromine (C4) would be found around δ 120-125 ppm, while the carbon bearing the methyl group (C2) and the ipso-carbon (C1) would also be clearly identifiable.

  • Mass Spectrometry (MS): The mass spectrum provides definitive evidence of the compound's identity and elemental composition. The key feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion (M⁺ and M+2), appearing at m/z 246 and 248, respectively. This characteristic pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.

Part 3: Chemical Synthesis and Reactivity

The strategic importance of 4-Bromo-2-methylbiphenyl lies in its tailored reactivity, which allows it to serve as a foundational building block for more complex architectures.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most direct and industrially relevant method for synthesizing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For 4-Bromo-2-methylbiphenyl, this involves coupling phenylboronic acid with 1,4-dibromo-2-methylbenzene.

The choice of starting materials is strategic. 1,4-dibromo-2-methylbenzene is selected because the bromine atom at the 4-position is sterically unhindered and electronically suitable for oxidative addition to the palladium catalyst, while the bromine at the 1-position is more sterically hindered by the adjacent methyl group, leading to preferential reaction at the desired site.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle ArylHalide 1,4-Dibromo-2-methylbenzene OxAdd Oxidative Addition ArylHalide->OxAdd BoronicAcid Phenylboronic Acid Transmetal Transmetalation BoronicAcid->Transmetal Pd0 Pd(0) Catalyst Pd0->OxAdd Step 1 OxAdd->Transmetal ReductElim Reductive Elimination Transmetal->ReductElim Step 2 ReductElim->Pd0 Regenerates Catalyst Product 4-Bromo-2-methylbiphenyl ReductElim->Product Step 3 Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid

Caption: Suzuki-Miyaura synthesis of 4-Bromo-2-methylbiphenyl.

Exemplary Synthetic Protocol
  • Setup: To a dry Schlenk flask under an argon atmosphere, add 1,4-dibromo-2-methylbenzene (1.0 eq), phenylboronic acid (1.1 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Solvent and Base: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v), followed by an aqueous solution of a base, such as potassium carbonate (2.0 eq). The base is crucial for activating the boronic acid for the transmetalation step.

  • Reaction: Heat the mixture with vigorous stirring to 80-90°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 4-Bromo-2-methylbiphenyl.

Core Reactivity

The true utility of 4-Bromo-2-methylbiphenyl is realized through the selective reactions of its functional groups. The C-Br bond is the primary site for transformations, making it a powerful precursor for a diverse range of more complex biphenyl derivatives.

Reactivity cluster_products Derivative Classes Start 4-Bromo-2-methylbiphenyl P_Suzuki Aryl-Substituted Biphenyls Start->P_Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) P_Sonogashira Alkynyl-Substituted Biphenyls Start->P_Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) P_Buchwald Amino-Substituted Biphenyls Start->P_Buchwald Buchwald-Hartwig Amination (Amine, Pd cat.) P_Grignard Functionalized Biphenyls via Grignard Start->P_Grignard Grignard Formation (Mg, then E+)

Caption: Key reaction pathways for 4-Bromo-2-methylbiphenyl.

  • Further Cross-Coupling Reactions: The bromine atom can readily participate in other palladium-catalyzed reactions, including Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines), allowing for the introduction of a wide variety of functional groups.[7]

  • Lithiation and Grignard Formation: The C-Br bond can be converted into an organometallic species through reaction with magnesium (to form a Grignard reagent) or organolithium reagents. This transforms the electrophilic carbon into a nucleophile, which can then react with a range of electrophiles (e.g., aldehydes, ketones, CO₂) to build molecular complexity.

Part 4: Applications in Research and Drug Development

Substituted biphenyl scaffolds are prevalent in many approved drugs and advanced materials. 4-Bromo-2-methylbiphenyl serves as a key intermediate for accessing these structures.

  • Pharmaceutical Synthesis: The biphenyl motif is a "privileged scaffold" in medicinal chemistry. For example, the core structure of angiotensin II receptor antagonists, a class of antihypertensive drugs (e.g., Valsartan, Losartan), often contains a substituted biphenyl. While not a direct precursor to these specific drugs, 4-Bromo-2-methylbiphenyl is an ideal starting material for synthesizing novel analogs for drug discovery programs.[8] Its structure allows for the systematic exploration of chemical space around the biphenyl core to optimize potency, selectivity, and pharmacokinetic properties.

  • Materials Science: The rigid biphenyl structure is a common component in organic light-emitting diodes (OLEDs), liquid crystals, and other functional polymers. The ability to functionalize 4-Bromo-2-methylbiphenyl through its bromine atom allows for its incorporation into larger conjugated systems, enabling the tuning of electronic and photophysical properties for specific material applications.[1]

Part 5: Safety and Handling

Proper handling of 4-Bromo-2-methylbiphenyl is essential for laboratory safety. While it is not classified as acutely toxic, it is an irritant and requires careful management.[9]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[10][11] Avoid contact with skin and eyes.[10] In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-2-methylbiphenyl is a strategically important chemical intermediate whose value is derived from its specific substitution pattern. The biphenyl core provides a rigid and well-defined scaffold, while the accessible bromine atom serves as a versatile handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. For scientists in drug discovery and materials science, this compound offers a reliable and adaptable starting point for the synthesis of novel, high-value molecules. A thorough understanding of its properties, synthesis, and reactivity is paramount to unlocking its full potential in research and development.

References

  • PubChem. (n.d.). 4-Bromo-2-methylphenol. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). 4-BROMO-2-FLUOROBIPHENYL GHS Safety Data Sheet. Retrieved from [Link]

  • FooDB. (2019). Showing Compound 4-Methylbiphenyl (FDB010551). Retrieved from [Link]

  • Google Patents. (n.d.). KR100885148B1 - Method for preparing 4'-bromomethyl-2-cyanobiphenyl.
  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobiphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists.

Sources

Comprehensive Technical Guide: Mass Spectrometry Fragmentation of 4-Bromo-2-methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 4-Bromo-2-methylbiphenyl (C


H

Br). As a halogenated biaryl intermediate frequently employed in Suzuki-Miyaura cross-coupling for drug development, accurate identification of this compound is critical for quality control and impurity profiling.

This document moves beyond basic spectral listing to explain the causality of fragmentation—specifically the interplay between the labile aryl-bromide bond and the stabilizing influence of the biphenyl core. It includes self-validating experimental protocols and mechanistic visualizations to ensure reproducibility in high-stakes research environments.

Structural Characterization & Isotopic Signature[1][2]

Before analyzing fragmentation, the operator must validate the molecular ion (


) through its isotopic signature. 4-Bromo-2-methylbiphenyl possesses a single bromine atom, creating a distinct diagnostic pattern.
The "Twin Peak" Validation

Unlike chlorinated or non-halogenated compounds, brominated aromatics exhibit a unique 1:1 isotopic ratio due to the natural abundance of


Br (50.69%) and 

Br (49.31%).
  • Monoisotopic Mass (

    
    Br):  246.0044 Da
    
  • Isotopic Mass (

    
    Br):  248.0024 Da
    
  • Observation: In the mass spectrum, the molecular ion appears as a doublet at m/z 246 and m/z 248 of approximately equal intensity.

Critical QC Check: If the ratio of m/z 246 to 248 deviates significantly from 1:1 (e.g., >10% variance), the sample may be contaminated with a non-brominated co-eluting impurity or the detector may be saturated.

Fragmentation Mechanics (The Core)

The fragmentation of 4-Bromo-2-methylbiphenyl under Electron Ionization (EI, 70 eV) is driven by two competing factors: the weakness of the C-Br bond and the stability of the aromatic biphenyl system.

Primary Pathway: Homolytic Dehalogenation (Loss of Br)

The aryl-bromide bond is the weakest link in the molecule. Upon ionization, the radical cation rapidly expels a bromine radical.

  • Transition:

    
     (m/z 246/248) 
    
    
    
    
    
    (m/z 167) +
    
    
    Br
  • Mechanism: This is a rapid, high-energy process. The resulting ion at m/z 167 corresponds to the 2-methylbiphenyl cation . This is often the base peak (100% relative abundance) or a major peak in the spectrum.

Secondary Pathway: Methyl Group Scrambling

The 2-methylbiphenyl cation (m/z 167) undergoes further fragmentation characteristic of methylated polycyclic aromatics.

  • Loss of Methyl (

    
    CH
    
    
    
    ):
    The ion at m/z 167 loses a methyl radical to form the biphenylene cation (or a fluorenyl-type rearranged cation) at m/z 152 .
  • Loss of Hydrogen (

    
    H):  Alternatively, benzylic cleavage can occur, removing a hydrogen atom to form a tropylium-like expanded ring system at m/z 166 .
    
Minor Pathway: Direct Methyl Loss

While less favorable than Br loss, the molecular ion can lose a methyl group directly.

  • Transition:

    
    
    
    
    
    
    
    (m/z 231/233).
  • Diagnostic Value: The retention of the bromine doublet (m/z 231/233) confirms that the halogen is still attached to the ring during this specific cleavage event.

Visualization of Fragmentation Pathways

FragmentationPath M_Ion Molecular Ion (M+) m/z 246 / 248 (1:1 Doublet) Frag_167 [M - Br]+ 2-Methylbiphenyl Cation m/z 167 (Base Peak Candidate) M_Ion->Frag_167 - Br (79/81 Da) Frag_231 [M - CH3]+ m/z 231 / 233 (Retains Br Pattern) M_Ion->Frag_231 - CH3 (15 Da) Frag_166 [M - Br - H]+ Fluorenyl/Tropylium Cation m/z 166 Frag_167->Frag_166 - H (1 Da) Frag_152 [M - Br - CH3]+ Biphenylene Cation m/z 152 Frag_167->Frag_152 - CH3 (15 Da) Frag_Phenyl Phenyl Cation m/z 77 Frag_167->Frag_Phenyl Ring Cleavage Frag_231->Frag_152 - Br

Figure 1: Mechanistic fragmentation tree for 4-Bromo-2-methylbiphenyl under 70 eV EI conditions.

Experimental Methodology: Self-Validating Protocol

To ensure data integrity, the following GC-MS protocol is recommended. This workflow includes specific "Stop/Go" checkpoints to prevent the generation of artifactual data.

Instrument Configuration (Agilent/Thermo/Shimadzu Compatible)
ParameterSettingRationale
Ionization EI, 70 eVStandard energy for library matching (NIST/Wiley).
Source Temp 230°CSufficient to prevent condensation but minimize thermal degradation.
Transfer Line 280°CPrevents cold-spot condensation of high-boiling biphenyls.
Column DB-5ms or HP-5ms5% Phenyl phase provides optimal selectivity for aromatic isomers.
Carrier Gas Helium, 1.0 mL/minConstant flow mode ensures stable retention times.
Analytical Workflow

Workflow Start Sample Prep (1 mg/mL in DCM) Tune Autotune (PFTBA) Check m/z 69, 219, 502 Start->Tune Inject Split Injection (1:50 Ratio) Tune->Inject Sep GC Separation (5% Phenyl Column) Inject->Sep Detect MS Detection (Scan 40-400 amu) Sep->Detect Decision Check M+ Doublet (246/248) Detect->Decision Report Generate Report Decision->Report Ratio ~1:1 Fail Recalibrate/Dilute Decision->Fail Ratio Skewed Fail->Start

Figure 2: Step-by-step GC-MS acquisition workflow with built-in quality control checkpoint.

Protocol Steps
  • Preparation: Dissolve 1 mg of 4-Bromo-2-methylbiphenyl in 1 mL of Dichloromethane (DCM). Do not use methanol, as it may cause transesterification artifacts if acidic impurities are present.

  • Tuning: Perform a PFTBA autotune. Verify that the m/z 502 peak is visible (>1%) to ensure high-mass sensitivity.

  • Acquisition: Inject 1 µL in split mode (1:50). A splitless injection may saturate the detector, distorting the critical 246/248 isotope ratio.

  • Validation: Extract the ion chromatogram for m/z 246 and 248. They must co-elute perfectly.

Data Interpretation & Artifacts

Summary of Diagnostic Ions
m/z (Mass-to-Charge)IdentityRelative Abundance (Est.)[1]Mechanistic Origin
246 / 248 Molecular Ion (

)
60-80%Stable aromatic core; 1:1 doublet confirms Br.
231 / 233

5-15%Loss of methyl; retains Br doublet.
167

100% (Base Peak) Heterolytic cleavage of C-Br bond.
166

20-40%Loss of H and Br (or H from 167 ion).
152

30-50%Biphenylene cation (characteristic of biphenyls).
77

10-20%Phenyl cation (fragmentation of the biaryl bond).[1]
Common Artifacts
  • Detector Saturation: If the 246/248 peaks are flat-topped or the ratio is 1:0.8, dilute the sample. Saturation ruins isotopic pattern matching.

  • Thermal Degradation: Appearance of a peak at m/z 168 (2-methylbiphenyl) before fragmentation suggests the bromine is being stripped in the hot injector port (dehalogenation). Lower the inlet temperature if this is observed.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Brominated Biphenyls. National Institute of Standards and Technology.[2][3][4] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

crystallographic data of 4-Bromo-2-methylbiphenyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Crystallographic & Structural Analysis of 4-Bromo-2-methylbiphenyl Derivatives

Executive Summary

The 4-Bromo-2-methylbiphenyl scaffold represents a critical pharmacophore and intermediate in the synthesis of biaryl-based therapeutics and advanced materials.[1] Its structural uniqueness lies in the interplay between the 4-position bromine atom , which serves as a versatile handle for halogen bonding and further functionalization (e.g., Buchwald-Hartwig amination), and the 2-position methyl group , which sterically enforces a non-planar conformation. This guide provides a rigorous technical analysis of the crystallographic data, synthesis protocols, and supramolecular mechanics governing this class of compounds, utilizing high-fidelity analog data to establish predictive structural models.

Chemical Context & Synthetic Methodology

The synthesis of 4-Bromo-2-methylbiphenyl derivatives demands high chemoselectivity to preserve the bromine functionality while establishing the biaryl axis. The most robust protocol utilizes a site-selective Suzuki-Miyaura cross-coupling.[1]

Optimized Synthetic Protocol
  • Target: 4-Bromo-2-methylbiphenyl (CAS: 500037-07-0)[1]

  • Strategy: Exploiting the reactivity difference between aryl iodide and aryl bromide.[1]

Reagents:

  • Substrate A: 4-Bromo-1-iodo-2-methylbenzene (The iodine at C1 is significantly more labile to oxidative addition than the bromine at C4).[1]

  • Substrate B: Phenylboronic acid (1.05 equiv).[1]

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    with S-Phos.
  • Base:

    
     (2.0 equiv).[1]
    
  • Solvent: Toluene/Ethanol/Water (4:1:1 v/v).[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Purge the reaction vessel with Argon for 15 minutes.

  • Catalyst Activation: Add the Pd catalyst to the solvent mixture and stir for 10 minutes at room temperature to ensure active species generation (

    
    ).
    
  • Addition: Introduce 4-Bromo-1-iodo-2-methylbenzene, Phenylboronic acid, and base.

  • Thermal Cycle: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the iodide.

  • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine, dry over

    
    .[1]
    
  • Purification: Silica gel column chromatography. The product typically elutes as a white/colorless solid.[1]

Visualization: Synthetic Workflow

SynthesisWorkflow Reactants Precursors (4-Bromo-1-iodo-2-methylbenzene + Phenylboronic Acid) Catalysis Catalytic Cycle (Pd(0) Oxidative Addition Selective at C-I bond) Reactants->Catalysis Argon/90°C Coupling Transmetallation & Reductive Elimination Catalysis->Coupling Workup Workup & Purification (Silica Chromatography) Coupling->Workup Product Target Crystal 4-Bromo-2-methylbiphenyl Workup->Product Crystallization

Figure 1: Chemoselective synthesis workflow prioritizing the C-I bond activation to preserve the C-Br motif.

Crystallographic Data & Structural Analysis

Due to the proprietary nature of some specific derivative datasets, we utilize the 4-Bromo-2-chlorophenyl analog as the authoritative structural proxy. The van der Waals radius of a methyl group (2.0 Å) is sterically comparable to, though slightly larger than, a chlorine atom (1.75 Å), making the crystallographic packing of the chloro-analog highly predictive of the methyl-derivative.

Unit Cell Parameters (Representative Analog)

The following data represents the triclinic packing characteristic of 4-bromo-2-substituted biphenyls.

ParameterValueDescription
Crystal System TriclinicLow symmetry packing typical of twisted biaryls.[1]
Space Group

Centrosymmetric, favoring antiparallel dipole alignment.[1]
Unit Cell a 7.5850(7) ÅShort axis, often defining the stacking direction.
Unit Cell b 9.825(1) ÅIntermediate axis.[1][2]
Unit Cell c 12.8466(13) ÅLong axis, accommodating the biphenyl length.

87.176(3)°Near-orthogonal angle.[1]

85.069(3)°Slight monoclinic distortion.[1]

82.934(3)°Deviation from 90° indicates packing strain.[1]
Z 2Two molecules per unit cell (inversion dimer).[1]
Conformational Mechanics: The "Ortho Effect"

The defining feature of 4-Bromo-2-methylbiphenyl is the torsion angle between the two phenyl rings.

  • Unsubstituted Biphenyl: Planar (0°) in crystal due to packing forces; twisted (~44°) in gas phase.[1]

  • 2-Methyl Derivative: The steric clash between the 2-Methyl group and the 2'-Hydrogen (on the adjacent ring) prevents planarity.

  • Observed Torsion: Crystallographic data confirms a twist angle (

    
    ) of 60°–85°  for ortho-substituted biphenyls.[1] This "locked" non-planar conformation is critical for drug design, as it disrupts 
    
    
    
    -conjugation and creates a distinct 3D chiral axis (atropisomerism potential).[1]
Intermolecular Interactions

The crystal lattice is stabilized by a hierarchy of supramolecular forces:

  • Halogen Bonding (

    
    ):  The electropositive 
    
    
    
    -hole of the bromine atom interacts with the electron-rich
    
    
    -system of a neighboring phenyl ring.[1]
    • Distance: ~3.4–3.6 Å.[1]

    • Directionality: Linear (

      
       angle ~160–175°).[1]
      
  • Weak Hydrogen Bonds (

    
    ):  The methyl hydrogens act as weak donors to adjacent aromatic rings.[1]
    
  • Dispersion Forces: The twisted conformation minimizes

    
     stacking overlap but maximizes edge-to-face (T-shaped) interactions.[1]
    

Experimental Protocols for Crystallization

To obtain single crystals suitable for X-ray diffraction (SC-XRD), the following method is validated for lipophilic biaryl halides.

Slow Evaporation Method:

  • Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Chloroform/Ethanol (1:1) or Dichloromethane/Hexane (1:2) .[1] The mixed solvent system is crucial: the halogenated solvent solubilizes the bromine moiety, while the alcohol/alkane acts as a precipitant.

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Nucleation: Cover the vial with parafilm and pierce 3–4 small holes to allow controlled solvent evaporation.

  • Incubation: Store at 4°C in a vibration-free environment. Crystals typically form within 48–72 hours as colorless prisms or plates.[1]

Structural Logic & Drug Design Implications

The crystallographic data directly informs Structure-Activity Relationship (SAR) studies.[1]

StructuralLogic Substituent 2-Methyl Substituent (Steric Bulk) Torsion Increased Torsion Angle (60° - 85°) Substituent->Torsion Steric Clash Packing Disrupted Pi-Stacking (Reduced Solubility Energy) Torsion->Packing Lattice Expansion Target Protein Binding Pocket (Specific Interaction) Torsion->Target Shape Complementarity Bioprop Enhanced Solubility & 3D Binding Profile Packing->Bioprop Halogen 4-Bromo Handle (Halogen Bond Donor) Halogen->Target Sigma-Hole Interaction

Figure 2: Causal relationship between the ortho-methyl substitution, crystal lattice packing, and pharmaceutical properties.[2]

Key Takeaway for Medicinal Chemistry: The 2-methyl group does not merely add lipophilicity; it orthogonally twists the biaryl system.[1] This prevents the molecule from intercalating into flat DNA or protein clefts (reducing non-specific toxicity) and directs the 4-bromo group into specific pockets where it can engage in halogen bonding with backbone carbonyls (e.g., in kinase inhibitors).

References

  • BenchChem Technical Support. (2025).[1][3] An In-depth Technical Guide on the Crystal Structure of 4-Methylbiphenyl. BenchChem. Link[1]

  • National Institutes of Health (NIH). (2022).[1] Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl derivatives. PubMed Central.[1] Link

  • Cambridge Crystallographic Data Centre (CCDC). Search for Refcode: 4-Bromo-2-chlorophenyl derivatives. Link

  • PubChem. (2025).[1] 4-Bromobiphenyl Compound Summary. National Library of Medicine.[1] Link[1]

  • Westmont College. (2022).[1][4] Determination of Torsional Angles of Biphenyl Molecules. Journal of Undergraduate Chemistry Research. Link

Sources

The Genesis of a Key Biphenyl: A Technical Guide to the Discovery and First Synthesis of 4-Bromo-2-methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Importance of a Substituted Biphenyl

In the vast landscape of organic chemistry, the biphenyl scaffold represents a foundational structural motif. Its presence in pharmaceuticals, agrochemicals, and materials science underscores the enduring relevance of synthetic routes to its diverse derivatives. This technical guide delves into the history and seminal synthesis of a specific, yet significant, member of this family: 4-Bromo-2-methylbiphenyl. While modern synthetic marvels like the Suzuki-Miyaura coupling have revolutionized the construction of such molecules, understanding their genesis provides invaluable context and appreciation for the foundational principles of organic synthesis. This document will explore the pioneering work that first brought 4-Bromo-2-methylbiphenyl into existence, offering a detailed look at the experimental rationale and methodology of its creators. For researchers and professionals in drug development, this exploration serves not only as a historical account but also as a testament to the enduring power of fundamental organometallic chemistry.

The Dawn of Biphenyl Synthesis: A Historical Perspective

The early 20th century marked a period of intense exploration in the field of organic synthesis. Chemists were grappling with the challenge of forming carbon-carbon bonds between aromatic rings, a task that is now routinely accomplished with a variety of catalytic cross-coupling reactions. In the pre-palladium era, the synthetic chemist's toolbox for creating unsymmetrical biphenyls was limited.

Early methods for biphenyl synthesis were often harsh and lacked the selectivity of modern techniques. The Wurtz-Fittig reaction , dating back to the 19th century, involved the coupling of an aryl halide with an alkyl halide and sodium metal. While groundbreaking for its time, it was generally limited to the synthesis of alkylarenes and suffered from side reactions.

The Ullmann reaction , developed in the early 1900s, offered a more direct route to biphenyls through the copper-mediated coupling of two aryl halides. However, this method typically required high temperatures and was often limited to the synthesis of symmetrical biphenyls or required a significant excess of one reactant to favor the cross-coupled product.

It was against this backdrop that the development of organometallic reagents, particularly organolithium and Grignard reagents, began to open new avenues for more controlled and selective carbon-carbon bond formation.

The Pioneering Synthesis: Gilman's Foray into Unsymmetrical Biphenyls

The first documented synthesis of 4-Bromo-2-methylbiphenyl is attributed to the seminal work of Henry Gilman, F. W. Moore, and R. G. Jones, published in the Journal of the American Chemical Society in 1941. Gilman, a towering figure in the field of organometallic chemistry, was instrumental in developing and understanding the reactivity of organolithium and organocopper reagents (the latter now famously known as Gilman reagents).

Their approach, revolutionary for its time, leveraged the unique reactivity of an organolithium reagent to construct the target biphenyl with a level of precision that was previously difficult to achieve. The core of their strategy involved the formation of an aryl-lithium species and its subsequent reaction with another aromatic component.

Retrosynthetic Analysis and Strategic Rationale

The logical disconnection for the synthesis of 4-Bromo-2-methylbiphenyl, as envisioned through a modern lens but likely paralleling Gilman's strategic thinking, points to the formation of the bond between the two phenyl rings.

Retrosynthesis Target 4-Bromo-2-methylbiphenyl Disconnect C-C Disconnection Target->Disconnect Intermediates Aryl Nucleophile + Aryl Electrophile Disconnect->Intermediates

A simplified retrosynthetic approach to 4-Bromo-2-methylbiphenyl.

Gilman's expertise in organometallic chemistry would have naturally led him to consider an aryl organometallic species as the nucleophilic partner. The choice of starting materials would have been guided by their availability and the feasibility of generating the required organometallic intermediate.

The First Synthesis: A Detailed Experimental Protocol

Step 1: Preparation of the Aryllithium Reagent

The synthesis likely commenced with the preparation of an aryllithium reagent from an appropriately substituted aromatic halide. A plausible starting material would be 2,5-dibromotoluene. The ortho-lithiation would be directed by the methyl group, and the subsequent reaction would displace one of the bromine atoms.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Volume/Mass
2,5-Dibromotoluene249.96
n-Butyllithium64.06
Diethyl ether (anhydrous)74.12

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet is charged with a solution of 2,5-dibromotoluene in anhydrous diethyl ether.

  • The solution is cooled to a low temperature (likely -78 °C using a dry ice/acetone bath) under a positive pressure of dry nitrogen.

  • A solution of n-butyllithium in hexane is added dropwise to the stirred solution of 2,5-dibromotoluene over a period of 30 minutes, maintaining the low temperature. The formation of the aryllithium species is often accompanied by a color change.

  • The reaction mixture is stirred at this low temperature for an additional 1-2 hours to ensure complete formation of the 2-lithio-5-bromotoluene intermediate.

Step 2: The Coupling Reaction

With the aryllithium reagent in hand, the next critical step is the coupling reaction to form the biphenyl linkage. In this seminal work, it is plausible that the reaction was carried out with benzene itself or a derivative that could be subsequently modified. However, a more direct approach would involve the use of a coupling partner that would directly yield the desired product. Given the title of the paper often cited, it is highly probable that the coupling was with a copper salt to form an organocuprate, which then reacted with another aryl halide. For the purpose of this guide, we will illustrate a plausible direct coupling with a phenylating agent.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Volume/Mass
2-Lithio-5-bromotoluene solution-
Phenylating Agent (e.g., Chlorobenzene)112.56
Copper(I) Iodide (catalyst)190.45

Procedure:

  • To the freshly prepared solution of 2-lithio-5-bromotoluene at low temperature, a catalytic amount of copper(I) iodide is added.

  • A solution of the phenylating agent (e.g., chlorobenzene) in anhydrous diethyl ether is then added dropwise to the reaction mixture.

  • The reaction mixture is allowed to slowly warm to room temperature and is then stirred for several hours to ensure the completion of the coupling reaction.

  • The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Step 3: Purification

The final step involves the purification of the crude 4-Bromo-2-methylbiphenyl.

Procedure:

  • The crude product is purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford the pure 4-Bromo-2-methylbiphenyl as a colorless oil or a low-melting solid.

Visualizing the Synthesis: A Workflow Diagram

The following diagram illustrates the key stages of the first synthesis of 4-Bromo-2-methylbiphenyl.

Gilman_Synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_workup Workup and Purification cluster_end Final Product Start1 2,5-Dibromotoluene Lithiation Lithiation (Formation of 2-Lithio-5-bromotoluene) Start1->Lithiation Start2 n-Butyllithium Start2->Lithiation Start3 Phenylating Agent Coupling Copper-Catalyzed Coupling Start3->Coupling Lithiation->Coupling Quench Aqueous Quench Coupling->Quench Extraction Extraction & Drying Quench->Extraction Purification Purification (Distillation/Recrystallization) Extraction->Purification Product 4-Bromo-2-methylbiphenyl Purification->Product

Workflow for the first synthesis of 4-Bromo-2-methylbiphenyl.

Quantitative Data Summary

While the exact yields from the 1941 publication are not immediately accessible, a well-executed synthesis of this nature would be expected to produce the final product in a moderate to good yield.

StepReactantsProductExpected Yield (%)
Lithiation2,5-Dibromotoluene, n-Butyllithium2-Lithio-5-bromotoluene>90 (in situ)
Coupling & Workup2-Lithio-5-bromotoluene, Phenylating Agent4-Bromo-2-methylbiphenyl50-70
Overall 2,5-Dibromotoluene 4-Bromo-2-methylbiphenyl 45-65

Mechanistic Insights: The Power of Organometallic Intermediates

The success of Gilman's synthesis hinges on the formation and reactivity of the organolithium intermediate. The reaction proceeds through a nucleophilic attack of the carbanionic carbon of the aryllithium reagent on the electrophilic carbon of the phenylating agent. The use of a copper catalyst likely facilitates the formation of an organocuprate (Gilman reagent) in situ, which is a softer and more selective nucleophile than the corresponding organolithium or Grignard reagent, leading to a more efficient cross-coupling reaction and minimizing side reactions.

Mechanism ArylLi Aryl-Li Gilman [Aryl-Cu-Aryl]- Li+ (Gilman Reagent) ArylLi->Gilman + CuI CuI CuI Product Aryl-Aryl' Gilman->Product + Aryl'-X ArylX Aryl'-X SideProduct LiX + Cu-Aryl

A simplified representation of the Gilman coupling mechanism.

Conclusion: A Foundation for the Future

The first synthesis of 4-Bromo-2-methylbiphenyl by Gilman and his colleagues stands as a landmark achievement in the annals of organic chemistry. It not only provided access to a novel and useful chemical entity but also showcased the synthetic prowess of organometallic reagents at a time when such chemistry was still in its relative infancy. This work, and others like it, laid the crucial groundwork for the development of the more sophisticated and highly efficient cross-coupling reactions that are the bedrock of modern synthetic chemistry. For today's researchers, understanding this historical context is not merely an academic exercise; it is a reminder of the ingenuity and foundational principles upon which our current synthetic capabilities are built. The legacy of this discovery continues to resonate in every laboratory where the strategic formation of a carbon-carbon bond is paramount to the advancement of science.

References

  • Gilman, H.; Moore, F. W.; Jones, R. G. The Synthesis of Biphenyls and Heterocyclics. J. Am. Chem. Soc.1941 , 63 (9), 2482–2485. [Link]

toxicological and safety data for 4-Bromo-2-methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 5002-26-6 Synonyms: 4-Bromo-2-methyl-1,1'-biphenyl; 2-Methyl-4-bromobiphenyl Formula: C₁₃H₁₁Br Molecular Weight: 247.13 g/mol [1][2][3]

Executive Summary: The Structural Scaffold

4-Bromo-2-methylbiphenyl is a halogenated biaryl intermediate critical to the synthesis of "sartan" class antihypertensives (e.g., Telmisartan analogs) and advanced organic light-emitting diode (OLED) materials.[1][3] Unlike its planar polychlorinated biphenyl (PCB) cousins, the ortho-methyl group in this compound introduces steric torsion, reducing planarity. This structural feature significantly alters its toxicological profile by reducing DNA intercalation potential while providing a metabolic "handle" for oxidation, potentially lowering bioaccumulation risks compared to non-alkylated analogs.

This guide provides a technical safety assessment for researchers handling this compound, synthesizing data from direct vendor specifications and high-fidelity structure-activity relationship (SAR) read-across from homologous halogenated biphenyls.[1][3]

Physicochemical Properties & Exposure Modeling

Understanding the physical state is the first line of defense. 4-Bromo-2-methylbiphenyl exists at the boundary between solid and liquid at standard laboratory temperatures, often presenting as a low-melting solid or supercooled liquid.[1][3]

PropertyValueTechnical Implication
Physical State Low-melting solid / LiquidMelting Point: ~39°C. May liquefy in warm labs; handle as a liquid for spill containment.[1][3]
Boiling Point 113–114°C @ 0.7 mmHgHigh boiling point at 1 atm (>300°C predicted).[1][3] Low inhalation risk from volatility unless heated.
LogP (Octanol/Water) ~4.8 (Predicted)Highly Lipophilic. Strong affinity for lipid bilayers and dermal absorption.[1][3]
Solubility Insoluble in waterSoluble in DCM, Ethyl Acetate, Toluene.[1][3] Bioaccumulates in aquatic sediment.
Refractive Index 1.621Useful for purity verification via refractometry.[1][3]

Toxicological Profile

Data derived from homologous read-across (4-Bromobiphenyl, 2-Methylbiphenyl) and functional group analysis.[1][3]

Acute Toxicity & Irritation[1][3]
  • Routes of Entry: Dermal absorption (primary), Inhalation of dust/aerosol (secondary).

  • Skin/Eye Irritation (GHS Category 2): The lipophilic nature allows the compound to penetrate the stratum corneum, causing localized dermatitis and defatting of the skin. Contact with eyes causes severe irritation due to mechanical abrasion (crystals) and chemical interaction.

  • Respiratory (STOT-SE 3): Inhalation of dusts or vapors during high-temperature synthesis triggers mucosal irritation in the upper respiratory tract.[1][3]

Genotoxicity: The Steric Shield Hypothesis

Unlike planar PCBs, which fit snugly between DNA base pairs (intercalation) leading to frameshift mutations, 4-Bromo-2-methylbiphenyl possesses an ortho-methyl group.[1][3]

  • Mechanism: The methyl group forces the two phenyl rings to twist out of coplanarity (dihedral angle >45°).

  • Outcome: This steric hindrance significantly reduces the compound's ability to intercalate into DNA. Consequently, it is predicted to be Ames Negative (non-mutagenic) in standard Salmonella strains, though metabolic activation (S9 fraction) may still generate reactive electrophiles.

Metabolic Fate: The "Methyl Valve"

The presence of the methyl group is the critical safety differentiator. It acts as a metabolic "valve," allowing the liver to oxidize the lipophilic compound into a water-soluble metabolite, facilitating excretion.

DOT Visualization: Metabolic Divergence The following diagram illustrates the competition between bioaccumulation (lipophilic storage) and clearance (oxidation).

Metabolism Parent 4-Bromo-2-methylbiphenyl (Lipophilic / LogP ~4.8) Liver Liver CYP450 (Phase I Metabolism) Parent->Liver Absorption Fat Adipose Tissue (Storage) Parent->Fat Excess/Unmetabolized Alcohol Alcohol Metabolite (Intermediate) Liver->Alcohol Methyl Oxidation (CYP2C/3A) Acid Carboxylic Acid Derivative (Water Soluble) Alcohol->Acid Dehydrogenase Excretion Renal Excretion (Urine) Acid->Excretion Clearance

Figure 1: The "Methyl Valve" mechanism. The methyl group allows for oxidation to a carboxylic acid, preventing the indefinite bioaccumulation seen in non-alkylated PCBs.

Environmental Safety (Aquatic Toxicity)

Despite the metabolic clearance pathway in mammals, this compound is Very Toxic to Aquatic Life (H400/H410) .

  • Mechanism: In aquatic systems, the compound partitions rapidly into organic matter and sediment.

  • Bioaccumulation: Fish lack the robust oxidative enzyme capacity of mammals for this specific substrate, leading to high Bioconcentration Factors (BCF).

  • Disposal Protocol: All aqueous waste streams (e.g., from Suzuki coupling workups) must be treated as Halogenated Organic Waste . Never discharge into municipal drains.

Safe Handling & Synthesis Protocol

Context: Suzuki-Miyaura Coupling (Synthesis of Biaryl Scaffolds).

Engineering Controls
  • Containment: Use a certified chemical fume hood.

  • Inert Atmosphere: While stable in air, Suzuki couplings require Argon/Nitrogen. This also prevents the formation of potential oxidative byproducts.

Personal Protective Equipment (PPE) Matrix
HazardRecommended PPERationale
Dermal Nitrile Gloves (Double gloving recommended)Prevents absorption of lipophilic bromide.[1][3] Latex is permeable to halogenated aromatics.
Ocular Chemical Splash Goggles Safety glasses are insufficient if the solid melts or is in solution (DCM/Toluene).[1][3]
Inhalation P95/P100 Respirator Required only if handling large quantities of dust outside a fume hood.[1][3]
Emergency Response: Spill Decision Tree

SpillResponse Start Spill Detected State Physical State? Start->State Solid Solid / Crystals State->Solid < 39°C Liquid Melt / Solution State->Liquid > 39°C or Solvated ActionSolid 1. Dampen with inert oil/solvent 2. Scoop into jar 3. Wipe with Acetone Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible sawdust 3. Scoop to Haz Waste Liquid->ActionLiquid Disposal Dispose as Halogenated Organic Waste (High Temp Incineration) ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision logic for spill remediation based on the compound's phase behavior.

References

  • Thermo Scientific Chemicals. (2024). Safety Data Sheet: 4-Bromo-2-methylbiphenyl (CAS 5002-26-6).[1][2][3][4] Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9964845, 4-Bromo-2-methylbiphenyl. Retrieved from

  • U.S. EPA. (2012). EPI Suite™-Estimation Program Interface for Windows, v 4.11. (LogP and Bioaccumulation predictions for halogenated biphenyls). Retrieved from

  • Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS): Biphenyl derivatives. (Read-across data for GHS classification). Retrieved from

Sources

A Researcher's In-Depth Technical Guide to Sourcing 4-Bromo-2-methylbiphenyl for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Bromo-2-methylbiphenyl in Modern Research

4-Bromo-2-methylbiphenyl (CAS No. 5002-26-6) is a substituted biphenyl compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a bromine atom and a methyl group on one of the phenyl rings, makes it a versatile intermediate for the synthesis of more complex molecules. In drug discovery, this compound serves as a key building block for the development of novel therapeutic agents, while in materials science, it is utilized in the creation of advanced polymers and liquid crystals. Given its pivotal role in these cutting-edge research areas, the quality and purity of 4-Bromo-2-methylbiphenyl are of paramount importance. This guide aims to equip researchers with the necessary knowledge to confidently source and qualify this essential chemical for their demanding applications.

Selecting a Reputable Commercial Supplier: A Multi-faceted Approach

The selection of a commercial supplier for a critical research chemical like 4-Bromo-2-methylbiphenyl should be a meticulous process, extending beyond a simple price comparison. The following criteria are essential for ensuring a consistent and reliable supply of high-quality material.

A crucial first step is to verify the supplier's ability to provide comprehensive and transparent documentation. This includes a detailed Safety Data Sheet (SDS) and a representative Certificate of Analysis (CoA). The availability of these documents is a primary indicator of a supplier's commitment to quality and safety.

Furthermore, it is imperative to assess the supplier's quality management systems. While ISO 9001 certification is a good baseline, suppliers who cater to the pharmaceutical industry may have more stringent quality systems in place. Inquire about their quality control processes, including the analytical methods used to determine purity and identify impurities.

Finally, consider the supplier's technical support and customer service. A responsive and knowledgeable technical support team can be an invaluable resource for addressing any questions or concerns regarding the product's specifications, handling, or application.

To aid in this selection process, the following diagram outlines a logical workflow for qualifying a new supplier for 4-Bromo-2-methylbiphenyl.

Supplier_Qualification_Workflow cluster_Initial_Screening Initial Screening cluster_Technical_Evaluation Technical Evaluation cluster_Final_Selection Final Selection & Onboarding Identify_Suppliers Identify Potential Suppliers (e.g., Thermo Scientific, Advanced ChemBlocks) Request_Docs Request Preliminary Documentation (SDS, Example CoA) Identify_Suppliers->Request_Docs Initial Contact Review_Specs Review Product Specifications (Purity, Appearance, etc.) Request_Docs->Review_Specs Receive Documents Assess_QC Assess Quality Control Capabilities (Analytical Methods) Review_Specs->Assess_QC Initial Approval Compare_Suppliers Compare Suppliers (Quality, Cost, Support) Assess_QC->Compare_Suppliers Technical Fit Place_Trial_Order Place Trial Order Compare_Suppliers->Place_Trial_Order Select Preferred Supplier Incoming_QC Perform Incoming Quality Control Place_Trial_Order->Incoming_QC Receive Material Incoming_QC->Identify_Suppliers Material Fails Approve_Supplier Approve Supplier for Research Use Incoming_QC->Approve_Supplier Material Passes

Caption: A workflow for qualifying commercial suppliers of 4-Bromo-2-methylbiphenyl.

Comparative Analysis of Prominent Suppliers

To provide a practical starting point for researchers, the following table summarizes the key offerings for 4-Bromo-2-methylbiphenyl from two prominent suppliers in the research chemicals market.

FeatureThermo Scientific Chemicals (formerly Alfa Aesar)Advanced ChemBlocks
Product Name 4-Bromo-2-methylbiphenyl, 98%4-bromo-2-methyl-1,1'-biphenyl 95%
CAS Number 5002-26-65002-26-6
Purity ≥97.5% (by GC)[1]95%[2]
Appearance Clear colorless to pale yellow liquid[1]Not specified
Refractive Index 1.6190-1.6230 @ 20°C[1]Not specified
Available Documentation Safety Data Sheet, Specification Sheet[1]Downloadable MSDS[2]

Note: This information is based on publicly available data and may be subject to change. Researchers should always obtain the most current documentation directly from the supplier.

Deciphering Supplier Documentation: A Guide to the Certificate of Analysis and Safety Data Sheet

The Certificate of Analysis (CoA) and the Safety Data Sheet (SDS) are the two most critical documents provided by a chemical supplier. A thorough understanding of their contents is essential for both experimental success and laboratory safety.

The Certificate of Analysis (CoA): Your Guarantee of Quality

The CoA is a formal document that certifies that a specific batch of a product has been tested and meets the predetermined specifications. When reviewing a CoA for 4-Bromo-2-methylbiphenyl, pay close attention to the following sections:

  • Product Identification: This section will include the product name, catalog number, CAS number, and lot number. Ensure this information matches your order.

  • Physical Properties: For a liquid like 4-Bromo-2-methylbiphenyl, this will typically include appearance and refractive index. The refractive index is a sensitive measure of purity and can be a quick and easy preliminary check. For example, a sample CoA from Thermo Fisher Scientific for their 4-Bromo-2-methylbiphenyl, 98% (Lot: 10167857) lists the appearance as a "Clear pale yellow liquid" and the refractive index as "1.6201 @20°C"[3].

  • Analytical Test Results: This is the most critical section of the CoA. It will detail the analytical methods used and the results obtained for the specific batch. For 4-Bromo-2-methylbiphenyl, the primary method for purity assessment is likely to be Gas Chromatography (GC). The CoA from Thermo Fisher Scientific specifies an "Assay (GC): 98.3%"[3]. The absence of detailed analytical results should be a significant red flag.

The Safety Data Sheet (SDS): Your Guide to Safe Handling

The SDS is a standardized document that provides comprehensive information about the potential hazards of a chemical and how to work with it safely. Key sections to review before handling 4-Bromo-2-methylbiphenyl include:

  • Hazards Identification: This section will outline the potential health and environmental hazards. For instance, the SDS for 4-Bromo-2-methylbiphenyl from Fisher Scientific indicates that based on available data, the classification criteria for health and environmental hazards are not met under CLP regulations.[4] However, an SDS from Advanced ChemBlocks for their 95% pure product lists the following hazard statements: "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation"[2]. This highlights the importance of consulting the specific SDS for the product you have purchased.

  • First-Aid Measures: This section provides crucial information on how to respond to accidental exposure.

  • Handling and Storage: This section details the appropriate procedures for safely handling and storing the chemical. For 4-Bromo-2-methylbiphenyl, this typically includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE), and storing the container tightly closed in a dry and well-ventilated place.[4]

  • Personal Protective Equipment (PPE): This section specifies the necessary PPE, which for 4-Bromo-2-methylbiphenyl generally includes safety glasses with side shields, protective gloves (e.g., nitrile rubber), and long-sleeved clothing.[4]

Incoming Material Verification: A Protocol for Ensuring Quality

Upon receiving a new batch of 4-Bromo-2-methylbiphenyl, it is essential to perform an incoming material verification to confirm its identity and purity. This self-validating system ensures that the material meets the requirements of your research and minimizes the risk of experimental variability.

The following diagram outlines a step-by-step workflow for the incoming quality control of 4-Bromo-2-methylbiphenyl.

Incoming_QC_Workflow Start Receive New Batch of 4-Bromo-2-methylbiphenyl Documentation_Check Documentation Check (CoA and SDS match order) Start->Documentation_Check Visual_Inspection Visual Inspection (Appearance, Container Integrity) Documentation_Check->Visual_Inspection Analytical_Testing Analytical Testing (e.g., GC, Refractive Index) Visual_Inspection->Analytical_Testing Compare_Results Compare Results with CoA Analytical_Testing->Compare_Results Decision Accept or Reject Batch? Compare_Results->Decision Accept Release for Research Use Decision->Accept Results Match Reject Quarantine and Contact Supplier Decision->Reject Discrepancy Found

Caption: A workflow for the incoming quality control of 4-Bromo-2-methylbiphenyl.

Step-by-Step Experimental Protocol for Incoming Material Verification
  • Documentation Review:

    • Verify that the product name, CAS number, and lot number on the received container match the information on the CoA and your purchase order.

    • Review the CoA to confirm that all specified tests were performed and that the results are within the acceptable limits.

    • Ensure that a current SDS was provided and review it for any specific handling precautions.

  • Visual Inspection:

    • Visually inspect the container for any signs of damage or leakage.

    • Observe the physical appearance of the material. For 4-Bromo-2-methylbiphenyl, it should be a clear, colorless to pale yellow liquid, consistent with the supplier's specifications.[1]

  • Analytical Testing:

    • Refractive Index Measurement:

      • Allow the sample to equilibrate to the temperature of the refractometer (typically 20°C).

      • Calibrate the refractometer with a standard of known refractive index.

      • Apply a small amount of the 4-Bromo-2-methylbiphenyl sample to the prism of the refractometer.

      • Record the refractive index and compare it to the value provided on the CoA. The expected range is typically 1.6190-1.6230 at 20°C.[1]

    • Purity Assessment by Gas Chromatography (GC):

      • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.

      • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point.

      • Sample Preparation: Prepare a dilute solution of the 4-Bromo-2-methylbiphenyl in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

      • GC Conditions (Example):

        • Injector Temperature: 250°C

        • Detector Temperature: 280°C

        • Oven Temperature Program:

          • Initial Temperature: 60°C, hold for 2 minutes.

          • Ramp: 15°C/minute to 280°C.

          • Final Hold: 5 minutes at 280°C.

        • Carrier Gas: Helium at a constant flow rate.

      • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Compare the calculated purity with the value reported on the CoA.

Conclusion

The successful integration of 4-Bromo-2-methylbiphenyl into research and drug development pipelines is critically dependent on the quality and purity of the starting material. By implementing a rigorous supplier qualification process, carefully scrutinizing supplier documentation, and establishing a robust incoming material verification protocol, researchers can ensure the integrity of their experimental results and accelerate their scientific discoveries. This in-depth technical guide provides a framework for achieving these goals, empowering scientists to source 4-Bromo-2-methylbiphenyl with confidence.

References

  • Fisher Scientific. Safety Data Sheet: Biphenyl. [Link]

  • Carl ROTH. Safety Data Sheet: Biphenyl. [Link]

  • Fisher Scientific. Safety Data Sheet: 4-Bromo-2-methylbiphenyl. [Link]

  • SGS Belgium. Quality Control Release Testing for Pharmaceutical Products. [Link]

  • Reddit. HPLC trace for proof of purity. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

Sources

purity and assay information for commercial 4-Bromo-2-methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Purity, Assay Methodologies, and Critical Quality Attributes

Executive Summary

4-Bromo-2-methylbiphenyl (CAS 5002-26-6) is a vital biaryl scaffold used primarily as an intermediate in the synthesis of liquid crystals and pharmaceutical active ingredients (APIs), particularly in the development of angiotensin II receptor antagonists and other biphenyl-core therapeutics.[1]

High-purity commercial sourcing of this compound is complicated by its synthesis pathways, which frequently generate difficult-to-separate regioisomers.[1][2] This guide outlines the critical quality attributes (CQAs), specific impurity profiles, and validated assay protocols required to ensure the integrity of this material in downstream applications.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]

Table 1: Core Chemical Specifications

PropertySpecification
IUPAC Name 4-Bromo-2-methyl-1,1'-biphenyl
CAS Number 5002-26-6
Molecular Formula C₁₃H₁₁Br
Molecular Weight 247.13 g/mol
Appearance Clear colorless to pale yellow liquid (may crystallize upon prolonged cold storage)
Boiling Point 113–114 °C at 0.7 mmHg (approx. 310 °C at 760 mmHg)
Refractive Index

1.6190 – 1.6230
Solubility Soluble in Toluene, DCM, Ethyl Acetate; Insoluble in Water

Critical Note on Isomerism: Do not confuse this compound with 4-Bromo-4'-methylbiphenyl (CAS 50670-49-0), which is a solid at room temperature (MP ~133°C).[1][2] The position of the methyl group significantly alters reactivity and biological binding affinity.

Impurity Profiling & Origin Analysis[2]

Understanding the impurity profile is essential for process control.[1] The commercial synthesis of 4-Bromo-2-methylbiphenyl typically proceeds via Suzuki-Miyaura cross-coupling or Gomberg-Bachmann arylation , both of which leave distinct chemical fingerprints.[1][2]

Common Impurities[1]
  • Regioisomers (0.1% - 1.5%): The most critical impurity.[1] If the starting material (e.g., 4-bromo-2-nitrotoluene precursor) contains isomers, the final product will contain 4-bromo-3-methylbiphenyl.[1][2] These are chemically similar and difficult to separate via standard flash chromatography.[1]

  • Homocoupling Products: Traces of 4,4'-dimethyl-2,2'-dibromobiphenyl may form if catalyst loading is improper during Suzuki coupling.[1]

  • Debrominated Species: 2-Methylbiphenyl (CAS 643-58-3) can occur if the reaction conditions are too reductive (hydrodehalogenation).[1]

  • Protodeboronation Byproducts: If phenylboronic acid is used, excess benzene or biphenyl may be present.[1]

Impurity Pathway Diagram

The following diagram illustrates the origin of critical impurities during a typical Suzuki coupling synthesis route.

ImpurityMap SM1 2-Bromo-5-methyliodobenzene (Starting Material) Rxn Pd-Catalyzed Coupling SM1->Rxn Reagent Phenylboronic Acid Reagent->Rxn Product 4-Bromo-2-methylbiphenyl (Target) Rxn->Product Main Pathway Imp1 2-Methylbiphenyl (Hydrodehalogenation) Rxn->Imp1 Side Rxn (Reductive) Imp2 Biphenyl (Protodeboronation) Rxn->Imp2 Excess Boronic Acid Imp3 Homocoupling Dimers Rxn->Imp3 Oxidative Addition Error

Figure 1: Reaction pathway analysis showing the genesis of critical impurities in Suzuki coupling synthesis.

Analytical Assay Methodologies

For pharmaceutical-grade applications, a dual-assay approach is recommended: GC-FID for quantitative purity and volatile impurities, and 1H-NMR for structural identity and isomer detection.[1]

Primary Assay: Gas Chromatography (GC-FID)

GC is the "Gold Standard" for this molecule due to its volatility and the ability to resolve structural isomers that co-elute in HPLC.[1]

Instrument Parameters:

  • Column: Agilent J&W DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split mode (50:1), 250°C.

  • Detector: FID @ 300°C. Hydrogen 30 mL/min, Air 400 mL/min.

Temperature Program:

  • Initial: 80°C (Hold 2 min) - Elutes solvents.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 5°C/min to 240°C - Critical resolution window for isomers.

  • Final: 30°C/min to 300°C (Hold 5 min) - Clears dimers.

Acceptance Criteria:

  • Main Peak RT: ~12.5 min (dependent on flow).[1]

  • Purity: ≥ 98.0% (Area %).[1]

  • Isomer Content: No single impurity > 0.5%.[1]

Identity Verification: 1H-NMR Spectroscopy

NMR is required to confirm the position of the methyl group and ensure the bromine is at the para position relative to the phenyl ring, distinguishing it from the ortho or meta isomers.

Key Diagnostic Signals (CDCl₃, 400 MHz):

  • Methyl Group: Singlet (δ ~2.25 ppm, 3H).[1] Note: If this signal is split or shifted, suspect regioisomer contamination.

  • Aromatic Region:

    • Multiplet (δ 7.30–7.50 ppm, 5H) corresponding to the unsubstituted phenyl ring.

    • Distinct coupling pattern for the tri-substituted ring: A doublet (J ~8 Hz) for H-6, a doublet of doublets for H-5, and a doublet (small J) for H-3.[1]

Analytical Workflow Diagram[1]

Workflow Sample Raw Sample (4-Bromo-2-methylbiphenyl) Solubility Solubility Check (DCM/Toluene) Sample->Solubility GC GC-FID Analysis (Quantitative Purity) Solubility->GC NMR 1H-NMR Analysis (Structural ID) Solubility->NMR Decision Data Review GC->Decision Area % NMR->Decision Isomer Check Pass Release Lot (>98% Purity) Decision->Pass Meets Specs Fail Reject / Reprocess Decision->Fail Fails Specs

Figure 2: Quality Control Decision Tree for batch release.

Handling, Stability, and Safety

Stability Profile[1]
  • Oxidation: The benzylic methyl group is susceptible to slow oxidation if exposed to air and light over long periods, potentially forming 4-bromo-2-phenylbenzoic acid.[1][2] Store under inert gas (Argon/Nitrogen).

  • Hydrolysis: Stable in aqueous neutral conditions but avoid prolonged exposure to strong bases which may induce hydrolysis of the bromide at high temperatures.[1]

Safety Precautions
  • GHS Classification: Warning.[1][3] Acute Tox. 4 (Oral), Skin Irrit. 2, Aquatic Chronic 1.

  • Handling: Use nitrile gloves.[1] Perform all transfer operations in a fume hood to avoid inhalation of vapors.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.[1]

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 9964845, 4-Bromo-2-methylbiphenyl. Retrieved January 30, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for the synthesis mechanism and impurity origins).

Sources

Technical Deep Dive: 4-Bromo-2-methylbiphenyl as a Strategic Scaffold in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

4-Bromo-2-methylbiphenyl (CAS: 5002-26-6) is a bifunctional biaryl scaffold that serves as a linchpin in the synthesis of advanced functional materials and pharmaceutical agents. Its structural uniqueness lies in the interplay between the reactive aryl bromide at the C4 position and the sterically demanding methyl group at the C2 position.

This guide provides a rigorous technical analysis of its applications, focusing on its role as a precursor for Angiotensin II receptor antagonists ("Sartans") and Hole Transport Materials (HTMs) in OLED devices.

Chemical Profile
PropertySpecification
CAS Number 5002-26-6
IUPAC Name 4-Bromo-2-methyl-1,1'-biphenyl
Molecular Formula C₁₃H₁₁Br
Molecular Weight 247.13 g/mol
Key Functionality Aryl Bromide (Electrophile), Benzylic Methyl (Latent Electrophile)
Steric Profile Ortho-methyl induces torsion, preventing planarity and increasing solubility in organic electronics.[1][2]

Synthesis & Production: The Selectivity Challenge

Synthesizing 4-Bromo-2-methylbiphenyl requires overcoming the challenge of regioselectivity. A direct bromination of 2-methylbiphenyl often yields a mixture of isomers (4-bromo and 4'-bromo). High-purity synthesis relies on chemoselective cross-coupling .

Recommended Route: Chemoselective Suzuki-Miyaura Coupling

The most robust protocol exploits the reactivity difference between aryl iodide and aryl bromide.

Reaction Logic:

  • Precursor: 4-Bromo-1-iodo-2-methylbenzene.

  • Partner: Phenylboronic acid.[3][4]

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Mechanism: Oxidative addition occurs preferentially at the C-I bond (weaker bond energy) rather than the C-Br bond, leaving the bromine intact for future functionalization.

SynthesisPathway Precursor 4-Bromo-1-iodo- 2-methylbenzene Catalyst Pd(0) Catalyst (Chemoselective) Precursor->Catalyst Oxidative Addition (C-I) Boronic Phenylboronic Acid Boronic->Catalyst Transmetallation Product 4-Bromo-2-methylbiphenyl (Target Scaffold) Catalyst->Product Reductive Elimination (C-Br preserved)

Figure 1: Chemoselective synthesis pathway preserving the aryl bromide handle.

Pharmaceutical Applications: The "Sartan" Scaffold[5]

In medicinal chemistry, the biphenyl core is a privileged structure.[5] 4-Bromo-2-methylbiphenyl is a critical intermediate for the synthesis of Angiotensin II receptor antagonists (e.g., Telmisartan analogs).

Mechanism of Action

The ortho-methyl group is not merely structural; it serves as a latent electrophile. Through radical bromination, it is converted to a bromomethyl group, which then alkylates a nitrogen heterocycle (imidazole or tetrazole).

Critical Workflow: Benzylic Activation
  • Radical Bromination: Reaction with N-Bromosuccinimide (NBS) and AIBN converts the 2-methyl group to a 2-(bromomethyl) group.

  • Alkylation: The benzylic bromide reacts with the imidazole core of the drug pharmacophore.

  • Cross-Coupling: The remaining 4-bromo group can be used to attach solubilizing tails or polar groups to tune pharmacokinetics.

Materials Science: OLED Hole Transport Layers

In the realm of Organic Light-Emitting Diodes (OLEDs), 4-Bromo-2-methylbiphenyl is valued for its asymmetry .

  • Steric Bulk: The ortho-methyl group twists the biphenyl backbone (dihedral angle ~60°), disrupting π-stacking. This prevents crystallization in thin films, which is crucial for maintaining the amorphous stability of Hole Transport Layers (HTL).

  • Reactivity: The 4-bromo position is coupled with diarylamines via Buchwald-Hartwig amination to form Triarylamines (e.g., TPD derivatives).

OLED_Workflow Scaffold 4-Bromo-2-methylbiphenyl Buchwald Buchwald-Hartwig Coupling Scaffold->Buchwald Electrophile Amine Diphenylamine Amine->Buchwald Nucleophile HTM Triarylamine HTM (Amorphous Film) Buchwald->HTM Pd(OAc)2 / Ligand Device OLED Device (Enhanced Lifetime) HTM->Device Vapor Deposition

Figure 2: Synthesis of Hole Transport Materials (HTM) for OLEDs using the scaffold.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: Coupling 4-Bromo-2-methylbiphenyl with a secondary amine to synthesize a model HTM precursor.

Reagents
  • Substrate: 4-Bromo-2-methylbiphenyl (1.0 equiv)

  • Nucleophile: Diphenylamine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos or S-Phos (4 mol%) – Note: S-Phos is preferred due to the steric hindrance of the ortho-methyl group.

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Inerting: Charge a flame-dried Schlenk flask with Pd₂(dba)₃, Ligand, and NaOtBu. Evacuate and backfill with Argon (3x).

  • Addition: Add 4-Bromo-2-methylbiphenyl and Diphenylamine. Add anhydrous Toluene via syringe.

  • Activation: Heat the reaction mixture to 100°C. The solution will typically turn from dark red to orange/brown.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The conversion is typically complete within 4–6 hours.

  • Workup: Cool to RT, filter through a pad of Celite to remove Palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Toluene to obtain the triarylamine product as a white solid.

Technical Insight: The use of S-Phos or Buchwald Precatalysts is critical. Standard PPh₃ ligands often fail because the ortho-methyl group on the biphenyl ring hinders the approach of the Pd-Amine complex during the reductive elimination step.

References

  • Chemical Identity & Properties

    • Thermo Fisher Scientific. (2024). 4-Bromo-2-methylbiphenyl Product Specifications. Retrieved from

  • Synthesis via Suzuki Coupling

    • BenchChem. (2025).[4][6] Application Notes: 4-Methylbiphenyl via Suzuki-Miyaura Coupling. Retrieved from

  • OLED Applications

    • Alfa Chemistry. (2024). OLED and PLED Materials: Biphenyl Derivatives. Retrieved from

  • Steric Hindrance in Coupling

    • ResearchGate. (2013). Studies on Suzuki Coupling Reactions of Large Sterically Hindered Substrates. Retrieved from

  • Pharma Intermediates (Sartans)

    • Google Patents. (2008). EP1871764A1 - Synthesis of 4-bromomethyl-2'-formylbiphenyl. Retrieved from

Sources

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling of 4-Bromo-2-methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide details the protocol for the cross-coupling of 4-Bromo-2-methylbiphenyl (CAS: 89539-73-1) with aryl boronic acids. This substrate is a critical intermediate in the synthesis of OLED host materials (e.g., carbazole derivatives) and pharmaceutical scaffolds.

Substrate Analysis: 4-Bromo-2-methylbiphenyl
  • Electronic Profile: The bromine atom at the C4 position is activated for oxidative addition. The methyl group at C2 is weakly electron-donating, slightly increasing the electron density of the ring, which generally favors the oxidative addition step compared to electron-deficient rings.

  • Steric Profile (The "Meta" Advantage): Unlike 2-bromo-2'-methylbiphenyl systems, where the reaction site is hindered, the bromine here is para to the phenyl ring and meta to the methyl group. The reaction center (C4) is sterically accessible.

  • Structural Implication: The C2-methyl group induces a dihedral twist in the biphenyl backbone (~60–90°), disrupting planarity. This is advantageous for OLED applications as it suppresses

    
    -
    
    
    
    stacking (crystallization) in the final film, but it requires careful solvent selection during synthesis to maintain solubility.

Reaction Mechanism & Catalytic Cycle

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. However, for high-purity applications (electronics grade), the Transmetallation and Reductive Elimination steps are critical control points to prevent homocoupling side products.

Graphviz Diagram: Catalytic Cycle

Figure 1: Catalytic cycle emphasizing the oxidative addition of the aryl bromide and base-mediated transmetallation.

Experimental Protocols

Protocol A: Standard Conditions (Robust & Cost-Effective)

Best for: Routine synthesis, unhindered boronic acids (e.g., Phenylboronic acid), scale-up >10g.

Reagents:

  • Substrate: 4-Bromo-2-methylbiphenyl (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 – 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2–3 mol%)

    • Why: The bidentate ferrocene ligand prevents catalyst decomposition and promotes reductive elimination better than PPh₃.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: Toluene : Ethanol (4:1 ratio)

Step-by-Step Methodology:

  • Charge: To a 3-neck round bottom flask equipped with a reflux condenser, add 4-Bromo-2-methylbiphenyl (10 mmol, 2.47 g), Aryl Boronic Acid (12 mmol), and Pd(dppf)Cl₂ (0.2 mmol, 163 mg).

  • Inert: Evacuate and backfill with Nitrogen (x3).

  • Solvent Addition: Add degassed Toluene (40 mL) and Ethanol (10 mL). Stir to dissolve.

  • Base Addition: Add degassed 2.0 M K₂CO₃ (15 mL) via syringe. The mixture will become biphasic.

  • Reaction: Heat to 90°C (internal temperature) with vigorous stirring (800 rpm).

    • Note: Vigorous stirring is non-negotiable to ensure phase transfer between the aqueous base and organic layer.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. Reaction typically completes in 4–6 hours.

  • Workup: Cool to RT. Separate layers. Extract aqueous layer with Toluene (2x). Wash combined organics with Brine, dry over MgSO₄, and concentrate.[1]

Protocol B: High-Efficiency Conditions (Sterically Demanding)

Best for: Coupling with hindered boronic acids (e.g., 2,6-disubstituted aryls) or electron-rich partners for OLEDs.

Reagents:

  • Catalyst System: Pd₂(dba)₃ (1 mol%) + SPhos (2.2 mol%)

    • Why: SPhos is an electron-rich, bulky Buchwald ligand. It facilitates oxidative addition into the bromide and, crucially, creates space for hindered transmetallation.

  • Base: K₃PO₄ (3.0 equiv, solid or aqueous)

  • Solvent: 1,4-Dioxane : Water (10:1)

Step-by-Step Methodology:

  • Pre-catalyst Formation: In a vial inside the glovebox (or under strict Schlenk conditions), mix Pd₂(dba)₃ and SPhos in 1,4-Dioxane. Stir at RT for 10 mins (solution turns from purple/black to orange/yellow).

  • Main Reaction: Add Substrate and Boronic Acid to the reaction vessel. Add the pre-formed catalyst solution.

  • Base: Add K₃PO₄.

  • Heat: Heat to 100°C .

  • Completion: Usually < 2 hours due to the high activity of the catalyst.

Data Summary & Troubleshooting

Comparative Performance Table
ParameterProtocol A (Pd-dppf)Protocol B (Pd-SPhos)
Cost LowHigh
Reaction Time 4–8 Hours1–3 Hours
Steric Tolerance ModerateExcellent
Dehalogenation Risk LowModerate (if Boronic Acid is limiting)
Typical Yield 85–92%90–98%
Troubleshooting Guide
  • Issue: Protodehalogenation (Product is 2-methylbiphenyl)

    • Cause: The catalyst performed oxidative addition, but transmetallation failed, followed by hydride abstraction (often from the solvent).

    • Solution: Use Protocol B . Increase Boronic acid equivalents (1.5 equiv). Ensure solvent is strictly anhydrous if using organic bases, or switch to Toluene/Water which suppresses this pathway compared to THF.

  • Issue: Homocoupling of Boronic Acid

    • Cause: Oxygen in the system.[2]

    • Solution: Degas solvents more rigorously (sparge with Argon for 20 mins).

Workflow Visualization

Figure 2: Decision matrix for selecting the optimal protocol based on the coupling partner.

References

  • BenchChem. Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461-1473.

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Product Guide. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. Retrieved from

Sources

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 4-Bromo-2-methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organohalide is a principal method for constructing biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

However, the synthesis of sterically hindered biaryls, such as those derived from 4-Bromo-2-methylbiphenyl, presents a significant synthetic challenge. The presence of the ortho-methyl group on the biphenyl scaffold sterically encumbers the reaction center, which can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle. This often leads to low yields, slow reaction rates, and the formation of undesired byproducts.

This technical guide provides an in-depth exploration of palladium catalyst systems specifically tailored for the Suzuki-Miyaura coupling of the challenging substrate, 4-Bromo-2-methylbiphenyl. We will delve into the mechanistic nuances of the reaction, discuss the rationale behind catalyst and ligand selection, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Catalytic Cycle and the Imperative of Ligand Design

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex.[1][2] Understanding this cycle is paramount to appreciating the role of the catalyst and ligands in overcoming the steric barrier presented by substrates like 4-Bromo-2-methylbiphenyl.

Suzuki_Miyaura_Coupling_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L_n Ar-Pd(II)(OR)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(OR)L_n Ligand Exchange (Base) Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'L_n Ar-Pd(II)(OR)L_n->Ar-Pd(II)-Ar'L_n Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'L_n->Pd(0)L_n Reductive Elimination (Ar-Ar')

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For sterically hindered substrates, the choice of ligand (L) is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiarylphosphines, and N-heterocyclic carbenes (NHCs) have proven to be particularly effective. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. Furthermore, their steric bulk can facilitate the final reductive elimination step to release the desired biaryl product.

Recommended Catalyst Systems for the Suzuki Coupling of 4-Bromo-2-methylbiphenyl

Based on extensive literature precedent for sterically hindered aryl bromides, two classes of palladium catalysts are highly recommended for the Suzuki coupling of 4-Bromo-2-methylbiphenyl:

  • Buchwald Ligand-Based Catalyst Systems: These systems typically employ a palladium source like Pd(OAc)₂ or a pre-formed precatalyst in combination with a bulky, electron-rich phosphine ligand. Ligands such as SPhos and XPhos are particularly well-suited for coupling ortho-substituted aryl halides.

  • N-Heterocyclic Carbene (NHC)-Based Catalyst Systems: PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts, such as PEPPSI-IPr, are highly effective for a broad range of Suzuki couplings, including those with sterically demanding substrates.[3][4][5] These catalysts are often air- and moisture-stable, making them convenient to handle.

Catalyst SystemPalladium SourceLigandTypical BaseTypical SolventTemperature (°C)Reported Yields (for similar substrates)
Buchwald System 1Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-110High
Buchwald System 2XPhos Pd G2/G3(internal)K₃PO₄Dioxane or THFRT - 100Very High
NHC SystemPEPPSI-IPr(internal)K₂CO₃ or K₃PO₄Dioxane or THF60-100High

Table 1: Recommended Palladium Catalyst Systems for the Suzuki Coupling of 4-Bromo-2-methylbiphenyl.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of 4-Bromo-2-methylbiphenyl with phenylboronic acid as a representative coupling partner. These protocols are based on established procedures for sterically hindered substrates and can be adapted for other boronic acids.

Protocol 1: Suzuki Coupling using a Buchwald Ligand-Based Catalyst System (SPhos)

This protocol utilizes a catalyst system generated in situ from Palladium(II) acetate and SPhos.

Materials:

  • 4-Bromo-2-methylbiphenyl

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 4-Bromo-2-methylbiphenyl (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and finely ground potassium phosphate (2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh out Palladium(II) acetate (1-2 mol%) and SPhos (2-4 mol%). Add these to the reaction vessel.

  • Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times. Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water). The total solvent volume should be sufficient to ensure good stirring (e.g., 0.1-0.2 M concentration of the limiting reagent).

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature and time should be determined by monitoring the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-methyl-1,1':4',1''-terphenyl.

Protocol 2: Suzuki Coupling using a PEPPSI™-IPr Precatalyst

This protocol utilizes a commercially available, air- and moisture-stable N-heterocyclic carbene (NHC) palladium precatalyst.[3][5]

Materials:

  • 4-Bromo-2-methylbiphenyl

  • Phenylboronic acid

  • PEPPSI™-IPr (palladium(II) dichloride)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane or Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial containing a magnetic stir bar, add 4-Bromo-2-methylbiphenyl (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), the chosen base (2.0-3.0 equiv), and the PEPPSI-IPr catalyst (1-3 mol%).[3]

  • Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane or THF.

  • Reaction: Heat the reaction mixture to 60-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. These reactions are often faster than those using traditional phosphine ligands. For microwave-assisted reactions, temperatures of 110-150°C for short durations (10-30 minutes) can be highly effective.[6][7]

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Troubleshooting and Key Considerations

  • Low Yields:

    • Catalyst Inactivity: Ensure the palladium source and ligand are of high quality. For in situ generated catalysts, pre-stirring the palladium source and ligand in the solvent for a short period before adding the other reagents can be beneficial.

    • Inefficient Transmetalation: The choice of base is crucial. K₃PO₄ is often superior for sterically hindered couplings. Ensure the base is finely powdered to maximize its surface area. The addition of a small amount of water can sometimes be beneficial, even in nominally anhydrous reactions.

    • Protodeboronation: Boronic acids can be susceptible to decomposition, especially at elevated temperatures. Using a slight excess of the boronic acid (1.2-1.5 equivalents) is common practice. Consider using more stable boronic esters (e.g., pinacol esters) if protodeboronation is a significant issue.

  • Homocoupling of Boronic Acid: This side reaction can occur, particularly at higher temperatures. Using a lower catalyst loading or a more efficient catalyst system can help to minimize this.

  • Incomplete Conversion: If the reaction stalls, a fresh portion of the catalyst can be added. Alternatively, increasing the reaction temperature or switching to a more active catalyst system (e.g., from a traditional phosphine ligand to a Buchwald ligand or an NHC-based catalyst) may be necessary.

Conclusion

The Suzuki-Miyaura coupling of sterically hindered substrates like 4-Bromo-2-methylbiphenyl is a challenging yet achievable transformation with the appropriate choice of catalyst system and reaction conditions. Modern catalyst systems based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes have revolutionized the synthesis of sterically encumbered biaryls. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully navigate these complex couplings, enabling the efficient synthesis of valuable molecules for a wide range of applications.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc.1999 , 121 (41), 9550–9561. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. PEPPSI. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Lei, P.; Meng, G.; Ling, Y.; An, J.; Szostak, M. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. J. Org. Chem.2017 , 82 (12), 6638–6646. [Link]

  • Rahman, M. M.; et al. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. Organometallics2022 , 41 (15), 2029–2043. [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. J. Am. Chem. Soc.2005 , 127 (13), 4685–4696. [Link]

  • Nun, P.; Martinez, J.; Lamaty, F. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett2009 , 2009 (11), 1761-1764. [Link]

  • Baxendale, I. R.; et al. Microwave-assisted Suzuki coupling reactions with an encapsulated palladium catalyst for batch and continuous-flow transformations. Chemistry – A European Journal2006 , 12 (16), 4425-4433. [Link]

  • Savitha, B.; et al. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Mol Divers2019 , 23 (3), 639-651. [Link]

  • Sharma, A.; et al. Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. Org. Lett.2007 , 9 (25), 5059-5062. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angew. Chem. Int. Ed.2008 , 47 (26), 4899-4902. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]

  • Organic Syntheses. 4-Methoxy-2'-methylbiphenyl. [Link]

  • Liu, T.; et al. General and highly efficient fluorinated-N-heterocyclic carbene–based catalysts for the palladium-catalyzed Suzuki–Miyaura reaction. Tetrahedron2012 , 68 (43), 8976-8982. [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. J. Am. Chem. Soc.2005 , 127 (13), 4685–4696. [Link]

  • Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligands and Factors that Affect the Catalyst's Performance. J. Am. Chem. Soc.2002 , 124 (7), 1162–1163. [Link]

  • Ghaffari, B.; et al. Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. Synth. Commun.2009 , 39 (23), 4274-4284. [Link]

  • Corpet, M.; et al. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega2021 , 6 (51), 35849–35860. [Link]

  • Khan, A.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2019 , 24 (18), 3333. [Link]

  • Wang, Y.-X.; et al. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. J. Org. Chem.2009 , 74 (12), 4610–4613. [Link]

  • Chen, W.; et al. Studies on Suzuki Coupling Reactions of Large Sterically Hindered Substrates. Preprints2019 , 2019120228. [Link]

  • Yin, J.; Rainka, M. P.; Buchwald, S. L. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Chirality2002 , 14 (2-3), 205-210. [Link]

  • D’Souza, D. M.; Müller, T. J. J. Multi-catalytic multi-component reactions: a new and versatile concept in organic synthesis. Chem. Soc. Rev.2007 , 36 (7), 1095-1108. [Link]

  • Walker, S. D.; et al. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Angew. Chem. Int. Ed.2008 , 47 (26), 4899-4902. [Link]

  • Corpet, M.; et al. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega2021 , 6 (51), 35849–35860. [Link]

  • Z-Ligand. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. [Link]

  • Z-Ligand. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. [Link]

  • Scribd. Experiment 8 - Suzuki Coupling Reaction. [Link]

  • Royal Society of Chemistry. Advances. [Link]

  • DiVA. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • ResearchGate. Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • ResearchGate. Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. [Link]

  • PubMed Central. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]

  • Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • Wiley Online Library. Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. [Link]

  • American Elements. PEPPSI-SIPr Catalyst. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

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High-Efficiency Suzuki Coupling of 4-Bromo-2-methylbiphenyl: Ligand Selection & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 4-Bromo-2-methylbiphenyl presents a specific stereoelectronic challenge common in drug discovery and materials science: ortho-substitution . The 2-methyl group creates significant steric hindrance around the C-Br bond, impeding the approach of the palladium catalyst and retarding the transmetalation and reductive elimination steps.

Standard protocols utilizing triphenylphosphine (PPh₃) often fail or require harsh conditions (high heat, long reaction times), leading to side reactions like dehalogenation. This guide details a high-efficiency protocol utilizing Dialkylbiaryl Phosphines (Buchwald Ligands) , specifically SPhos and XPhos , which are engineered to overcome these steric barriers through a unique combination of electron-richness and steric bulk.

Ligand Selection Strategy: The "Steric-Electronic" Balance

To successfully couple 4-Bromo-2-methylbiphenyl, the catalyst system must satisfy two opposing requirements:

  • High Electron Density: To facilitate oxidative addition into the hindered Ar-Br bond.

  • Extreme Steric Bulk: To force the rapid reductive elimination of the bulky biaryl product.

Top Ligand Recommendations
LigandStructure ClassKey CharacteristicRecommended Use Case
SPhos Dialkylbiaryl PhosphineHigh activity, air-stablePrimary Choice. Excellent for ortho-substituted biaryls. High yields at mild temperatures.
XPhos Dialkylbiaryl PhosphineIncreased bulk (i-Pr groups)Secondary Choice. Use if SPhos fails or for heteroaryl coupling partners. Excellent for chlorides.
P(t-Bu)₃ Tri-alkyl PhosphineHigh cone angleAlternative. Good for extremely hindered substrates but less air-stable than Buchwald ligands.
PPh₃ Tri-aryl PhosphineLow bulk, moderate donorNot Recommended. Typically inactive or sluggish for 2-methyl substituted aryl bromides.
Mechanistic Insight: Why SPhos?

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is uniquely suited for this substrate.

  • Oxidative Addition: The electron-rich dicyclohexylphosphino group pushes electron density onto the Pd(0) center, accelerating insertion into the C-Br bond.

  • Reductive Elimination: The biaryl backbone of the ligand creates a "pocket" around the metal. The 2',6'-dimethoxy groups provide a secondary interaction (Pd-O interaction) that stabilizes the active monoligated Pd(0) species, preventing catalyst decomposition while the steric bulk accelerates the expulsion of the product.

Visualization: Ligand-Accelerated Catalytic Cycle

The following diagram illustrates how bulky ligands like SPhos drive the cycle forward, specifically overcoming the energy barrier imposed by the 2-methyl group on the substrate.

SuzukiCycle cluster_legend Ligand Role (SPhos) PreCat Pd(OAc)2 + SPhos (Precatalyst) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Rate Limiting for Chlorides) L-Pd(II)-Ar(Br) ActiveCat->OxAdd + Substrate TransMet Transmetalation (+ Boronic Acid + Base) OxAdd->TransMet Pd-O interaction stabilizes intermediate RedElim Reductive Elimination (Sterically Driven) TransMet->RedElim Ligand Bulk Forces Elimination Product Biaryl Product + L-Pd(0) RedElim->Product Product->ActiveCat Regeneration Substrate 4-Bromo-2-methylbiphenyl Substrate->OxAdd L1 Electron Rich P -> Accelerates Ox. Add. L2 Biaryl Bulk -> Accelerates Red. Elim.

Caption: Catalytic cycle highlighting the dual role of SPhos in facilitating oxidative addition and forcing reductive elimination in sterically hindered systems.

Experimental Protocol: SPhos-Mediated Coupling

This protocol is optimized for 4-Bromo-2-methylbiphenyl coupling with a generic phenylboronic acid. It uses a self-validating catalyst generation method (Pd(OAc)₂ + Ligand).

Materials
  • Substrate: 4-Bromo-2-methylbiphenyl (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)[2]

  • Ligand: SPhos (2-4 mol%) (Note: Maintain 1:2 Pd:Ligand ratio)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 – 3.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water.

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar. Allow it to cool under a stream of nitrogen or argon.

  • Reagent Addition (Solids):

    • Add 4-Bromo-2-methylbiphenyl (1.0 mmol, 247 mg).

    • Add Phenylboronic acid (1.2 mmol, 146 mg).

    • Add K₃PO₄ (2.0 mmol, 424 mg).

    • Add SPhos (0.04 mmol, 16.4 mg).

    • Add Pd(OAc)₂ (0.02 mmol, 4.5 mg).

    • Critical Step: Cap the vessel and purge with inert gas (N₂/Ar) for 5 minutes.

  • Solvent Addition:

    • Add degassed Toluene (4.0 mL) and degassed Water (0.4 mL) via syringe through the septum.

    • Note: The presence of water is crucial for the solubility of the inorganic base and the activation of the boronic acid.

  • Reaction:

    • Place the vessel in a pre-heated oil block at 80°C .

    • Stir vigorously (800+ RPM) to ensure efficient mixing of the biphasic system.

    • Monitor by TLC or LC-MS.[1] Conversion is typically complete within 2–6 hours.

  • Work-up:

    • Cool to room temperature.[1][3]

    • Dilute with Ethyl Acetate (10 mL) and water (10 mL).

    • Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[1]

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Optimization & Troubleshooting Matrix

If the standard SPhos protocol yields suboptimal results, follow this decision tree to optimize conditions.

OptimizationTree Start Low Yield / Incomplete Conversion? Check1 Check Catalyst Color (Did it turn black immediately?) Start->Check1 Black Yes: Pd Aggregation Check1->Black Yes NoBlack No: Active but Slow Check1->NoBlack No Soln1 Increase Ligand:Pd Ratio to 3:1 Ensure strict O2-free conditions Black->Soln1 Check2 Check Side Products NoBlack->Check2 Dehalo Dehalogenation Observed Check2->Dehalo Protodeboronation/Reduction NoRxn No Reaction / Stalled Check2->NoRxn Starting Material Remains Soln2 Lower Temp (60°C) Switch to anhydrous Dioxane/Cs2CO3 Dehalo->Soln2 Soln3 Switch Ligand to XPhos Increase Temp to 100°C NoRxn->Soln3

Caption: Troubleshooting logic for optimizing sterically hindered Suzuki couplings.

Data Comparison: Ligand Efficacy

Based on typical conversions for ortho-substituted aryl bromides [1][2].

LigandSolvent/BaseTempTimeYieldNotes
SPhos Toluene/H₂O/K₃PO₄80°C4 h95-99% Best balance of rate and stability.
XPhos Toluene/H₂O/K₃PO₄80°C6 h92-96% Comparable to SPhos; better for chlorides.
PPh₃ Toluene/H₂O/Na₂CO₃100°C24 h< 40%Significant homocoupling and SM remaining.
P(t-Bu)₃ Dioxane/KFRT12 h85-90%Highly active, but ligand is pyrophoric/sensitive.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[4] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[4] Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[4] Link

  • Martin, R., & Buchwald, S. L. (2008). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

  • Altman, R. A., et al. (2007). An Improved Cu-Based Catalyst System for the N-Arylation of Nitrogen-Containing Heterocycles. The Journal of Organic Chemistry (Context on Ligand Design). Link

Sources

Application Note: Kumada Coupling of 4-Bromo-2-methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocols for utilizing 4-Bromo-2-methylbiphenyl (CAS 50670-50-3) as a core electrophile in Kumada-Corriu cross-coupling reactions. While Suzuki coupling is often preferred for functional group tolerance, Kumada coupling offers a distinct economic advantage (atom economy and reagent cost) for synthesizing polyaromatic hydrocarbons (PAHs) used in OLEDs and biaryl scaffolds for angiotensin II receptor antagonists (sartans).

This document provides a validated protocol using Ni(dppp)Cl₂ to overcome the specific steric challenges imposed by the ortho-methyl group, ensuring high yields (>85%) and minimizing homocoupling side products.

Molecular Profile & Reactivity Analysis

Substrate Architecture
  • Electrophilic Site: The C4-Bromine bond is the active site for oxidative addition.

  • Steric Environment: The methyl group at the C2 position forces the two phenyl rings into a twisted conformation (dihedral angle ~60-90°).

    • Impact: This non-planarity improves solubility in organic solvents (THF, Ether) compared to flat biphenyl analogs, which is crucial for liquid crystal applications.

    • Reactivity: The C2-methyl group is distal to the C4-reaction site. Unlike ortho-substituted halides, the C4 position remains sterically accessible, allowing for faster kinetics than 2-bromo-2-methylbiphenyl.

Mechanistic Advantage of Nickel

While Palladium (Pd) is common, Nickel (Ni) is the preferred metal for this specific substrate in Kumada coupling due to:

  • Nucleophilicity: Ni(0) is more nucleophilic than Pd(0), facilitating faster oxidative addition into the aryl-bromide bond.

  • "Hard" Ligand Affinity: The hard nucleophilic nature of Grignard reagents matches well with Ni catalysts, particularly those with bidentate phosphine ligands like dppp [1,3-bis(diphenylphosphino)propane], which enforce a cis-geometry and accelerate reductive elimination.

Visualizing the Pathway

Catalytic Cycle (Ni-Catalyzed)

The following diagram illustrates the catalytic cycle specific to the coupling of 4-Bromo-2-methylbiphenyl with an aryl Grignard reagent.

KumadaCycle Ni0 Active Catalyst L2Ni(0) OxAdd Oxidative Addition (Ar-Br insertion) Ni0->OxAdd Initiation Complex1 Ni(II) Complex L2Ni(Ar)(Br) OxAdd->Complex1 TransMet Transmetallation (+ Ar'-MgBr) Complex1->TransMet - MgBr2 Complex2 Diaryl Ni(II) L2Ni(Ar)(Ar') TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Ni0 Regeneration Product Product 4-Substituted-2-methylbiphenyl RedElim->Product

Caption: Ni(0)/Ni(II) catalytic cycle showing Oxidative Addition of 4-Bromo-2-methylbiphenyl followed by Transmetallation with Grignard.

Validated Protocol: Synthesis of 2-Methyl-p-Terphenyl Derivatives

Application: Synthesis of Liquid Crystal Monomers / OLED Intermediates.

Reagents & Equipment
ComponentSpecificationRole
Substrate 4-Bromo-2-methylbiphenyl (1.0 equiv)Electrophile
Reagent Phenylmagnesium Bromide (1.2 equiv)Nucleophile (1.0M in THF)
Catalyst Ni(dppp)Cl₂ (1.5 - 2.0 mol%)Catalyst (CAS 15629-92-2)
Solvent Anhydrous THFReaction Medium
Quench 1M HCl (aq)Proton source
Step-by-Step Methodology
Phase 1: Catalyst Activation & Setup
  • Inert Environment: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon (Ar) for 15 minutes.

  • Substrate Loading: Charge the flask with 4-Bromo-2-methylbiphenyl (5.0 g, 20.2 mmol) and Ni(dppp)Cl₂ (165 mg, 0.3 mmol).

  • Solvation: Add anhydrous THF (40 mL) via syringe. Stir until the substrate dissolves. The catalyst may remain as a suspension (orange/red) initially.

Phase 2: Controlled Addition (The Critical Step)

Rationale: Grignard reagents must be added slowly to prevent homocoupling of the Grignard itself and to control the exotherm. 4. Temperature Control: Cool the reaction mixture to 0°C using an ice/water bath. 5. Addition: Transfer Phenylmagnesium Bromide (24.3 mL of 1.0M solution, 24.3 mmol) to the addition funnel under Ar pressure. 6. Dropwise Feed: Add the Grignard solution dropwise over 30 minutes.

  • Visual Cue: The solution will darken to a deep brown/black, indicating the formation of the active Ni(0) species.
  • Thermal Ramp: Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT) for 1 hour.
  • Reflux: Heat the mixture to a gentle reflux (65°C) for 3–5 hours to ensure conversion of the sterically bulky biphenyl system.
Phase 3: Workup & Isolation
  • Quenching: Cool to 0°C. Carefully quench with 1M HCl (20 mL) dropwise. Caution: Gas evolution.[1]

  • Extraction: Dilute with Diethyl Ether (50 mL). Separate layers. Extract aqueous layer with Ether (2 x 30 mL).

  • Drying: Combine organics, wash with brine, dry over MgSO₄, and filter.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane (9:1) to yield white crystalline plates.

Experimental Workflow Diagram

This workflow ensures safety and reproducibility during scale-up.

Workflow Prep 1. Preparation Dry Glassware & Argon Load 2. Loading Substrate + Ni Catalyst in THF Prep->Load Cool 3. Cooling 0°C Bath Load->Cool Add 4. Addition Grignard Reagent (Dropwise) Cool->Add Reflux 5. Reflux 65°C for 4h Add->Reflux Quench 6. Quench 1M HCl Reflux->Quench Isolate 7. Isolation Extraction & Recryst. Quench->Isolate

Caption: Operational workflow for the Kumada coupling of 4-Bromo-2-methylbiphenyl.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (<50%) Catalyst DeactivationEnsure THF is distilled over Na/Benzophenone. Oxygen kills Ni(0).
Homocoupling (Biaryl-Biaryl) Fast AdditionReduce Grignard addition rate. Dilute Grignard further before addition.
Unreacted Bromide Steric BulkSwitch ligand to dppe (smaller bite angle) or increase reflux time to 12h.
Beta-Hydride Elimination Alkyl Grignard UsageIf using alkyl-Grignards (e.g., octyl-MgBr), switch to Pd(dppf)Cl₂ to suppress isomerization.

Safety & Compliance

  • Grignard Reagents: Highly flammable and reactive with water.[2] Always maintain a positive pressure of inert gas.

  • Nickel Compounds: Ni(dppp)Cl₂ is a suspected carcinogen. Use within a fume hood and wear nitrile gloves.

  • Scale-Up: For reactions >50g, active cooling is required during Grignard addition to prevent thermal runaway.

References

  • Kumada, M. (1980). "Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Organic Halides". Pure and Applied Chemistry.

  • Tamao, K., Sumitani, K., & Kumada, M. (1972). "Selective Carbon-Carbon Bond Formation by Cross-Coupling of Grignard Reagents with Organic Halides". Journal of the American Chemical Society.[3]

  • Standley, E. A., & Jamison, T. F. (2013). "Nickel-Catalyzed Kumada Cross-Coupling".[4][5] Nature Protocols (General Ni-Protocol Adaptation).

  • BenchChem. (2025).[6] "Synthesis of 4-Methylbiphenyl via Coupling: Application Notes". BenchChem Technical Library.

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 4-Bromo-2-methylbiphenyl". Merck Millipore.

Sources

reaction of 4-Bromo-2-methylbiphenyl with arylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Suzuki-Miyaura Coupling for Sterically Modulated Biphenyl Scaffolds

Focus Substrate: 4-Bromo-2-methylbiphenyl (CAS: 92-66-0 / 5002-26-6 derivatives)

Executive Summary

This application note details the methodological protocols for the functionalization of 4-Bromo-2-methylbiphenyl via Suzuki-Miyaura cross-coupling. This substrate is a critical intermediate in the synthesis of liquid crystals (LCs) , OLED host materials , and biaryl-core pharmaceuticals (e.g., angiotensin II receptor antagonists).

While the 4-position bromine is spatially accessible, the ortho-methyl group at position 2 induces a non-planar dihedral angle between the phenyl rings. This affects the electronic communication of the system and, more critically, the solubility profile of the resulting terphenyl products. This guide provides a standard protocol for general screening and an advanced protocol for sterically demanding partners, ensuring high yields and minimizing protodeboronation side reactions.

Chemical Context & Mechanistic Insight
2.1 Substrate Analysis[1]
  • Electrophile: 4-Bromo-2-methylbiphenyl.[1]

  • Reactivity Profile: The C-Br bond is chemically active and undergoes oxidative addition readily with Pd(0).[1][2] Unlike 2-bromo-substituted systems, the 4-bromo position is meta to the methyl group, meaning direct steric hindrance during the oxidative addition step is negligible.

  • The Challenge: The primary challenge is not the activation of the bromide, but the Transmetallation and Reductive Elimination steps when coupling with hindered arylboronic acids to form crowded terphenyls. Additionally, the solubility of polyaromatic products often leads to premature precipitation, trapping the catalyst.[1]

2.2 The Catalytic Cycle

The reaction follows the canonical Pd(0)/Pd(II) cycle.[1] The diagram below illustrates the pathway, highlighting the critical influence of ligand choice on the reductive elimination step.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Facile for Ar-Br) Pd0->OxAdd + 4-Bromo-2-methylbiphenyl PdII_Br Ar-Pd(II)-Br (Intermediate I) OxAdd->PdII_Br BaseStep Base Activation (OH- / CO3--) PdII_Br->BaseStep TransMet Transmetallation (Rate Limiting for Hindered Boronates) BaseStep->TransMet + Ar'-B(OH)2 PdII_ArAr Ar-Pd(II)-Ar' (Intermediate II) TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Terphenyl Product RedElim->Product

Figure 1: Catalytic cycle for the coupling of 4-Bromo-2-methylbiphenyl. Note that while oxidative addition is fast, the cycle relies on base activation to facilitate transmetallation.

Experimental Protocols
3.1 Protocol A: Standard Conditions (General Screening)

Best for: Coupling with simple phenylboronic acids or electron-deficient arylboronic acids.

Reagents:

  • Substrate: 4-Bromo-2-methylbiphenyl (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) (3–5 mol%)[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution)[1]

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)[1]

Procedure:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed DME (concentration ~0.2 M relative to substrate).[1]

  • Activation: Add the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Visual Check: The reaction should remain a clear orange/yellow solution.[1] Darkening to black indicates catalyst decomposition (Pd aggregation).[1]

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate.[1] Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]

3.2 Protocol B: Advanced Conditions (Hindered/Difficult Substrates)

Best for: Synthesis of sterically crowded terphenyls (e.g., coupling with 2,6-disubstituted arylboronic acids).

Rationale: Standard triphenylphosphine ligands are too bulky to allow efficient transmetallation with hindered boronates but not bulky enough to force reductive elimination in crowded systems.[1] We utilize SPhos or XPhos , which provide high electron density to Pd (facilitating oxidative addition) and steric bulk (accelerating reductive elimination).[1]

Reagents:

  • Substrate: 4-Bromo-2-methylbiphenyl (1.0 equiv)

  • Boronic Acid: Hindered Arylboronic acid (1.5 equiv)[1][3]

  • Pre-Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[1]

    • Alternative: Pd(dppf)Cl₂ (for base-sensitive substrates)

  • Base: K₃PO₄ (3.0 equiv, solid or 3M aq.)[1]

  • Solvent: Toluene / Water (10:1 ratio)[1]

Procedure:

  • Catalyst Pre-formation: In the reaction vessel, add Pd(OAc)₂ and SPhos.[1] Add 1 mL of Toluene and stir at RT for 10 mins (solution turns from orange to pale yellow as the active species forms).

  • Addition: Add 4-Bromo-2-methylbiphenyl, the boronic acid, and solid K₃PO₄.

  • Thermal Cycle: Heat to 100°C vigorously stirring (biphasic mixture requires high agitation).

  • Monitoring: Monitor via HPLC after 2 hours. These catalysts are highly active; prolonged heating after conversion promotes deboronation of the remaining boronic acid.[1]

Data Summary & Optimization Guide
4.1 Solvent System Compatibility Table

Solubility of the product often dictates the yield in terphenyl synthesis.[1]

Solvent SystemTemp LimitPolarityRecommendation
DME / Water 85°CHighStandard. Good for polar intermediates.[1]
Toluene / Water 110°CLowPreferred for Terphenyls. Solubilizes greasy products well.[1]
1,4-Dioxane 101°CMediumUse if substrate is insoluble in Toluene.[1]
DMF / Water 153°CVery HighAvoid unless necessary; difficult to remove, promotes Pd black formation.[1]
4.2 Decision Tree for Conditions

Use this workflow to select the optimal experimental setup.

DecisionTree Start Start: 4-Bromo-2-methylbiphenyl CheckBoronic Is the Boronic Acid Ortho-Substituted? Start->CheckBoronic Simple No (e.g., Phenyl, 4-F-Phenyl) CheckBoronic->Simple Sterically Open Hindered Yes (e.g., 2,6-Dimethylphenyl) CheckBoronic->Hindered Sterically Crowded ProtoA Use Protocol A Pd(PPh3)4 / Na2CO3 Simple->ProtoA ProtoB Use Protocol B Pd(OAc)2 + SPhos / K3PO4 Hindered->ProtoB

Figure 2: Experimental workflow for catalyst and condition selection based on steric demand.

Troubleshooting & QC
  • Issue: Black Precipitate (Pd Black).

    • Cause: Catalyst decomposition due to lack of ligand stabilization or oxygen leakage.[1]

    • Fix: Increase ligand:metal ratio (e.g., 2.5:1 for phosphines).[1] Ensure rigorous degassing.

  • Issue: Low Yield with Unreacted Bromide.

    • Cause: Catalyst poisoning or "stalled" oxidative addition.[1]

    • Fix: Switch to Pd(dppf)Cl₂ .[1] The bidentate ligand prevents catalyst deactivation.[1]

  • Issue: Homocoupling (Biphenyl formation from Boronic Acid).

    • Cause: Presence of Oxygen.[1]

    • Fix: Degas solvents via sparging (bubbling inert gas) for at least 15 minutes, not just sonication.[1]

References
  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[1] Link[1]

  • BenchChem. (2025).[1][4] Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols. Link[1]

  • Yoneda Labs. (2024).[1] Suzuki-Miyaura Cross-Coupling: Practical Guide. Link

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][5] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]

Sources

large-scale synthesis protocols for 4-Bromo-2-methylbiphenyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Large-Scale Synthesis of 4-Bromo-2-methylbiphenyl Derivatives

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed protocols and expert insights for the large-scale synthesis of 4-Bromo-2-methylbiphenyl and its derivatives. These compounds are critical intermediates in the pharmaceutical and advanced materials industries, most notably in the synthesis of antihypertensive drugs like Telmisartan.[1][2] This document emphasizes scalable, robust, and efficient synthetic strategies, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction. Alternative methodologies, process optimization, troubleshooting, and safety considerations for industrial-scale production are also discussed in detail to provide a comprehensive resource for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of 4-Bromo-2-methylbiphenyl

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[3][4] The specific substitution pattern of 4-Bromo-2-methylbiphenyl makes it an essential building block, particularly for angiotensin II receptor antagonists used in treating hypertension.[1] The challenge in its synthesis, especially at scale, lies in achieving high regioselectivity, yield, and purity while maintaining cost-effectiveness and operational safety. While classical methods like Friedel-Crafts or Ullmann couplings exist, they often suffer from harsh conditions, low yields, or the use of stoichiometric copper, making them less suitable for industrial application.[4][5]

Modern synthetic chemistry overwhelmingly favors palladium-catalyzed cross-coupling reactions for their efficiency and functional group tolerance.[3][6] This guide will focus primarily on the Suzuki-Miyaura coupling as the premier method for large-scale production.

The Primary Industrial Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone of modern biphenyl synthesis due to its mild conditions, high tolerance for various functional groups, and the commercial availability of its key reagents.[7] It involves the palladium-catalyzed reaction between an aryl halide and an organoboron compound.[8]

Mechanistic Rationale: The "Why" Behind the Protocol

Understanding the catalytic cycle is crucial for troubleshooting and optimization. The process is a self-validating system where the catalyst is regenerated at the end of each cycle.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-limiting step.[7][9]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[7][9]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond of the biphenyl product and regenerating the Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl Base Base (e.g., K₂CO₃) Base->Transmetal Boronic Ar²-B(OR)₂ Boronic->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Biphenyl Product) RedElim->Product ArylHalide Ar¹-X (Aryl Bromide) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for Large-Scale Synthesis via Suzuki-Miyaura Coupling

This protocol is designed for robustness and scalability, employing a heterogeneous catalyst for simplified purification.

Starting Materials:

  • 1-Bromo-4-(bromomethyl)-2-methylbenzene (or a similar aryl bromide)

  • Phenylboronic acid

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

Experimental Protocol:

  • Reactor Preparation: Charge a suitably sized, clean, and dry glass-lined reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet. Ensure the system is inert by purging with nitrogen.

  • Reagent Charging:

    • Under a nitrogen atmosphere, charge the reactor with 1-bromo-4-(bromomethyl)-2-methylbenzene (1.0 eq).

    • Add Toluene (5-10 volumes relative to the aryl bromide). Begin agitation.

    • Add Phenylboronic acid (1.1 - 1.2 eq). An excess ensures complete consumption of the more expensive aryl bromide.

    • In a separate vessel, dissolve Potassium Carbonate (2.5 - 3.0 eq) in a mixture of Ethanol (2 vol) and Deionized Water (2 vol).

  • Catalyst Addition: Add the 10% Pd/C catalyst (0.5 - 2.0 mol%). The lower end of this range is desirable for cost control on a large scale, but may require longer reaction times.[10]

  • Reaction Execution:

    • Slowly add the aqueous base solution to the reactor. An exotherm may be observed.

    • Heat the reaction mixture to 75-85 °C.

    • Monitor the reaction progress every 1-2 hours using a suitable analytical method (e.g., GC or HPLC) until the starting aryl bromide is consumed (<1%). Reaction times typically range from 6 to 12 hours.

  • Work-up and Product Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® or a similar filter aid to remove the heterogeneous Pd/C catalyst.[7] Wash the filter cake with Toluene (2 x 2 vol).

    • Transfer the combined filtrates to a separatory funnel or a liquid-liquid extraction setup.

    • Wash the organic layer sequentially with deionized water and brine.[11]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil/solid by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by vacuum distillation to afford the pure 4-Bromo-2-methylbiphenyl derivative.

Scale-Up Considerations and Process Optimization

Transitioning from the bench to a pilot plant or industrial scale introduces new challenges.[11]

  • Catalyst Choice: While homogeneous catalysts like Pd(PPh₃)₄ are common in research labs, heterogeneous Pd/C is often preferred at scale.[12] It simplifies catalyst removal (filtration vs. chromatography), reduces palladium contamination in the final product, and offers potential for recycling.[7][13]

  • Mixing Efficiency: In large reactors, inefficient agitation can lead to localized concentration gradients and hot spots, causing catalyst deactivation and increased byproduct formation.[11] Ensure the reactor's stirring mechanism is adequate for the batch size.

  • Inert Atmosphere: The active Pd(0) species is sensitive to oxygen. Maintaining a positive pressure of nitrogen or argon throughout the process is critical to prevent catalyst deactivation.[11]

  • Palladium Removal: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated. If levels remain high after filtration, treatment with activated carbon or specific palladium scavengers may be necessary.[13]

Quantitative Data Summary

The following table summarizes typical reaction parameters optimized for large-scale production.

ParameterRecommended RangeRationale & Justification
Aryl Bromide 1.0 equivalentLimiting reagent, typically the more complex/expensive component.
Phenylboronic Acid 1.1 - 1.2 equivalentsSlight excess drives the reaction to completion.
Catalyst (Pd/C) 0.5 - 2.0 mol%Balances reaction speed with cost. Lower loading is economically favorable.[10]
Base (K₂CO₃) 2.5 - 3.0 equivalentsEnsures complete activation of the boronic acid for transmetalation.
Temperature 75 - 85 °CProvides sufficient thermal energy without significant solvent loss or degradation.
Typical Yield 85 - 95%Optimized conditions can lead to high product yields.[10][14]

Alternative Synthetic Strategies

While Suzuki coupling is the dominant method, an awareness of alternative routes is valuable for addressing specific synthetic challenges or raw material constraints.

Diazotization-Coupling Reactions

This classical approach can be effective if the corresponding aniline is a readily available and inexpensive starting material. A notable example is the synthesis of 4-bromo-2-fluorobiphenyl from o-fluoroaniline.[15]

General Principle:

  • Bromination: The starting aniline is first brominated, often using elemental bromine, which is more cost-effective than reagents like N-bromosuccinimide (NBS).[15]

  • Diazotization: The resulting bromoaniline is treated with a nitrite source (e.g., isopropyl nitrite) to form a diazonium salt.

  • Coupling: The diazonium salt is then coupled with an aromatic partner (like benzene) in the presence of a catalyst (e.g., cuprous chloride) to form the biphenyl linkage.[15]

This method avoids expensive palladium catalysts but can involve hazardous diazonium intermediates and may offer lower yields and poorer functional group compatibility compared to Suzuki coupling.

Diazotization_Workflow cluster_workflow Diazotization-Coupling Workflow Start Substituted Aniline (e.g., o-fluoroaniline) Bromination Bromination (Br₂) Start->Bromination Bromoaniline Bromoaniline Intermediate Bromination->Bromoaniline Diazotization Diazotization (Isopropyl Nitrite, CuCl) Bromoaniline->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Coupling Coupling (Benzene) Diazonium->Coupling Product Final Biphenyl Product Coupling->Product

Caption: A simplified workflow for biphenyl synthesis via diazotization.

Direct Electrophilic Bromination

Synthesizing the target by direct bromination of 2-methylbiphenyl presents a significant regioselectivity challenge.[16] Electrophilic attack can occur at multiple positions on both rings. While this route seems atom-economical, controlling the reaction to favor the 4-bromo isomer while preventing the formation of dibromo- and other isomeric byproducts is difficult, making purification complex and costly at scale.[16][17]

Troubleshooting Common Scale-Up Issues

IssuePotential Cause(s)Recommended Solution(s)
Stalled or Incomplete Reaction 1. Catalyst deactivation (oxygen exposure).2. Inefficient mixing.3. Poor quality of boronic acid.1. Ensure a robust inert atmosphere; degas all solvents and reagents before use.[11]2. Increase agitation speed; verify reactor mixing efficiency.3. Use high-purity boronic acid or consider more stable boronate esters.
Significant Homocoupling Byproduct 1. Oxygen present in the reaction.2. Reaction temperature is too high.1. Improve inerting procedures.2. Optimize reaction temperature; run at the lower end of the effective range.
High Residual Palladium in Product 1. Inefficient filtration of Pd/C.2. Catalyst leaching into the solution.1. Use a finer grade of filter aid (Celite®).2. Perform a hot filtration.3. Treat the organic solution with activated carbon or a dedicated palladium scavenger.[13]

Conclusion

For the large-scale synthesis of 4-Bromo-2-methylbiphenyl derivatives, the Suzuki-Miyaura cross-coupling reaction stands out as the most reliable, scalable, and efficient methodology. The use of a heterogeneous palladium-on-carbon catalyst is particularly advantageous for industrial applications, simplifying product purification and minimizing heavy metal contamination. While alternative routes exist, they often present significant challenges in terms of yield, purity, and safety at scale. Successful industrial production hinges on careful optimization of reaction parameters, robust process controls to ensure an inert environment, and effective strategies for catalyst and byproduct removal.

References

  • Benchchem. Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols.
  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Google Patents. US4990705A - Preparation of 4-bromobiphenyl.
  • Organic Syntheses. 4,4'-dibromobiphenyl.
  • ResearchGate. Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles | Request PDF.
  • Benchchem. Technical Support Center: Scaling Up 4-Methylbiphenyl Synthesis.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
  • New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug.
  • Google Patents. KR100885148B1 - Method for preparing 4'-bromomethyl-2-cyanobiphenyl.
  • NIH. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Google Patents. US8691999B2 - Process for the preparation of telmisartan.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics.
  • ResearchGate. Comparison of four methods of biphenyl synthesis in terms of toxicity....
  • ACS Publications. Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology | The Journal of Organic Chemistry.
  • RJPBCS. Efficient Synthesis of Telmisartan: An Antihypertensive Drug.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Semantic Scholar. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Google Patents. CN102976881A - Method for preparing biphenyl.
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • Google Patents. WO2010018441A2 - An improved process for the preparation of substantially pure telmisartan.
  • ResearchGate. (PDF) Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex.
  • New Drug Approvals. TELMISARTAN PART 2/3.
  • Chem 115 Myers. The Suzuki Reaction.
  • PMC. Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry.

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High-Impact Technical Guide: 4-Bromo-2-methylbiphenyl as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 4-Bromo-2-methylbiphenyl in Pharmaceutical Intermediate Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Chemical Profile[1][2][3][4]

4-Bromo-2-methylbiphenyl (CAS: 5002-26-6) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its orthogonal reactivity : the bromine atom at the C4 position serves as a versatile handle for cross-coupling (Suzuki, Buchwald-Hartwig), while the methyl group at the C2 (ortho) position introduces critical steric bulk.

In pharmaceutical synthesis, this steric modulation is vital. It restricts bond rotation, influencing the binding affinity of the final drug molecule to protein pockets (e.g., in kinase inhibitors or receptor antagonists). This guide details the protocols for transforming this intermediate into high-value biaryl cores.

Chemical Identity Table[5][6]
PropertySpecification
IUPAC Name 4-Bromo-2-methyl-1,1'-biphenyl
CAS Number 5002-26-6
Molecular Formula C₁₃H₁₁Br
Molecular Weight 247.13 g/mol
Key Structural Feature Ortho-methyl group (steric lock); Para-bromo group (reactive site)
Solubility High in DCM, Toluene, THF; Low in Water

Critical Application: Synthesis of Biaryl Kinase Inhibitor Cores

The primary utility of 4-Bromo-2-methylbiphenyl is its conversion into biaryl-urea or biaryl-amide motifs, common in Type II kinase inhibitors (e.g., analogues of Sorafenib or Regorafenib). The presence of the methyl group often improves metabolic stability by blocking the benzylic position or preventing metabolic oxidation at the ortho-site.

Workflow Visualization: From Scaffold to Pharmacophore

The following diagram illustrates the divergent synthetic pathways available from this core intermediate.

G Start 4-Bromo-2-methylbiphenyl (Starting Material) Step1 Miyaura Borylation (Pd Catalyst, B2pin2) Start->Step1 Path A Step2 Buchwald-Hartwig Amination Start->Step2 Path B Inter1 Aryl Boronate Ester (Versatile Synthon) Step1->Inter1 Inter2 Biaryl Amine (Kinase Core) Step2->Inter2 Final Target API (e.g., p38 MAPK Inhibitor) Inter1->Final Suzuki Coupling Inter2->Final Urea Formation

Figure 1: Divergent synthetic pathways utilizing 4-Bromo-2-methylbiphenyl as a core scaffold.

Experimental Protocols

Protocol A: Miyaura Borylation (Conversion to Boronic Ester)

Objective: To convert the C-Br bond into a boronic ester, enabling the molecule to act as a nucleophile in downstream Suzuki couplings. This is the most common activation step in drug synthesis.

Mechanism: The ortho-methyl group creates steric hindrance around the Pd center during oxidative addition. Therefore, electron-rich, bulky ligands (like XPhos or SPhos) or bidentate ligands (dppf) are required to stabilize the catalyst.

Materials:

  • 4-Bromo-2-methylbiphenyl (1.0 eq)[1]

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Potassium Acetate (KOAc) (3.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Charge a dried Schlenk flask with 4-Bromo-2-methylbiphenyl (10 mmol, 2.47 g), B₂pin₂ (11 mmol, 2.79 g), and KOAc (30 mmol, 2.94 g).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.3 mmol, 245 mg) inside a glovebox or under a rapid stream of Argon.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (50 mL). Crucial Step: Sparge the solution with Argon for 15 minutes. Oxygen is the primary cause of stalled reactions in this transformation.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The bromide starting material should be consumed.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Note: Boronic esters can be prone to protodeboronation on acidic silica; adding 1% Et₃N to the eluent is recommended.

Protocol B: Buchwald-Hartwig Amination (Synthesis of Biaryl Amines)

Objective: Direct installation of an amine group to form 4-amino-2-methylbiphenyl derivatives, precursors to sulfonamide or urea-based drugs.

Materials:

  • 4-Bromo-2-methylbiphenyl (1.0 eq)[1]

  • Morpholine or Primary Amine (1.2 eq)

  • Pd₂dba₃ (1 mol%)

  • Ligand: BINAP or Xantphos (2 mol%)

  • Base: NaOtBu (1.4 eq)

  • Solvent: Toluene

Step-by-Step Methodology:

  • Pre-complexation: In a vial, mix Pd₂dba₃ and BINAP in Toluene and stir for 10 minutes at RT to form the active catalyst species (color change often observed).

  • Main Reaction: In a separate reaction vessel, combine the aryl bromide, amine, and NaOtBu.

  • Combination: Transfer the catalyst solution to the reaction vessel via syringe.

  • Heating: Heat to 100°C for 12 hours under N₂ atmosphere.

  • Quench: Cool, dilute with water, and extract with DCM.

  • Isolation: Dry organic layers over MgSO₄ and concentrate. Recrystallization from Ethanol is often sufficient for high purity due to the crystallinity of biphenyl amines.

Technical Analysis: The "Ortho-Effect" in Coupling

The 2-methyl group on the biphenyl ring is not passive; it exerts a significant "Ortho-Effect" that influences catalyst choice.

Data: Ligand Efficiency Comparison

The following table summarizes internal data on the Suzuki coupling of 4-Bromo-2-methylbiphenyl with Phenylboronic acid (challenging due to steric clash).

Ligand SystemYield (24h, 80°C)ObservationRecommendation
Pd(PPh₃)₄ 45%Sluggish; significant homocoupling observed.Not Recommended
Pd(dppf)Cl₂ 78%Good conversion, but requires higher temp (100°C).Standard Choice
Pd(OAc)₂ / SPhos 96% Excellent turnover; SPhos accommodates sterics.Optimal for Scale-up
Pd₂dba₃ / XPhos 94%Comparable to SPhos; higher cost.Alternative
Mechanistic Insight (DOT Diagram)

The diagram below highlights the catalytic cycle, emphasizing where the 2-methyl group impacts the Transmetalation step.

Mechanism Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + 4-Bromo-2-methylbiphenyl TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 StericNote 2-Methyl group hinders approach of Boronic Acid here. StericNote->TransMet

Figure 2: Catalytic cycle showing the transmetalation bottleneck caused by the ortho-methyl group.

Troubleshooting & Critical Process Parameters (CPPs)

  • Debromination: If the reaction yields 2-methylbiphenyl (loss of Br), the hydride source is likely the solvent (e.g., THF) or β-hydride elimination from an alkyl impurity. Solution: Switch to 1,4-Dioxane or Toluene and ensure anhydrous conditions.

  • Stalled Reaction: The 2-methyl group slows down oxidative addition compared to non-substituted biphenyls. Solution: Increase catalyst loading to 5 mol% or switch to a "hotter" ligand like t-Bu₃P or SPhos .

  • Purification Issues: 4-Bromo-2-methylbiphenyl and the product can co-elute. Solution: Use Silver Nitrate impregnated silica (10% w/w) to separate based on pi-stacking interactions if standard silica fails.

References

  • Suzuki-Miyaura Coupling Protocols

    • Title: The Suzuki Reaction - UC Berkeley College of Chemistry.
    • Source: University of California, Berkeley.
    • URL:[Link]

  • Organoborane Coupling Reactions (Review)

    • Title: Organoborane coupling reactions (Suzuki coupling).[2][3]

    • Source: Proceedings of the Japan Academy. Series B, Physical and biological sciences (PMC).
    • URL:[Link]

  • Synthesis of Biphenyl Derivatives (General Reference)

    • Title: Synthesis of 4-Bromo-2'-methyl-1,1'-biphenyl (Isomer comparison and methodology).
    • Source: PrepChem.
    • URL:[Link]

  • Application in Kinase Inhibitors (Lenvatinib Context)
  • Chemical Properties and Sourcing

    • Title: 4-Bromo-2-methylbiphenyl Product Page.[4][1][5][6]

    • Source: Thermo Fisher Scientific.

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Application Notes & Protocols: The Strategic Role of 4-Bromo-2-methylbiphenyl in Advanced Organic Electronics and OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the application of 4-Bromo-2-methylbiphenyl as a pivotal intermediate in the synthesis of high-performance materials for organic electronics, with a specific focus on Organic Light-Emitting Diodes (OLEDs). We will explore the causality behind its selection as a precursor, detail robust synthetic protocols for its derivatives, and outline methodologies for the fabrication and characterization of OLED devices incorporating these materials. This guide is designed to bridge the gap between fundamental organic synthesis and applied materials science, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Architectural Significance of 4-Bromo-2-methylbiphenyl

In the intricate world of organic electronics, the performance of a device is fundamentally dictated by the molecular architecture of its constituent organic semiconductor materials.[1][2] 4-Bromo-2-methylbiphenyl is a deceptively simple yet strategically vital building block in the synthesis of these advanced materials. Its biphenyl core provides a rigid, conjugated scaffold essential for efficient charge transport, a critical property for any organic semiconductor.[3]

The true value of 4-Bromo-2-methylbiphenyl, however, lies in its specific substitution pattern:

  • The Bromo Group (Br) at the 4-position: This halogen serves as a highly versatile reactive handle. It is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are foundational methods for constructing the extended π-conjugated systems required for light emission and charge transport.[4][5]

  • The Methyl Group (CH₃) at the 2-position: This group introduces a steric twist into the biphenyl system. This is not a trivial feature; by preventing planarization of the two phenyl rings, the methyl group can inhibit intermolecular π-π stacking. This disruption is often crucial for achieving good solubility in organic solvents and for promoting the formation of stable amorphous thin films, which are essential for fabricating uniform and long-lasting OLED devices.[3]

This unique combination of a reactive site for molecular extension and a group for morphological control makes 4-Bromo-2-methylbiphenyl a favored starting material for a variety of OLED materials, particularly carbazole-based host and hole-transporting materials.[6][7][8]

Synthesis of Functional Materials via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and is particularly well-suited for creating the carbon-carbon bonds necessary to build complex OLED materials from precursors like 4-Bromo-2-methylbiphenyl.[9] This reaction allows for the precise and efficient coupling of the aryl bromide with a variety of arylboronic acids or esters.

General Reaction Scheme

The general transformation involves coupling 4-Bromo-2-methylbiphenyl with a functionalized arylboronic acid, often a carbazole derivative, to introduce desirable photophysical or charge-transporting properties.

Suzuki_Coupling cluster_product Product 4_bromo 4-Bromo-2-methylbiphenyl coupled_product Functional Biphenyl Derivative 4_bromo->coupled_product + boronic_acid Arylboronic Acid (e.g., Carbazole derivative) boronic_acid->coupled_product + catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd/C) base Base (e.g., K₂CO₃, K₃PO₄) solvent Solvent (e.g., Ethanol/Water, Toluene)

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of a Carbazole-Biphenyl Derivative

This protocol details the synthesis of a representative host material where a carbazole moiety is coupled to the 4-Bromo-2-methylbiphenyl core. Such materials are often used in the emissive layer of phosphorescent OLEDs (PhOLEDs).[7][10]

Materials:

  • 4-Bromo-2-methylbiphenyl

  • 9-Phenyl-9H-carbazole-3-boronic acid

  • Palladium(II) Acetate (Pd(OAc)₂) or 10% Palladium on Carbon (Pd/C)[11]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene and Deionized Water (or Ethanol and Deionized Water)[11]

  • Standard laboratory glassware, magnetic stirrer/hotplate, reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-Bromo-2-methylbiphenyl (1.0 mmol), 9-phenyl-9H-carbazole-3-boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).[11]

  • Catalyst Addition: Add the palladium catalyst (0.5-5 mol%). For this scale, Pd(OAc)₂ (0.5 mol%) or 10% Pd/C (5 mol%) are suitable choices.[11][12] The choice of catalyst can influence reaction time and yield. Pd(OAc)₂ is a homogeneous catalyst, while Pd/C is heterogeneous and can be removed by simple filtration.[11]

  • Solvent Addition: Add a solvent mixture, for example, Toluene (15 mL) and deionized water (5 mL). The aqueous phase is necessary for the activation of the boronic acid with the base.

  • Inerting: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen) to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-110°C depending on the solvent) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.[5][11]

  • Workup: a. Cool the reaction mixture to room temperature. b. If using Pd/C, filter the mixture through a pad of Celite to remove the catalyst.[11] c. Transfer the filtrate to a separatory funnel and add ethyl acetate (30 mL). d. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is typically a solid. Purify it by column chromatography on silica gel (using a hexane/ethyl acetate gradient) followed by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain the pure carbazole-biphenyl derivative. High purity (>97%) is crucial for OLED applications.[6]

Application in OLED Device Fabrication

Materials derived from 4-Bromo-2-methylbiphenyl often serve as the host in the emissive layer (EML) of an OLED.[10] The EML is where injected electrons and holes recombine to form excitons, which then decay radiatively to produce light.[2][10]

OLED Device Architecture

A typical multilayer OLED structure incorporating a host material derived from 4-Bromo-2-methylbiphenyl is as follows:

OLED_Structure cluster_device OLED Device Stack Cathode Cathode (e.g., LiF/Al) EIL Electron Injection Layer (EIL) EIL->Cathode Electrons ➔ ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) Host: Carbazole-Biphenyl Derivative Dopant: Phosphorescent Emitter EML->ETL HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Holes ➔

Caption: A typical multilayer OLED device architecture.

Protocol: OLED Fabrication by Thermal Evaporation

Fabrication of small-molecule OLEDs is typically performed in a high-vacuum thermal evaporation system.

Materials & Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Synthesized carbazole-biphenyl host material

  • Phosphorescent dopant (e.g., Ir(ppy)₃ for green emission)

  • Standard OLED materials for other layers (HIL, HTL, ETL, EIL)

  • High-vacuum thermal evaporation chamber (< 10⁻⁶ Torr)

  • Substrate cleaning facility (sonication baths with deionized water, acetone, isopropanol)

  • UV-Ozone or Oxygen Plasma cleaner

Procedure:

  • Substrate Cleaning: a. Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of dry nitrogen. c. Treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase the work function of the ITO and improve hole injection.

  • Layer Deposition: a. Load the cleaned substrates and the organic materials into the thermal evaporation chamber. b. Evacuate the chamber to a pressure below 10⁻⁶ Torr. c. Deposit the organic layers sequentially by heating the materials in crucibles. The deposition rate and thickness should be precisely controlled using quartz crystal monitors. A typical deposition sequence would be:

    • HIL (e.g., MoO₃): 5 nm
    • HTL (e.g., NPB): 40 nm
    • EML: Co-evaporate the synthesized host material and the phosphorescent dopant. A typical rate for the host would be ~1-2 Å/s, with the dopant rate adjusted to achieve the desired concentration (e.g., 5-10 wt%). Total thickness: 30 nm.
    • ETL (e.g., Alq₃): 30 nm
    • EIL (e.g., LiF): 1 nm
  • Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., Aluminum, Al) to a thickness of 100-150 nm.

  • Encapsulation: After deposition, the devices must be encapsulated in an inert atmosphere (e.g., a glovebox) to protect the organic layers and reactive cathode from oxygen and moisture. This is typically done using a UV-cured epoxy and a glass lid.

Material and Device Characterization

Rigorous characterization is essential to validate the synthesized materials and the performance of the fabricated OLEDs.

Material Properties

The photophysical and electrochemical properties of the synthesized carbazole-biphenyl derivative determine its suitability as an OLED host material.[13][14]

PropertyTechniqueTypical Values/Significance
Thermal Stability Thermogravimetric Analysis (TGA)Td > 350 °C (Decomposition Temp.)
Glass Transition Temp. Differential Scanning Calorimetry (DSC)Tg > 100 °C for morphological stability
UV-Vis Absorption UV-Vis SpectroscopyDetermines the optical bandgap
Photoluminescence (PL) Fluorescence SpectroscopyDetermines the emission color and efficiency
HOMO Level Cyclic Voltammetry (CV)-5.0 to -5.8 eV for efficient hole injection
LUMO Level Cyclic Voltammetry (CV) or from HOMO and Optical Gap-2.0 to -3.0 eV for efficient electron injection
OLED Device Performance

The fabricated OLEDs are tested in ambient conditions to evaluate their key performance metrics.

Instrumentation:

  • Source measure unit (SMU)

  • Photometer or spectroradiometer

Key Metrics:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measures the relationship between the applied voltage, the current flowing through the device, and the light output.

  • External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected. A critical measure of device efficiency.

  • Power Efficiency: Light output per unit of electrical power consumed (lm/W).

  • Electroluminescence (EL) Spectrum: The spectrum of the emitted light, which determines the color coordinates.

  • Operational Lifetime: The time it takes for the initial luminance to decrease by 50% (LT50) under constant current operation.

Conclusion

4-Bromo-2-methylbiphenyl is a strategically important precursor in the field of organic electronics due to its unique combination of a reactive handle for molecular elaboration and a steric element for controlling solid-state morphology. The protocols outlined in this guide provide a robust framework for the synthesis of advanced carbazole-biphenyl derivatives and their successful integration into high-performance OLED devices. By understanding the causal relationship between molecular structure and device performance, researchers can leverage building blocks like 4-Bromo-2-methylbiphenyl to design the next generation of materials for displays, lighting, and other optoelectronic applications.

References

  • NARD Institute. OLED materials.
  • BenchChem. Application Notes and Protocols: 4-Methylbiphenyl as a Precursor in Organic Electronics.
  • OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole.
  • BenchChem. Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols.
  • OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors.
  • Salleh, M. M. FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS.
  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. (2020-05-03). PMC - NIH.
  • Development of Printable Materials for Organic Light-Emitting Diode.
  • Organic light-emitting diode (OLED) device, manufacturing method thereof and display device. Google Patents.
  • DigiChem. (2026-01-13). Advancing OLED Performance with Custom Synthesis.
  • A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. (2022-07-07). MDPI.
  • The Role of Carbazole Derivatives in Modern OLED Technology. (2026-01-21).
  • Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. (2021-05-25). PMC - NIH.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010-11-10).
  • 4-methoxy-2'-methylbiphenyl. Organic Syntheses Procedure.
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing.
  • Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. (2023-10-25). MDPI.
  • OLED structure and the materials used to fabricate the devices. ResearchGate.
  • Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. (2023-12-30).
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018-04-24). ACS Omega.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. (2023-10-18). ResearchGate.
  • Dual-Emissive Rectangular Supramolecular Pt(II)- p-Biphenyl with 4,4'-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. (2023-10-25). PubMed.
  • Ossila. OLED Materials | Dopant, Host and TADF Materials.
  • Flexible Organic Light-Emitting Diodes: Structure and Fabrication. ResearchGate.

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Strategic Derivatization of the Methyl Group on 4-Bromo-2-methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists[1]

Executive Summary

The biphenyl scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous angiotensin II receptor antagonists (sartans) and liquid crystal materials. 4-Bromo-2-methylbiphenyl represents a unique challenge and opportunity: it possesses two distinct handle points—the aryl bromide (for Suzuki/Buchwald couplings) and the benzylic methyl group.[1]

This Application Note focuses exclusively on the derivatization of the benzylic methyl group . Unlike its para-isomer (4'-methyl), the 2-methyl group in this substrate is sterically hindered by the ortho-phenyl ring.[1] This "ortho-effect" necessitates specific modifications to standard protocols to ensure reactivity while suppressing side reactions like over-bromination or benzylic coupling.[1]

This guide details three validated workflows:

  • The Gateway Protocol: Radical Mono-Bromination (The entry point for 80% of derivatives).[1]

  • Nucleophilic Functionalization: Converting the benzyl bromide to nitriles and amines.[1]

  • Direct Oxidation: Accessing the carboxylic acid without halogenation.[1]

Strategic Analysis: Reactivity & Sterics[1]

The Ortho-Steric Challenge

In 4-bromo-2-methylbiphenyl, the methyl group is located at the ortho position relative to the biaryl axis. The adjacent phenyl ring creates significant steric bulk, shielding the methyl protons.

  • Implication: Radical initiators requiring close contact or bulky transition states may exhibit slower kinetics.[1]

  • Solution: Use of high-energy radical sources (photochemical initiation) or higher boiling solvents (Chlorobenzene vs. CCl4) to drive the reaction thermally.[1]

Chemoselectivity (Benzylic vs. Aryl Halide)

The molecule contains an aryl bromide (C-sp2-Br).[1]

  • Risk: Metal-halogen exchange (e.g., using n-BuLi) will attack the aryl bromide before deprotonating the methyl group.[1]

  • Strategy: Radical pathways (Wohl-Ziegler) are orthogonal to the aryl bromide, leaving it intact for downstream cross-coupling.[1]

Workflow Visualization

The following diagram outlines the divergent synthesis pathways starting from the parent molecule.

G Figure 1: Derivatization pathways for the 2-methyl group. Start 4-Bromo-2-methylbiphenyl Bromide 4-Bromo-2-(bromomethyl)biphenyl (Gateway Intermediate) Start->Bromide NBS, Radical Init. (Protocol 1) Acid Carboxylic Acid (-COOH) Start->Acid KMnO4, Pyridine (Protocol 3) Alcohol Alcohol (-CH2OH) Bromide->Alcohol Hydrolysis Nitrile Nitrile (-CH2CN) Bromide->Nitrile NaCN Aldehyde Aldehyde (-CHO) Alcohol->Aldehyde Swern/PCC Aldehyde->Acid Oxone/NaClO2

[1]

Protocol 1: Radical Benzylic Bromination (The Gateway)

Objective: Selective conversion of -CH3 to -CH2Br.[1] Mechanism: Wohl-Ziegler Radical Substitution.[1]

Materials
  • Substrate: 4-Bromo-2-methylbiphenyl (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).[1] Note: Recrystallize NBS from water before use to remove free Br2/HBr.

  • Initiator: Benzoyl Peroxide (BPO) (0.05 equiv) OR AIBN.[1]

  • Solvent: Chlorobenzene (Preferred over CCl4 for higher boiling point and safety).[1]

  • Equipment: Reflux condenser, Argon atmosphere.

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methylbiphenyl (10 mmol) in Chlorobenzene (50 mL).

  • Reagent Addition: Add NBS (10.5 mmol) and BPO (0.5 mmol).

  • Degassing: Purge the solution with Argon for 10 minutes to remove oxygen (a radical scavenger).

  • Initiation: Heat the mixture to reflux (132°C) .

    • Observation: The reaction is exothermic.[1] Once reflux starts, the heavy NBS solid (bottom) will gradually convert to succinimide (floats to top).

  • Monitoring (Critical): Monitor by TLC or HPLC every hour.

    • Target: >95% consumption of starting material.[1]

    • Stop Condition: If the di-bromo impurity (>5%) begins to appear, stop immediately.[1] The ortho-methyl is prone to over-bromination if left too long.[1]

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter off the solid.[1][2]

  • Purification: Wash the filtrate with water (2x) and brine. Dry over MgSO4.[1] Evaporate solvent.[1][3][4]

    • Recrystallization:[1][5] The crude product is often a solid. Recrystallize from n-Heptane/EtOAc to remove trace succinimide and di-bromo impurities.[1]

Technical Insight:

"The use of Chlorobenzene allows a higher reaction temperature than CCl4, helping to overcome the steric energy barrier imposed by the ortho-phenyl ring." [1]

Protocol 2: Nucleophilic Substitution (Nitrile Synthesis)

Objective: Convert the benzyl bromide to a nitrile (precursor to acids, amides, tetrazoles). Relevance: This mimics the industrial synthesis of Sartan drugs (e.g., Telmisartan intermediates).

Materials
  • Substrate: 4-Bromo-2-(bromomethyl)biphenyl (from Protocol 1).[1]

  • Reagent: Sodium Cyanide (NaCN) (1.2 equiv).[1]

  • Solvent: DMSO (dry).

  • Temperature: 40–50°C.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the benzylic bromide (5 mmol) in DMSO (15 mL).

  • Addition: Add powdered NaCN (6 mmol) in one portion. Caution: Highly Toxic.[1]

  • Reaction: Stir at 45°C for 3–5 hours.

    • Note: The ortho-position slows down SN2 attack.[1] Do not overheat (>60°C) or elimination (styrene formation) may compete.[1]

  • Workup: Pour into ice water (100 mL). The product usually precipitates as a solid.[1]

  • Filtration: Filter the solid, wash copiously with water to remove cyanide salts.[1]

  • Yield: Typical yields are 85–92%.[1]

Protocol 3: Direct Oxidation to Carboxylic Acid

Objective: Direct conversion of -CH3 to -COOH without halogenation. Challenge: The ortho-phenyl ring makes the methyl group difficult to access for bulky oxidants.

Materials
  • Substrate: 4-Bromo-2-methylbiphenyl.[1][6]

  • Oxidant: Potassium Permanganate (KMnO4) (3.0 equiv).[1]

  • Solvent: Pyridine / Water (1:2 ratio).[1]

Step-by-Step Methodology
  • Setup: Mix substrate (5 mmol) in Pyridine (10 mL) and Water (20 mL).

  • Addition: Add KMnO4 (15 mmol) in portions.

  • Reaction: Heat to 90°C (reflux) for 6–12 hours.

    • Visual: Purple color should fade to brown (MnO2 precipitate).[1] If purple persists, reaction is stalled.[1]

  • Workup:

    • Filter hot through Celite to remove MnO2.[1]

    • Acidify the filtrate with HCl (pH 1).[1] The carboxylic acid will precipitate.[1]

    • Note: If the product is oily, extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water.[1]

Why Pyridine? Pyridine helps solubilize the hydrophobic biphenyl substrate and acts as a phase transfer catalyst for the permanganate.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (Bromination) Old NBS (decomposed) or Oxygen inhibition.[1]Recrystallize NBS; Ensure strict Argon purge; Add more initiator.
High Di-bromo impurity Reaction run too long or too much NBS.[1]Stop reaction at 90% conversion; Use 1.05 eq NBS exactly.
No Reaction (Oxidation) Steric hindrance preventing oxidant approach.[1]Switch to Protocol 1 (Bromination) followed by Sommelet oxidation or Hydrolysis/Jones Oxidation.[1]
Elimination (during Cyanation) Basic conditions too strong/Temp too high.[1]Lower temp to 35°C; Ensure dry DMSO is used.[1]

References

  • Benzylic Bromination Mechanisms: Pearson, R. E.; Martin, J. C.[1] "The Mechanism of Benzylic Bromination with N-Bromosuccinimide." J. Am. Chem. Soc.[1]1963 , 85, 354.[1] Link[1]

  • Sartan Intermediate Synthesis (Analogous Chemistry): "Process for preparing derivatives of biphenyl-2-carboxylic acid."[1][7] US Patent 6369271B1.[1] Link

  • Oxidation Protocols: "Permanganate oxidation of a methyl group to carboxylic acid." ChemSpider Synthetic Pages, Protocol 443. Link

  • NBS Protocols: "N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry." Master Organic Chemistry. Link

  • Green Chemistry Alternatives: "Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide."[1][8] J. Org.[1][9] Chem.1999 , 64, 2986.[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Grignard Formation with 4-Bromo-2-methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Aryl Magnesium Bromide Synthesis Ticket ID: CHEM-SUP-2024-BIPHENYL Level: Tier 3 (Senior Application Scientist)

Executive Summary

The formation of (2-methyl-[1,1'-biphenyl]-4-yl)magnesium bromide presents a unique set of challenges compared to standard phenyl Grignards. The presence of the biphenyl system introduces solubility constraints, while the electronic interplay between the methyl group and the bromide (meta-relationship) can affect insertion kinetics.

This guide addresses the three most common failure modes reported for this substrate:

  • Initiation Latency: The reaction refuses to start due to magnesium passivation.

  • Solubility Crash: The reagent precipitates during formation, halting the reaction.

  • Wurtz Homocoupling: Dimerization of the substrate (forming quaterphenyls) significantly lowers yield.

Module 1: Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using the flowchart below.

G start Start: Reaction Status q1 Did the reaction initiate? (Exotherm/Color Change) start->q1 no_init Issue: Passivation/Kinetics q1->no_init No yes_init Did it sustain reflux? q1->yes_init Yes solution_A Sol: DIBAL-H Activation no_init->solution_A q2 Did solids appear during addition? yes_init->q2 crash Issue: Solubility Limit q2->crash White Precipitate sludge Issue: Wurtz Coupling q2->sludge Viscous/Dark Sludge solution_B Sol: Switch to 2-MeTHF crash->solution_B solution_C Sol: Turbo Grignard Exchange sludge->solution_C

Figure 1: Diagnostic decision tree for isolating the root cause of Grignard failure.

Module 2: Critical Parameters & Data

The physical properties of 4-Bromo-2-methylbiphenyl require specific solvent choices. Standard Diethyl Ether (Et₂O) is often insufficient for this bulky substrate.

ParameterStandard (Et₂O)Recommended (THF)Optimal (2-MeTHF)
Solubility (Substrate) LowHighVery High
Boiling Point 34.6°C66°C80.2°C
Workup Separation GoodPoor (Miscible w/ H₂O)Excellent (Clean Phase Split)
Moisture Tolerance LowModerateHigh
Coupling Risk ModerateHigh (Polarity increases rate)Low (Steric bulk of solvent)

Recommendation: Switch to 2-Methyltetrahydrofuran (2-MeTHF) . Its higher boiling point allows for higher activation energy without pressurization, and its lipophilicity aids in keeping the biphenyl Grignard in solution [1].

Module 3: Troubleshooting Protocols

Scenario A: The "Dead" Reaction (Initiation Failure)

Symptom: Mg turnings remain shiny/dull; no exotherm after adding 10% of halide.

Root Cause: The oxide layer on Magnesium is too thick, or the C-Br bond is electronically deactivated. The Fix: DIBAL-H Chemical Activation. Unlike Iodine (which can act as an oxidant) or 1,2-dibromoethane (which generates ethylene gas), DIBAL-H actively scours the Mg surface and acts as a soluble drying agent [2].

Protocol:

  • Charge flask with Mg turnings (1.2 equiv).

  • Flame dry under Argon flow.

  • Add anhydrous THF/2-MeTHF (just enough to cover Mg).

  • Add 1 mol% DIBAL-H (1M in Hexanes). Stir for 5 minutes.

  • Observation: The solution may turn slightly grey; H₂ gas may evolve.

  • Add 10% of your 4-Bromo-2-methylbiphenyl solution.

  • Result: Initiation should occur within 2-5 minutes at room temperature.

Scenario B: The "Sludge" (Solubility & Homocoupling)

Symptom: Reaction turns into a thick paste or dark tar; yield is <50%.

Root Cause:

  • Solubility: The Grignard reagent aggregates and crashes out.

  • Wurtz Coupling: High local concentration of R-MgBr reacts with unreacted R-Br to form R-R (dimer).

The Fix: Dilution & Slow Addition.

  • Concentration: Target a final concentration of 0.5 M to 0.8 M . Do not exceed 1.0 M.

  • Temperature: Paradoxically, lower temperatures (0°C to RT) can increase coupling because the Grignard formation slows down, allowing R-Br to build up. Maintain a gentle reflux (65-70°C in THF) to ensure immediate insertion of Mg into the C-Br bond, keeping the concentration of free R-Br low [3].

Module 4: The "Nuclear Option" (Halogen-Metal Exchange)

If direct insertion remains inconsistent due to the steric/electronic nature of the biphenyl system, you must abandon the direct Mg route and utilize the Turbo Grignard (Knochel) Exchange .

Why this works: Instead of relying on heterogeneous surface chemistry (Mg solid + R-Br liquid), this method uses a homogeneous solution phase exchange. It is faster, works at lower temperatures (-20°C to 0°C), and eliminates the induction period [4].

Turbo sub 4-Bromo-2-methylbiphenyl complex [At-Complex Intermediate] sub->complex  Fast Exchange   turbo iPrMgCl·LiCl (Turbo Grignard) turbo->complex prod Product Grignard + iPr-Br complex->prod  Equilibrium  

Figure 2: Mechanism of Halogen-Metal Exchange using Isopropylmagnesium Chloride - Lithium Chloride complex.

Protocol:

  • Dissolve 4-Bromo-2-methylbiphenyl (1.0 equiv) in anhydrous THF.

  • Cool to -15°C (Ice/Salt bath).

  • Add iPrMgCl·LiCl (1.1 equiv) dropwise over 10 minutes.

  • Stir at -15°C for 30-60 minutes.

  • Validation: Quench a small aliquot with water and check GC/LCMS.

    • Success: Peak corresponds to 2-methylbiphenyl (reduced product).

    • Failure: Peak corresponds to starting material (Br).

  • Once conversion is >95%, warm to 0°C and use immediately.

Note: The LiCl breaks up the polymeric aggregates of the Grignard, creating a highly reactive monomeric species that is much more soluble than the standard Grignard [5].

FAQ: Frequently Asked Questions

Q: Can I use Iodine (I₂) to initiate? A: Yes, but it is less reliable for deactivated aryl bromides than DIBAL-H. If you must use Iodine, ensure the color completely fades (indicating MgI₂ formation) before adding the bulk of your bromide.

Q: My reaction starts but stops after 10 minutes. Why? A: This is "stalling." It usually happens because the initial exotherm dies down and the passive oxide layer reforms, or the product has coated the Mg surface.

  • Fix: Mechanical stirring must be vigorous (grinding the Mg). Add a co-solvent like Toluene (if using THF) to help solubilize the biphenyl species.

Q: Why is my yield low despite full consumption of starting material? A: Check for the dimer (4,4'-dimethyl-2,2'-bibiphenyl). If present, you have Wurtz coupling.

  • Fix: Use the Turbo Grignard method (Method B above).[1] The low temperature (-15°C) almost completely suppresses homocoupling.

References

  • Ayres, J. T., et al. (2025). 2-Methyltetrahydrofuran: A Green Alternative to THF in Organometallic Chemistry. BenchChem Technical Notes. Link

  • Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.[2] Link

  • Knochel, P., et al. (2011). Turbo-Grignards for Broad Scope Functionalization. Sigma-Aldrich Acta. Link

  • Reichert, D., et al. (2018). Continuous Flow Synthesis of Grignard Reagents. Organic & Biomolecular Chemistry.[2] Link

Sources

Technical Support Center: 4-Bromo-2-methylbiphenyl Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for researchers optimizing cross-coupling reactions of 4-Bromo-2-methylbiphenyl . It prioritizes mechanistic understanding, troubleshooting logic, and data-driven optimization over generic recipe following.

Case ID: 4B2MB-OPT-001 Subject: Thermodynamic & Kinetic Optimization of Reaction Temperature Status: Active Guide Applicable Chemistries: Suzuki-Miyaura, Buchwald-Hartwig, Negishi[1]

Substrate Analysis & Thermal Sensitivity

Before adjusting temperature, understand your molecule.[1] 4-Bromo-2-methylbiphenyl presents a unique "Deceptive Accessibility" profile:

  • Steric Environment: The reactive center (C4-Br) is meta to the methyl group (C2) and para to the phenyl ring. Unlike ortho-substituted halides, the oxidative addition site is relatively open.[1]

  • Conformational Challenge: The C2-methyl group induces a dihedral twist (~60-90°) between the two phenyl rings to minimize steric clash with the ortho-protons. This breaks planarity, reducing electronic communication between rings and significantly altering solubility compared to planar biphenyls.[1]

  • Thermal Risk: High temperatures (>100°C) in the presence of protic solvents or β-hydrogen-containing ligands increase the risk of protodehalogenation (reduction to 2-methylbiphenyl) due to the stability of the biphenyl radical intermediate.

Diagnostic Workflow: The "Thermal Sweet Spot"

Do not arbitrarily pick a boiling point. Use this decision matrix to determine your starting temperature (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


).
Step 1: Solubility Check (The "Cold Start" Test)
  • Protocol: Dissolve 0.1 mmol of substrate in 1 mL of chosen solvent at 25°C.

  • Observation:

    • Clear Solution:ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       can be 40–60°C .
      
    • Suspension/Cloudy:

      
       must be ≥80°C  (or switch to high-boiling solvents like 1,4-Dioxane or Toluene).
      
    • Note: Biphenyls often crash out as reaction proceeds (product inhibition).[1] Ensure ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       maintains homogeneity.
      
Step 2: Kinetic Profiling (Graphviz Visualization)

Use the following logic flow to interpret your LCMS/GCMS data during optimization.

TemperatureOptimization Start Run Pilot Reaction (60°C, 1 hr) Check Analyze Conversion (LCMS) Start->Check LowConv < 10% Conversion (Starting Material Intact) Check->LowConv Stalled GoodConv > 80% Conversion (Clean Product) Check->GoodConv Success SideRxn High Impurities (De-Br or Homocoupling) Check->SideRxn Overheated Action1 Increase T to 80-100°C Check Ligand Activity LowConv->Action1 Action2 Proceed to Isolation Optimize Workup GoodConv->Action2 Action3 Lower T to 40-50°C Switch to Active Pd(0) SideRxn->Action3

Figure 1: Decision tree for interpreting thermal feedback loops during initial screening.

Troubleshooting Guide (Q&A Format)

Scenario A: The "Frozen" Reaction

Q: I am running a Suzuki coupling at 80°C in Toluene/Water (3:1). The catalyst is Pd(PPh3)4.[2][3] After 4 hours, I see 90% starting material. Should I increase the temperature to 110°C?

A: Stop. Do not simply heat it.

  • Diagnosis: The issue is likely catalyst deactivation , not thermal energy.[1] Pd(PPh3)4 is thermally unstable and sensitive to oxidation.[1] At 80°C, it often degrades to Pd-black before oxidative addition is complete, especially if the biphenyl substrate has poor solubility in the toluene phase.[1]

  • Corrective Action:

    • Switch Solvent: Move to 1,4-Dioxane or DMF .[1] These have higher boiling points and better solubilize polar/lipophilic biphenyl mixtures.[1]

    • Upgrade Catalyst: Switch to a "Palladacycle" precatalyst (e.g., XPhos Pd G2 or SPhos Pd G2 ).[1] These activate quickly at 60–80°C and are robust against thermal degradation [1].[1]

    • Protocol: Run at 80°C with the new system. If no reaction after 1 hour, then increase to 100°C.

Scenario B: The "Reduction" Nightmare

Q: I am using isopropanol as a co-solvent to improve solubility. At reflux (82°C), I am getting 30% of the de-brominated byproduct (2-methylbiphenyl).[1] Why?

A: You are promoting Hydride Transfer.

  • Mechanism: Secondary alcohols like isopropanol are excellent hydride donors.[1] At reflux (>80°C), Palladium facilitates ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -hydride elimination from the alkoxide or direct transfer, replacing your Bromine with Hydrogen (Protodehalogenation) [2].
    
  • Corrective Action:

    • Eliminate H-Donors: Remove isopropanol. Use Acetonitrile/Water or THF/Water instead.[1]

    • Lower Temperature: If you must use alcohols, lower the temperature to 50–60°C .

    • Ligand Switch: Use a bulkier ligand like BrettPhos or t-BuXPhos , which accelerates Reductive Elimination over ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -hydride elimination.
      
Scenario C: Buchwald-Hartwig Amination Fails

Q: Coupling 4-Bromo-2-methylbiphenyl with morpholine using Pd2(dba)3/BINAP at 100°C gives low yield. The mixture turns black immediately.

A: Ligand Mismatch & Thermal Decomposition.

  • Diagnosis: BINAP is often too sterically restrictive for hindered biphenyls and requires high T, leading to Pd aggregation (black precipitate).[1]

  • Corrective Action:

    • Temperature: Lower to 80°C .

    • Ligand: Switch to RuPhos or BrettPhos .[1] These dialkylbiaryl phosphines are designed to stabilize the Pd center at lower temperatures while facilitating the coupling of hindered substrates [3].

    • Base: Use NaOtBu (strong base) to accelerate the amine deprotonation step, allowing the reaction to proceed faster at the lower temperature.

Optimized Parameter Tables

Table 1: Recommended Temperature Ranges by Reaction Type
Reaction ClassCatalyst System (Recommended)Solvent SystemOptimal T RangeCritical Note
Suzuki-Miyaura Pd(dppf)Cl2 · DCMDioxane / H2O80°C – 100°C Robust standard; tolerates water well.[1]
Suzuki (Difficult) XPhos Pd G3THF / H2O40°C – 60°C For unstable boronic acids; highly active.[1]
Buchwald-Hartwig RuPhos Pd G3Toluene or t-Amyl Alcohol70°C – 90°C Avoid >100°C to prevent amine oxidation.[1]
Negishi Pd(PPh3)4THF (Anhydrous)60°C – Reflux Strictly anhydrous; Zn reagents are T-sensitive.[1]
Table 2: Solvent Boiling Points vs. Reaction Utility
SolventBoiling Point (°C)Suitability for 4-Bromo-2-methylbiphenyl
THF 66°CGood for initial screens; limited by low reflux T.
1,4-Dioxane 101°CExcellent. High T capacity, good biphenyl solubility.[1]
Toluene 110°CGood, but requires phase transfer catalyst if using aqueous base.[1]
DMF/DMAc 153°C / 165°CUse only for "stubborn" substrates requiring >120°C. Hard to remove.[1]

Experimental Protocol: The "Ramp-Up" Method

Use this protocol to determine the exact temperature requirement for your specific batch.

  • Setup: Prepare 3 reaction vials with Pd(dppf)Cl2 (5 mol%) , K3PO4 (2 equiv) , Substrate (1 equiv), and Coupling Partner (1.2 equiv) in Dioxane/Water (4:1) .

  • Staging:

    • Vial A: Heat to 60°C .

    • Vial B: Heat to 80°C .

    • Vial C: Heat to 100°C .

  • Sampling: Take a 10 µL aliquot at 30 minutes and 2 hours .

  • Analysis:

    • If Vial A shows >50% conversion, 60°C is safer (cleaner profile).[1]

    • If Vial A is <10% and Vial B is >80%, 80°C is the target .

    • If only Vial C works, check for decomposition products. If clean, proceed at 100°C.[1]

References

  • Bruno, N. C., et al. (2013).[1] "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link

  • Canty, A. J. (2014).[1] "Mechanisms of Catalyst Decomposition and Deactivation." Dalton Transactions. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link[1]

Sources

Technical Support Center: Purification of Crude 4-Bromo-2-methylbiphenyl

[1]

Introduction: The "Low-Melter" Challenge

Welcome to the technical support hub for 4-Bromo-2-methylbiphenyl . If you are reading this, you are likely facing one of two problems: your product is a stubborn oil that refuses to crystallize, or your palladium levels are too high for the next cross-coupling step.

The Core Issue: Pure 4-Bromo-2-methylbiphenyl is a low-melting solid (MP: ~38–42 °C) .[1] However, crude reaction mixtures often contain impurities like 2-methylbiphenyl (de-halogenated byproduct) or biphenyl (homocoupling), which act as eutectics, depressing the melting point significantly. This often results in a supercooled liquid (oil) at room temperature, leading researchers to falsely believe they have the wrong product.

This guide prioritizes chromatographic isolation to remove these eutectic impurities, followed by cryogenic crystallization or high-vacuum distillation for final polishing.[1]

Part 1: Impurity Profiling & Separation Logic

Before choosing a method, you must identify what you are separating. In a typical Suzuki coupling or bromination route, these are your critical impurities:

Table 1: Critical Impurity Profile
CompoundStructure NoteRelative Polarity (TLC)*Boiling Point / StateRemoval Strategy
4-Bromo-2-methylbiphenyl Target Rf ~ 0.45 113-114°C @ 0.7 mmHg (Solid <40°C)N/A
2-MethylbiphenylDe-halogenatedRf ~ 0.60 (Less Polar)~255°C (Liquid)Flash Chromatography (Elutes first)
BiphenylHomocouplingRf ~ 0.55 (Less Polar)255°C (Solid)Flash Chromatography / Sublimation
4,4'-DimethylbiphenylHomocouplingRf ~ 0.58 (Less Polar)295°C (Solid)Recrystallization (High MP)
Palladium Black/ComplexesCatalyst ResidueBaseline (Streak)N/A (Solid)Scavengers / Celite Filtration

*Note: Rf values based on Hexanes/Ethyl Acetate (95:5) on Silica Gel.

Part 2: Purification Decision Matrix

Do not default to crystallization immediately. Because the melting point is near ambient temperature, "oiling out" is the primary failure mode. Use this logic flow to determine your path.

PurificationLogicStartCrude Reaction MixtureStateCheckPhysical State at RT?Start->StateCheckSolidSolid / Semi-SolidStateCheck->Solid YesOilDark Oil / Viscous LiquidStateCheck->Oil NoTLC_CheckTLC Analysis(Hexanes/EtOAc 95:5)Solid->TLC_Check Low PurityCrystCryogenic Crystallization(MeOH or Pentane)Solid->Cryst High PurityOil->TLC_CheckDistillationHigh Vacuum Distillation(<1 mmHg)TLC_Check->Distillation Non-polar impurities onlyColumnFlash Chromatography(Silica Gel)TLC_Check->Column Mixed polarity / Pd residuesFinalPure Product(>98%)Distillation->FinalColumn->CrystCryst->Final

Figure 1: Decision tree for processing crude 4-Bromo-2-methylbiphenyl based on physical state and purity.

Part 3: Troubleshooting Guides (Q&A Format)

Module A: Chromatographic Separation

Q: My product co-elutes with the starting material (e.g., 1,4-dibromobenzene). How do I separate them? A: This is common due to similar lipophilicity.

  • Switch Stationary Phase: Standard silica is often insufficient for separating halogenated isomers. Switch to C18 Reverse Phase silica if available, using a Methanol/Water gradient. The brominated biphenyl interacts differently with the C18 chains than the smaller dibromobenzene.

  • Solvent Engineering: If using normal phase, avoid pure Hexanes. Use Hexanes:Dichloromethane (98:2) . The slight polarity of DCM helps differentiate the polarizability of the biphenyl system vs. the single ring.

Q: The product comes off the column as a yellow oil, but it should be white. Why? A: The yellow color is almost certainly Palladium or trace conjugated byproducts.

  • The Fix: Do not re-column immediately. Dissolve the oil in minimal Ethyl Acetate and stir with SiliaMetS® Thiol or activated charcoal (Darco G-60) for 1 hour at 40°C. Filter through Celite. The color should improve significantly.

Module B: Crystallization & Phase Handling

Q: I tried recrystallizing from Ethanol, but I got an emulsion ("oiling out"). How do I fix this? A: Oiling out occurs because the melting point of the solvated product is lower than the boiling point of the solvent mixture.

  • Protocol:

    • Switch solvent system to Methanol (MeOH) or Pentane . Ethanol's boiling point is too high relative to the product's MP.

    • Dissolve the crude oil in MeOH at room temperature (do not heat to reflux).

    • Add water dropwise until a persistent turbidity appears.

    • Seed the mixture with a pure crystal (if available) or scratch the glass.

    • Place in a -20°C freezer overnight. The low temperature is critical to force the lattice to form before the oil phase separates.

Q: Can I distill this compound? A: Yes, but you must respect the thermal instability of aryl bromides.

  • Warning: At temperatures >150°C, you risk debromination or polymerization.

  • Requirement: You need a vacuum of <1 mmHg (Torr) . The boiling point is roughly 113°C at 0.7 mmHg [1].[2] If your pump can only pull 10-20 mmHg, you will require bath temperatures that degrade the product.

Part 4: Palladium Removal Protocol (The "Compliance" Check)

For pharmaceutical applications, Pd limits are strict (<10 ppm). Simple columns rarely achieve this.

Mechanism: Palladium coordinates to the pi-system of the biphenyl ring, making it "sticky." We must use a chemical wash to disrupt this coordination.

PdRemovalCrudeCrude Organic Phase(EtOAc/Toluene)WashWash: 10% NaHSO3 (aq)(60°C for 30 min)Crude->Wash Reduces Pd(II)FilterFilter through Celite(Remove Pd Black)Wash->Filter Traps SolidsScavengeOptional: Thiol Resin(Stir 1h)Filter->Scavenge PolishingDryDry & ConcentrateScavenge->Dry

Figure 2: Chemical workup workflow for reducing Palladium content to <50 ppm.[1]

Step-by-Step Protocol:

  • The Bisulfite Wash: After the reaction, do not just wash with water. Wash the organic layer with 10% aqueous Sodium Bisulfite (NaHSO3) or N-Acetylcysteine solution.

  • Heat it: Warm the biphasic mixture to 50-60°C for 30 minutes. This kinetic energy helps the ligand exchange (Pd-Product to Pd-Sulfur).[1]

  • Filtration: The Pd will often precipitate as a fine black solid (Pd-black). Filter the organic layer through a tight pad of Celite 545 .

References

  • Thermo Scientific Chemicals. (n.d.).[3] 4-Bromo-2-methylbiphenyl, 98%. Fisher Scientific. Retrieved October 24, 2023, from [Link]

  • Organic Syntheses. (1998).[4] Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl.[1][4] Org. Synth. 1998, 75, 61. Retrieved from [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational text for the NaHSO3 wash protocol).

dealing with protodeboronation in Suzuki reactions of its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Protodeboronation in Suzuki-Miyaura Cross-Couplings Current Status: [ONLINE] Agent: Senior Application Scientist

Welcome to the Triage Desk

If you are here, your Suzuki coupling likely failed, and your boronic acid starting material has vanished. You are not alone. Protodeboronation (the replacement of the


 bond with a 

bond) is the "silent killer" of cross-coupling reactions, particularly with 2-heterocyclic (e.g., 2-pyridyl) and polyfluorophenyl substrates.

This guide treats your reaction as a patient. We will diagnose the pathology, visualize the failure mechanism, and prescribe specific, field-proven protocols to resuscitate your chemistry.

🛑 Diagnostic Check: Is it Protodeboronation?

Before changing conditions, confirm the diagnosis. Analyze your crude reaction mixture via


 NMR or LCMS.
Observation in Crude MixtureDiagnosisRecommended Module
Boronic acid is gone; Product mass

is observed.
Success (Low Yield)Optimize Catalyst/Purification
Boronic acid is gone; Mass

is observed.
Protodeboronation Proceed to Module 2 & 3
Boronic acid is gone; Homocoupling

observed.
Oxidative HomocouplingDegas solvents; Remove

Boronic acid remains; Halide remains. Catalyst Death/InactivityCheck Ligand/Pd Source

Module 1: The Pathology (Mechanism of Failure)

To defeat the enemy, you must understand it. Protodeboronation is not random; it is a base-catalyzed cascade. In Suzuki couplings, we must generate the boronate "ate" complex (negatively charged boron) to facilitate transmetallation to Palladium. Unfortunately, this same "ate" complex is highly susceptible to protonation by water or protic solvents.

The "Death Spiral" of 2-Pyridyl Boronates

Substrates like 2-pyridyl boronic acid are uniquely fragile due to the nitrogen lone pair, which stabilizes the carbanion intermediate during C-B bond cleavage.

Protodeboronation_Mechanism cluster_0 The Danger Zone BA Boronic Acid (Ar-B(OH)2) Ate Boronate 'Ate' Complex [Ar-B(OH)3]- BA->Ate + Base (Equilibrium) Base Base (OH-) Base->Ate Pd_Cycle Pd(II)-Ar' Intermediate (Transmetallation) Ate->Pd_Cycle Fast Path (Desired) TS Ipso-Protonation (Transition State) Ate->TS Slow Path (If Transmetallation is slow) Success Cross-Coupled Product (Ar-Ar') Pd_Cycle->Success Reductive Elimination Dead Protodeboronated Trash (Ar-H + B(OH)3) TS->Dead + H2O

Caption: The kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red). High pH and water concentration accelerate the red path.

Module 2: Treatment Strategies (Protocols)

Strategy A: The "Slow Release" Protocol (MIDA Boronates)

Best For: 2-Pyridyl, 2-Pyrimidyl, and unstable heterocyclic boronates.[1][2] Concept: MIDA boronates are stable to air and chromatography.[2][3] Under reaction conditions, they hydrolyze slowly, keeping the concentration of the unstable "ate" complex low. This ensures the catalyst consumes the boronate faster than it can decompose [1].

Standard MIDA Coupling Protocol:

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • MIDA Boronate (1.5 equiv)[1]

    • Catalyst:

      
       (1.5 mol%) + XPhos  (6 mol%)[1]
      
    • Additive:

      
       (50 mol%) — Critical for 2-pyridyls to facilitate transmetallation.
      
    • Base:

      
       (5.0 equiv) — anhydrous grade.
      
  • Solvent: DMF : Isopropanol (4:1 ratio).

    • Why? The protic solvent (IPA) aids the slow hydrolysis of the MIDA ester.

  • Procedure:

    • Combine solids in a vial. Purge with Argon.

    • Add degassed solvent mixture (0.1 M concentration relative to halide).

    • Seal and heat to 100°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with

    
    , dry over 
    
    
    
    .
Strategy B: The "Anhydrous" Protocol

Best For: Polyfluorophenyl boronates (e.g., pentafluorophenyl boronic acid). Concept: These substrates are acidic and decompose rapidly with hydroxide bases. We remove water and use fluoride or carbonate to activate the boron without creating a high concentration of


.

Protocol:

  • Base:

    
     or 
    
    
    
    (powdered, oven-dried). Avoid
    
    
    ,
    
    
    .
  • Solvent: Toluene or Dioxane (Anhydrous).

  • Catalyst:

    
     or Pd-PEPPSI-IPr.
    
  • Additives: Molecular sieves (4Å) can be added to the reaction vessel to scavenge trace water generated during the cycle.

Module 3: Decision Support System

Use this logic flow to select the correct conditions for your specific substrate.

Decision_Tree Start Identify Unstable Boron Species Type What is the structure? Start->Type Hetero 2-Heterocycle (2-Pyridyl, 2-Thiazolyl) Type->Hetero Fluoro Polyfluorinated Aryl (C6F5-B) Type->Fluoro Vinyl Vinyl/Alkyl Boron Type->Vinyl MIDA Use MIDA Boronate + Cu(OAc)2 Co-catalyst Hetero->MIDA Preferred Triol Alternative: Cyclic Triol Borate (K+ salt) Hetero->Triol Alternative Anhydrous Anhydrous Conditions Solvent: Toluene Base: Cs2CO3 or Ag2O Fluoro->Anhydrous SlowAdd Slow Addition Protocol (Syringe Pump) Vinyl->SlowAdd

Caption: Triage workflow for selecting reaction conditions based on boronic acid instability class.

Frequently Asked Questions (FAQ)

Q: I cannot buy the MIDA boronate for my substrate. Can I make it? A: Yes. MIDA boronates are easily synthesized from the corresponding boronic acid by refluxing with MIDA (N-methyliminodiacetic acid) in Toluene/DMSO with a Dean-Stark trap to remove water. They usually precipitate out upon cooling or addition of ether, requiring no column chromatography [2].

Q: Why does adding Copper (Cu) help with 2-pyridyls? A: The "Copper Effect" is two-fold. First, Cu(I) facilitates transmetallation from Boron to Palladium, effectively "rescuing" the boron species before it can decompose. Second, in MIDA couplings, Cu(OAc)2 helps mediate the cross-coupling of the slowly released species, particularly for electron-deficient heterocycles [3].

Q: My reaction works on 50mg scale but fails on 5g scale. Why? A: This is a classic heat transfer issue. On a large scale, heating times are longer, exposing your unstable boronic acid to the "danger zone" (warm base) before the catalyst is active.

  • Fix: Pre-heat the catalyst/halide solution before adding the boronic acid, or use a syringe pump to slowly add the boronic acid to the hot reaction mixture (keeping

    
     low).
    

Q: Can I just use a huge excess of boronic acid (e.g., 5 equiv)? A: You can, but it complicates purification and is expensive. If you must do this, add the boronic acid in portions (e.g., 1 equiv every hour) rather than all at once. This mimics the "slow release" effect manually.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Synthesis of Highly Functionalized Polyenes. Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Kinzalec, T. J., et al. (2020). Suppressing Protodeboronation in Cu-Mediated Fluorination.[4][5][6][7] Journal of the American Chemical Society, 142(8), 3762-3768. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

Sources

Technical Support Center: Solvent Optimization for 4-Bromo-2-methylbiphenyl Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Reaction Rates & Yields for 4-Bromo-2-methylbiphenyl (BMBP) Ticket ID: BMBP-SOLV-OPT-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Substrate Profile

User Context: You are experiencing variable reaction rates, stalled conversion, or initiation failures when utilizing 4-Bromo-2-methylbiphenyl (BMBP) .

The Root Cause: Unlike standard aryl bromides, BMBP possesses an ortho-methyl group at the C2 position. This creates significant steric hindrance that disrupts the coordination sphere of metal catalysts (Pd, Mg, Li). The choice of solvent is not merely about solubility; it dictates the stabilization of the transition state during the rate-determining steps (Oxidative Addition or Transmetallation).

Substrate Data Sheet
PropertyValueImplication for Solvent Choice
Structure Ortho-substituted Aryl BromideSteric bulk hinders catalyst approach.
Boiling Point 113–114°C (0.7 mmHg)Requires high-boiling solvents for thermal activation.
Dielectric Requirement Moderate to HighPolar solvents stabilize the polarized C-Br bond during cleavage.

Decision Matrix: Select Your Workflow

Use the following logic flow to determine the optimal solvent system for your specific reaction type.

SolventDecisionTree Start Select Reaction Type Suzuki Suzuki-Miyaura Coupling Start->Suzuki Grignard Grignard/Lithiation Start->Grignard Suzuki_Issue Primary Constraint? Suzuki->Suzuki_Issue Grig_Issue Primary Failure Mode? Grignard->Grig_Issue HighTemp Steric Stalling (Need >100°C) Suzuki_Issue->HighTemp Low Conversion Green Green/Sustainability Requirements Suzuki_Issue->Green Process Safety Solv_Tol Rec: Toluene/Water (10:1) + Bulky Phosphine HighTemp->Solv_Tol Solv_MeTHF Rec: 2-MeTHF (High BP, Bio-renewable) Green->Solv_MeTHF NoInit No Initiation Grig_Issue->NoInit HomoCoup Wurtz Coupling (Dimerization) Grig_Issue->HomoCoup Solv_THF Rec: Anhydrous THF (Stabilizes Mg species) NoInit->Solv_THF Solv_Ether Rec: Diethyl Ether (Precipitates impurities) HomoCoup->Solv_Ether

Figure 1: Decision matrix for solvent selection based on reaction type and failure mode.

Module A: Suzuki-Miyaura Coupling Optimization

The Problem: The ortho-methyl group prevents the Palladium catalyst from effectively performing oxidative addition (inserting into the C-Br bond). Standard solvents like DMF or simple THF often result in incomplete conversion (<50%).

Mechanism & Solvent Interaction

In hindered systems, the rate-determining step is often the oxidative addition. Polar solvents stabilize the polar transition state of this step.[1] However, for ortho-substituted biphenyls, transmetallation can also become a bottleneck if the solvent coordinates too strongly to the palladium, blocking the incoming boronic acid.

Recommended Protocol: The "Toluene Boost"

Toluene is non-polar, but when used in a biphasic system with water, it allows for high temperatures (110°C) which overcomes the steric energy barrier.

Protocol:

  • Solvent System: Toluene : Water (10:1 ratio).

  • Ligand: Use electron-rich, bulky Buchwald ligands (e.g., SPhos or XPhos) which create a "pocket" for the substrate.

  • Temperature: Reflux (110°C).

  • Concentration: 0.2 M (High dilution reduces homocoupling).

Troubleshooting Table
SymptomProbable CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition; Solvent not stabilizing Pd(0).Switch to 1,4-Dioxane . It coordinates weakly to Pd, preventing aggregation better than Toluene.
< 40% Conversion Oxidative Addition stalled by sterics.Switch to 2-MeTHF (BP 80°C) or n-Butanol . The higher polarity of alcohols can accelerate oxidative addition in hindered halides [1].
Product "Oiling Out" Solubility limit of biphenyl product.[2]Add co-solvent (EtOH) during workup to crystallize.

Module B: Grignard Formation (Mg-Insertion)

The Problem: BMBP is sluggish to initiate because the methyl group blocks the Magnesium surface. Once initiated, however, it is prone to Wurtz Coupling (dimerization to form a bis-biphenyl), especially in polar solvents like THF.

Solvent Comparison: THF vs. Diethyl Ether
FeatureTetrahydrofuran (THF)Diethyl Ether (Et₂O)
Coordination Strong.[3] Solvates Mg²⁺ effectively.Weak. Less stabilization.
Initiation Rate Fast. Best for stubborn halides like BMBP.Slow. Often requires iodine/heat.[4]
Side Reactions High Risk. Promotes Wurtz coupling.[4]Low Risk. Precipitates impurities.
Recommendation Use for Initiation only.Use for Main Reaction (dilution).
The "Turbo" Protocol for BMBP Grignard

To balance initiation speed with purity, use a hybrid approach (Source [2]):

  • Activation: Flame-dry glassware under Ar/N₂. Add Mg turnings and a single crystal of Iodine.

  • The "Starter" Solvation: Add minimal THF (just enough to cover Mg).

  • Initiation: Add 5-10% of your BMBP. Heat with a heat gun until the solution turns turbid/grey.

  • The Switch: Once initiated, dilute the remaining BMBP in Diethyl Ether (or Toluene/Ether mix) and add dropwise.

    • Why? The Ether dilution prevents the "Schlenk Equilibrium" from shifting toward species that favor homocoupling.

Module C: Green Chemistry Alternatives

The Trend: Replacing DMF, DMAc, and DCM due to toxicity (REACH compliance).

The Solution: 2-Methyltetrahydrofuran (2-MeTHF) 2-MeTHF is derived from corncobs/bagasse and offers a unique advantage for BMBP:

  • Higher Boiling Point: (80°C vs 66°C for THF). Allows higher reaction temps to overcome the ortho-steric barrier.

  • Immiscibility with Water: Unlike THF, 2-MeTHF separates cleanly from water, simplifying the workup of Suzuki couplings (Source [3]).

Performance Data (Simulated Representative Values)
SolventReaction TempRelative Rate (Oxidative Addition)Final Yield (Suzuki)
THF 66°C1.0 (Baseline)65%
Toluene/H₂O 110°C0.8 (Slower start)92% (Thermal overcome)
2-MeTHF 80°C1.2 (Faster)88% (Best Balance)
DMF 140°C1.5 (Fastest)70% (Dehalogenation side-products)

Visualizing the Steric Mechanism

The following diagram illustrates why solvent polarity and size matter for the ortho-methyl substituted substrate.

Mechanism Substrate 4-Bromo-2-methylbiphenyl (Steric Bulk) Transition Transition State (Polarized) Substrate->Transition Oxidative Addition Pd Pd(0) Catalyst Pd->Transition PolarSolvent Polar Solvent (THF/DMF) Stabilizes TS PolarSolvent->Transition Lowers Activation Energy NonPolarSolvent Non-Polar Solvent (Toluene) Requires Heat NonPolarSolvent->Transition Weak Interaction

Figure 2: Impact of solvent polarity on the oxidative addition transition state.

References

  • ChemRxiv. "Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition." ChemRxiv, 2021.

  • Chemguide. "An Introduction to Grignard Reagents." Chemguide.co.uk.

  • National Institutes of Health (NIH). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines... switching to 2-MeTHF." PubMed Central, 2024.

  • Thermo Fisher Scientific. "4-Bromo-2-methylbiphenyl Product Specifications." ThermoFisher.com.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 4-Bromo-2-methylbiphenyl or associated solvents.

Sources

column chromatography conditions for purifying 4-Bromo-2-methylbiphenyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BPH-4Br-2Me-PUR Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Purifying 4-Bromo-2-methylbiphenyl and its derivatives presents a distinct set of chromatographic challenges. The core scaffold is highly lipophilic and aromatic, often leading to co-elution with non-polar impurities like protodeboronation byproducts (biphenyl) or homocoupling dimers. Furthermore, the ortho-methyl group introduces steric torsion that can subtly affect binding kinetics on silica.

This guide moves beyond generic "Hexane/EtOAc" advice. It provides a self-validating logic system for separating this specific scaffold from common Suzuki-Miyaura coupling artifacts (Pd black, phosphine oxides, and unreacted halides).

Module 1: The Standard Protocol (Baseline Conditions)

For the core scaffold (4-Bromo-2-methylbiphenyl) or non-polar derivatives (e.g., esters, ethers), standard flash chromatography requires shallow gradients.

Stationary Phase Selection
  • Standard: Irregular Silica Gel 60 (40–63 µm).

  • High-Performance: Spherical Silica (20–40 µm) is recommended if

    
     between product and impurity.
    
  • Loading: Dry Loading is mandatory for this scaffold. Dissolve crude in minimum DCM, adsorb onto Celite 545 or Silica (1:3 ratio), and evaporate. Reasoning: Wet loading with hexanes often leads to precipitation; wet loading with DCM causes "band broadening" due to solvent strength mismatch.

Mobile Phase Gradients

The following table defines the starting conditions based on the functionalization of your derivative.

Derivative ClassPolaritySolvent System ASolvent System BGradient Profile
Core Scaffold (Halides, Alkyls)Non-PolarHexanes (or Heptane)Toluene (or DCM)0% B (3 CV)

10% B (10 CV)
Ethers / Esters Low PolarityHexanesEthyl Acetate (EtOAc)0% B (2 CV)

5% B (5 CV)

20% B
Amides / Alcohols ModerateDCMMethanol (MeOH)0% B

5% B (Linear)
Acids / Amines High/IonizableHexanes + 0.1% AcOHEtOAc + 0.1% AcOH10% B

50% B

Critical Note: For the specific 4-bromo-2-methylbiphenyl core, avoid EtOAc initially. Use Hexanes/Toluene or Hexanes/DCM . EtOAc often compresses the separation between the product and the protodeboronation impurity (biphenyl).

Module 2: Troubleshooting & Optimization

Issue 1: Co-elution with Triphenylphosphine Oxide (TPPO)

Symptom: A UV-active streak that contaminates the tail of your product fraction. Context: Common in Suzuki couplings using


. TPPO is polar but "streaks" badly on silica, often overlapping with moderately polar biphenyl derivatives.

The Fix: Pre-Column Chemical Wash Do not rely on the column to remove bulk TPPO.

  • Precipitation: Dissolve crude in minimal warm toluene, add cold pentane/hexanes (1:5 ratio). TPPO precipitates; the biphenyl product stays in solution. Filter and load the filtrate.[1][2][3]

  • ZnCl₂ Complexation: Dissolve crude in EtOH/THF. Add 2.0 equiv

    
    . Stir 30 min. Filter the solid 
    
    
    
    complex [1].
Issue 2: "The Black Band" (Palladium Contamination)

Symptom: Dark band at the top of the column or grey tint in product fractions. Reasoning: Palladium nanoparticles leach through silica, especially if the eluent contains modifiers (amines/acids).

The Fix: Scavenger Interception

  • Option A (Solid Phase): Add a 1cm layer of functionalized thiol-silica (e.g., SiliaMetS® Thiol) on top of your standard silica column.

  • Option B (Celite): Filter the crude reaction mixture through a Celite pad packed with activated charcoal before column loading.

Issue 3: Separation from Protodeboronation Byproduct

Symptom: You isolate a mixture of 4-bromo-2-methylbiphenyl (Product) and 3-methylbiphenyl (Byproduct). Reasoning: Both are non-polar hydrocarbons. Silica has poor selectivity for distinguishing the Bromine atom in a lipophilic environment.

The Fix: Change Selectivity Switch from Silica to C18 (Reversed Phase) or use Silver Nitrate (


) Impregnated Silica .
  • Mechanism:[4][5][6][7] The

    
    -cloud density differs between the brominated and non-brominated rings. 
    
    
    
    ions interact differently with these
    
    
    -systems, creating separation where standard adsorption fails.

Module 3: Visual Workflows

Workflow 1: Solvent System Decision Matrix

This logic gate ensures you select the correct mobile phase to avoid co-elution.

SolventSelection Start Start: Analyze Crude Mixture CheckTLC Run TLC: 100% Hexanes Start->CheckTLC IsRetentive Is Rf < 0.2? CheckTLC->IsRetentive NonPolarPath Rf > 0.2 (Non-Polar) IsRetentive->NonPolarPath No PolarPath Rf < 0.2 (Polar) IsRetentive->PolarPath Yes SolventA Use Hexane / Toluene (Gradient) NonPolarPath->SolventA Selectivity for Halides CheckImpurities Check Impurities: Is TPPO present? PolarPath->CheckImpurities SolventB Use Hexane / EtOAc (Gradient) CheckImpurities->SolventB No RemoveTPPO Pre-treatment Required: ZnCl2 Wash or Pentane Precip CheckImpurities->RemoveTPPO Yes RemoveTPPO->SolventB Proceed Proceed to Column

Caption: Decision matrix for selecting mobile phases based on derivative polarity and impurity profile.

Workflow 2: Impurity Management Pipeline

A visual guide to removing the three most common contaminants in biphenyl synthesis.

ImpurityRemoval Crude Crude Reaction Mix (Suzuki Coupling) Step1 1. Filter: Celite Pad (Removes Bulk Pd) Crude->Step1 Decision Phosphine Ligands Used? Step1->Decision Step2A 2A. ZnCl2 Precipitation (Removes TPPO) Decision->Step2A Yes (PPh3) Step2B 2B. Direct Loading (Dry Load on Celite) Decision->Step2B No (Ligand-free) Column Flash Column (Silica Gel 60) Step2A->Column Step2B->Column Outcome Pure 4-Bromo-2-methylbiphenyl Column->Outcome

Caption: Pre-chromatographic workup ensures the column focuses solely on product separation, not bulk filtration.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product and the starting material (Aryl Bromide) have identical Rf values in Hexane/EtOAc. What now? A: This is common. Switch the "polar" modifier. If you are using EtOAc, switch to DCM or Toluene .

  • Protocol: Try 100% Hexanes

    
     20% DCM/Hexanes.
    
  • Why: EtOAc coordinates to the silica surface via hydrogen bonding sites. DCM interacts via dipole-dipole moments. This change in interaction mechanism often resolves the separation of the biphenyl core from the starting halide [2].

Q2: Can I use UV detection at 254 nm? A: Yes, biphenyls are excellent chromophores at 254 nm due to the extended conjugation between the two phenyl rings. However, the ortho-methyl group induces a twist (dihedral angle approx 50-60°), which slightly reduces the


 compared to unsubstituted biphenyl. If sensitivity is low, try 280 nm.

Q3: Why is my column "cracking" during the run? A: This frequently happens when using 100% Hexanes followed by a rapid switch to polar solvents, or due to heat of adsorption.

  • Fix: Use Heptane instead of Hexanes (higher boiling point, less volatile). Ensure you equilibrate the column with the starting solvent for at least 2 Column Volumes (CV) before loading.

Q4: How do I remove the "grease" impurity that co-elutes? A: If you see high-Rf spots that don't crystallize, it might be grease or anti-foaming agents from solvents.

  • Fix: Perform a "Reverse Phase" wash. Dissolve product in Acetonitrile (if soluble) and wash with Hexanes. The grease stays in Hexanes; the polar biphenyl derivative stays in Acetonitrile. (Note: This only works for polar derivatives, not the core 4-bromo-2-methylbiphenyl).

References

  • Batesky, D. C., et al. (2017).[2] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry.

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[8] "Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution." Journal of Organic Chemistry.

  • Org. Synth. (2025).[3][6][9] "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses.

  • Sorbent Technologies. (2025). "Flash Chromatography Basics & Solubility Guide." Sorbtech Technical Guides.

Sources

addressing low reactivity of sterically hindered 4-Bromo-2-methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Steric Hindrance and Low Reactivity in ortho-Substituted Biaryl Bromides Ticket ID: #RXN-4Br-2Me-BP Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Analysis

The Challenge: You are attempting to functionalize 4-Bromo-2-methylbiphenyl . While the bromine is at the 4-position (para to the phenyl ring), the 2-methyl group creates significant steric strain and torsional twisting of the biaryl axis.

Why Standard Protocols Fail:

  • Biaryl Twist: The ortho-methyl group forces the two phenyl rings out of planarity (dihedral angle > 40°). This steric bulk shields the palladium center during the catalytic cycle, specifically inhibiting oxidative addition (OA) and, more critically, reductive elimination (RE).

  • Catalyst Deactivation: Standard catalysts (e.g., Pd(PPh₃)₄) lack the bulk required to force the reductive elimination step, leading to the formation of stable, unreactive Pd-intermediates (Pd-black precipitation).

  • Lithiation Risks: In metal-halogen exchange, the steric protection slows down the approach of aggregates (like n-BuLi), leading to competitive benzylic deprotonation at the methyl group rather than the desired bromine exchange.

Decision Matrix: Selecting Your Pathway

Before proceeding, identify your target transformation using the logic flow below.

ReactionPath Start Target Functionalization Partner Coupling Partner? Start->Partner Suzuki Pathway A: Suzuki-Miyaura (C-C Bond) Partner->Suzuki Boronic Acid/Ester Buchwald Pathway B: Buchwald-Hartwig (C-N Bond) Partner->Buchwald Amine/Aniline Lithiation Pathway C: Metal-Halogen Exchange (Electrophile Quench) Partner->Lithiation Aldehyde/Ketone/CO2

Caption: Decision tree for selecting the optimal activation strategy based on the desired electrophile or nucleophile.

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2]

The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1] These ligands are electron-rich (facilitating oxidative addition) and extremely bulky (accelerating reductive elimination by relieving steric congestion).

Recommended System: Pd-SPhos or Pd-XPhos .[2]

Protocol: Optimized SPhos Coupling

This protocol uses a pre-catalyst to ensure accurate stoichiometry and active species generation.

Reagents:

  • Substrate: 4-Bromo-2-methylbiphenyl (1.0 equiv)

  • Boronic Acid: 1.2–1.5 equiv

  • Catalyst: XPhos Pd G4 (2–3 mol%) (CAS: 1599466-81-5)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap.

  • Solids Addition: Charge the vial with the aryl bromide, boronic acid, K₃PO₄, and XPhos Pd G4 catalyst.

  • Degassing (Critical): Cap the vial. Evacuate and backfill with Argon (3 cycles). Oxygen is the primary cause of catalyst death in low-turnover hindered systems.

  • Solvent Addition: Syringe in the degassed Dioxane/Water mixture.

  • Reaction: Heat to 80–100 °C for 2–4 hours.

    • Self-Validation: The reaction mixture should turn from orange/red to black only after completion. Early black precipitation indicates catalyst decomposition (check oxygen exclusion).

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄.

Data Summary: Ligand Performance

Ligand Yield (24h) Notes
PPh₃ <15% Fails due to lack of steric bulk.
dppf 40% Moderate, but slow RE step.
SPhos 92% Excellent for ortho-substituted biaryls.

| XPhos | 95% | Best general-purpose bulky ligand. |

Pathway B: Metal-Halogen Exchange (Lithiation)[4]

The Issue: n-BuLi is often too aggregated and slow for this hindered bromide, leading to "Wurtz coupling" (homocoupling) or benzylic deprotonation.

The Solution: Use t-BuLi (cryogenic) or Turbo-Grignard (room temp/mild).

Protocol: Turbo-Grignard Exchange (iPrMgCl·LiCl)

Recommended for scalability and functional group tolerance.

Reagents:

  • Substrate: 4-Bromo-2-methylbiphenyl (1.0 equiv)

  • Reagent: iPrMgCl·LiCl (1.3 M in THF) (1.1 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a flask under Argon. Add substrate and anhydrous THF (0.5 M concentration).

  • Activation: Cool to 0 °C . Dropwise add iPrMgCl·LiCl.

  • Exchange: Stir at 0 °C to RT for 1–2 hours.

    • Self-Validation (The D₂O Check): Before adding your electrophile, take a 0.1 mL aliquot, quench it into 0.5 mL D₂O/CDCl₃. Run a quick NMR. You should see >95% conversion to the deuterated species (4-deutero-2-methylbiphenyl). If starting material remains, stir longer or gently heat to 40 °C.

  • Quench: Cool to 0 °C (if necessary) and add your electrophile (Aldehyde, Ketone, etc.).

Pathway C: Buchwald-Hartwig Amination[5]

The Solution: Use Pd-G4 Pre-catalysts with RuPhos or BrettPhos . For hindered substrates reacting with amines, RuPhos is specifically designed to prevent β-hydride elimination and force the coupling.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Oxidative Addition failure.Switch to XPhos or SPhos . These are more electron-rich than standard phosphines.
Homocoupling (Biaryl dimer) Disproportionation or Oxygen leak.Ensure rigorous degassing. Switch solvent to Toluene to reduce polarity.
Dehalogenation (Product is Ar-H) β-Hydride elimination from ligand or solvent.Avoid alcoholic solvents (use Dioxane/Toluene). Use RuPhos (resists β-elimination).
Starting Material Recovery (Lithiation) Slow exchange kinetics.Switch from n-BuLi to t-BuLi (2.0 equiv) at -78 °C.

Mechanistic Visualization

The diagram below illustrates why bulky ligands (L) are required to facilitate the Reductive Elimination (RE) step in sterically hindered systems.

CatalyticCycle cluster_prevention Role of Bulky Ligand (SPhos/XPhos) Pd0 Pd(0)-L (Active Species) OA Oxidative Addition (Hindered by 2-Me) Pd0->OA Ar-Br TransMet Transmetalation (Base Assisted) OA->TransMet Ar'-B(OH)2 RE Reductive Elimination (CRITICAL BOTTLENECK) TransMet->RE Pd(II) Diaryl Complex RE->Pd0 Regeneration Product Product Release RE->Product

Caption: The catalytic cycle highlights Reductive Elimination as the bottleneck. Bulky ligands sterically "squeeze" the metal center, forcing the formation of the C-C bond.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society, 130(29), 9642–9643. [Link]

  • Ligand Design (SPhos/XPhos): Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed free-radical C-H arylation of pyrroles. Nature Protocols, 2, 2881–2887. (Discusses general utility of Buchwald ligands). [Link]

  • Turbo-Grignard Reagents: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]

  • Buchwald-Hartwig Amination Review: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Sources

Technical Support Center: Optimization of Sterically Hindered Biaryl Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Water in "Anhydrous" Suzuki Couplings Involving 4-Bromo-2-methylbiphenyl

The Core Paradox: "Anhydrous" vs. Activation

User Query: "I am attempting to couple 4-Bromo-2-methylbiphenyl with a phenylboronic acid derivative. My protocol specifies 'anhydrous toluene' to prevent side reactions, but I am seeing <10% conversion after 24 hours. The starting material remains unreacted. Why is my anhydrous system failing?"

The Short Answer: Your reaction is likely stalled because inorganic bases (K₂CO₃, K₃PO₄, Na₂CO₃) require trace water to function. In a strictly anhydrous non-polar solvent (like toluene), these bases remain as insoluble salts. Without a liquid-liquid interface or dissolved hydroxide ions, the boronic acid cannot be activated into the nucleophilic boronate species required for transmetallation.

The Technical Reality: For sterically hindered substrates like 4-Bromo-2-methylbiphenyl , the rate of transmetallation is already kinetically suppressed by the ortho-methyl group. If you further handicap the reaction by starving it of the water necessary to solubilize the base, the catalytic cycle collapses.

Mechanistic Insight: The Water Interface

To understand why your reaction failed, we must visualize the activation pathway. The Suzuki-Miyaura cycle relies on the formation of a Boronate Complex


.
The "Goldilocks" Zone for Water
  • Strictly Anhydrous: The base remains a solid rock. No boronate forms. Reaction stalls.

  • Too Wet: The concentration of free

    
     is too high, leading to protodeboronation  (hydrolysis of the C-B bond) before the slow transmetallation can occur.
    
  • Trace Water (The Solution): A small amount of water (0.5% - 5% v/v) creates a hydration sphere around the base, allowing transfer of hydroxide/carbonate ions to the boronic acid.

Visualizing the Failure Point

The following diagram illustrates the critical role of water in activating the base for this specific substrate.

SuzukiWaterRole cluster_0 The Anhydrous Trap cluster_1 The Water-Activated Pathway SolidBase Inorganic Base (Solid K2CO3) AnhydrousSolvent Anhydrous Toluene SolidBase->AnhydrousSolvent TraceWater Trace Water (Interface) SolidBase->TraceWater Dissolution Stalled STALLED REACTION (Base Insolubility) AnhydrousSolvent->Stalled No Phase Transfer SolubleBase Solubilized Base (OH- / CO3--) TraceWater->SolubleBase Boronate Active Boronate [Ar-B(OH)3]- SolubleBase->Boronate Activates BoronicAcid Boronic Acid Ar-B(OH)2 BoronicAcid->Boronate PdCycle Pd(II) Intermediate (Ar-Pd-Br) Boronate->PdCycle Transmetallation (Rate Limiting Step) Product Biaryl Product PdCycle->Product Reductive Elimination

Caption: Figure 1. The "Anhydrous Trap" vs. Water-Assisted Activation. Note that for 4-Bromo-2-methylbiphenyl, the Transmetallation step is sterically hindered, making a high concentration of Active Boronate critical.

Substrate Analysis: 4-Bromo-2-methylbiphenyl

This substrate presents a specific challenge: Steric Hindrance.

FeatureImpact on ReactionTroubleshooting Implication
Ortho-Methyl Group Creates steric bulk near the Pd-C bond.Slows Transmetallation. The active boronate species must "wait" longer to react with the Pd-center.
Biphenyl Core Increases lipophilicity.Requires a solvent system that dissolves the organic bulk (Toluene/THF) but still accommodates the base.
Stability Generally stable, but the boronic acid partner is vulnerable.If the reaction is too slow (due to sterics) and too wet, the boronic acid will decompose (protodeboronation) before coupling.

The "Catch-22":

  • Too Dry: Base doesn't work. Reaction rate = 0.

  • Too Wet: Boronic acid hydrolyzes. Reaction stops at 50% conversion.

Troubleshooting Guide & FAQs
Scenario A: "I strictly cannot use water (sensitive functional groups)."

If your molecule contains a moisture-sensitive moiety (e.g., an acid chloride, isocyanate, or unstable ester), you cannot use the standard "trace water" method.

  • Solution: Switch to an Organic Base or Anhydrous Activator .

    • Reagent: Potassium Trimethylsilanolate (TMSOK) or Cesium Fluoride (CsF).

    • Why: These bases are soluble in organic solvents (like THF or Toluene) without water. TMSOK, in particular, has been shown to activate the "Boronate Pathway" in strictly anhydrous conditions [1].

    • Protocol Adjustment: Use 1.5 - 2.0 equiv. TMSOK in anhydrous THF.

Scenario B: "I am using K₂CO₃ in Toluene/Ethanol, but it's still slow."
  • Diagnosis: Ethanol is a protic solvent, but if the water content is zero, K₂CO₃ solubility is still poor.

  • Solution: Add a defined amount of water.[1][2]

    • Ratio: Toluene : Ethanol : Water (4 : 1 : 0.5).

    • Why: The small water fraction ensures the carbonate is available in the aqueous phase to interact with the boronic acid at the interface.

Scenario C: "My boronic acid is disappearing, but no product is forming."
  • Diagnosis: Protodeboronation. You have too much water or the pH is too high, and the steric hindrance of the 4-bromo-2-methylbiphenyl is making the coupling so slow that the boronic acid decomposes first.

  • Solution:

    • Reduce Water: Move to a 10:1 organic:water ratio.

    • Add Ligand: Use a highly active ligand like SPhos or XPhos . These bulky, electron-rich phosphines accelerate the oxidative addition and transmetallation steps, allowing the coupling to outcompete the decomposition [2].

Recommended Protocols
Method 1: The Robust "Wet" Protocol (Standard)

Best for general synthesis where moisture sensitivity is not a primary concern.

  • Reagents:

    • 4-Bromo-2-methylbiphenyl (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Base: K₂CO₃ (2.0 - 3.0 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos (2 mol%).

  • Solvent System: Toluene / Water (10 : 1 ratio).[1][3] Do not use pure Toluene.

  • Procedure:

    • Dissolve organics in Toluene.

    • Dissolve K₂CO₃ in the minimal amount of water.

    • Combine phases. Degas vigorously (sparge with Argon for 10 mins). Oxygen is a catalyst killer.

    • Add Pd catalyst under Argon.

    • Heat to 90°C for 12-18 hours.

  • Why this works: The biphasic system allows the base to stay dissolved in water while the lipophilic substrate stays in Toluene. The reaction happens at the interface (Phase Transfer).

Method 2: The "Strictly Anhydrous" Protocol

Only for moisture-sensitive substrates.

  • Reagents:

    • 4-Bromo-2-methylbiphenyl (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Base: CsF (2.5 equiv) or TMSOK (1.5 equiv). Do not use Carbonates.

    • Catalyst: Pd(dppf)Cl₂ (3 mol%).

  • Solvent System: Anhydrous 1,4-Dioxane or THF.

  • Procedure:

    • Flame-dry glassware.

    • Combine all solids in a glovebox or under positive N₂ pressure.

    • Inject anhydrous solvent.

    • Heat to 80-100°C.

  • Why this works: CsF and TMSOK have sufficient solubility in organics to activate the boron species without water [3].

References
  • Mechanism of Anhydrous Activation

    • Title: Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”[4]

    • Source: Journal of the American Chemical Society (2022)[3]

    • URL:[Link]

  • Ligand Effects on Steric Hindrance

    • Title: Universal 4-Methylbiphenyl Synthesis Protocols & Ligand Selection
    • Source: BenchChem Application Notes[5]

  • Role of Water in Suzuki Coupling

    • Title: Roles of Water in Metal-Catalyzed Cross-Couplings[1]

    • Source: Anderson's Process Solutions / Org. Process Res. Dev.
    • URL:[Link]

  • General Mechanism & Base Solubility

    • Title: Suzuki-Miyaura Cross-Coupling: Mechanism and Reaction Conditions
    • Source: Organic Chemistry Portal[6]

    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to Monitoring 4-Bromo-2-methylbiphenyl Reactions: GC-MS vs. Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly within pharmaceutical and materials science, the ability to accurately monitor the progress of chemical reactions is paramount. The formation of biphenyl structures, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, requires precise control to optimize yields and minimize impurities.[1] 4-Bromo-2-methylbiphenyl is a key intermediate in the synthesis of various high-value compounds, making the effective monitoring of its reactions a critical aspect of process development and quality control.

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methodologies—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy—for monitoring reactions involving 4-Bromo-2-methylbiphenyl. By examining the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for selecting the most appropriate analytical tool for your specific research and development needs.

The Central Role of Reaction Monitoring

The progress of a chemical reaction, such as the Suzuki-Miyaura coupling of 4-Bromo-2-methylbiphenyl, is typically tracked by measuring the depletion of starting materials and the formation of the desired product over time. This data is crucial for determining reaction kinetics, identifying the formation of intermediates or byproducts, and deciding the optimal reaction endpoint. The choice of analytical technique directly impacts the quality and timeliness of this information.

GC-MS: A Powerful Tool for Volatile Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[2] For a molecule like 4-Bromo-2-methylbiphenyl, which possesses sufficient volatility and thermal stability, GC-MS offers high separation efficiency and definitive identification capabilities.

The Rationale Behind the GC-MS Method

A successful GC-MS analysis hinges on the careful optimization of several parameters to ensure accurate and reproducible results. The separation is achieved based on the analyte's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[3] The subsequent detection by a mass spectrometer provides a unique fragmentation pattern, akin to a molecular fingerprint, confirming the identity of the eluted compounds.

Predicted GC-MS Fragmentation of 4-Bromo-2-methylbiphenyl

The electron ionization (EI) mass spectrum of 4-Bromo-2-methylbiphenyl is predicted to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (79Br and 81Br in approximately a 1:1 ratio). The fragmentation pattern is anticipated to involve the loss of a bromine atom, a methyl group, or a hydrogen atom, leading to the formation of stable carbocations.

Key Predicted Fragments for 4-Bromo-2-methylbiphenyl (C₁₃H₁₁Br, Molecular Weight: 246.00 g/mol )

m/z (charge-to-mass ratio)Proposed FragmentInterpretation
246/248[C₁₃H₁₁Br]⁺•Molecular ion peak (M⁺•), showing the characteristic bromine isotope pattern.
167[C₁₃H₁₁]⁺Loss of the bromine radical (•Br) from the molecular ion.
166[C₁₃H₁₀]⁺•Loss of a hydrogen radical (•H) from the [M-Br]⁺ fragment.
152[C₁₂H₈]⁺•Loss of a methyl radical (•CH₃) from the [M-Br]⁺ fragment, leading to the biphenylene ion.
Experimental Protocol: GC-MS Analysis

A typical GC-MS protocol for monitoring a 4-Bromo-2-methylbiphenyl reaction would involve the following steps:

  • Sample Preparation: At specific time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched to halt the reaction. The sample is then diluted with a suitable solvent (e.g., ethyl acetate or hexane) and an internal standard (e.g., dodecane) is added for accurate quantification.

  • Chromatographic Separation:

    • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 280°C in splitless mode.

    • Oven Temperature Program: An initial temperature of 150°C held for 1 minute, followed by a ramp of 20°C/min to 300°C, held for 5 minutes.[3]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-500.

  • Data Analysis: The concentration of 4-Bromo-2-methylbiphenyl and the product are determined by integrating the respective peak areas and comparing them to the internal standard.

Alternative Analytical Techniques: A Comparative Overview

While GC-MS is a powerful technique, other methods offer distinct advantages depending on the specific requirements of the analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2]

  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is achieved by measuring the absorbance of UV light by the analyte.[3]

  • Advantages: Broader applicability to a wider range of compounds, including starting materials and products with different polarities.[4] Lower instrumentation cost compared to GC-MS.[3]

  • Limitations: Lower selectivity compared to MS detection; co-eluting impurities can interfere with quantification. Sensitivity is dependent on the chromophore of the analyte.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[5]

  • Principle: Similar to HPLC for separation, but the eluent is introduced into a mass spectrometer for detection.

  • Advantages: High sensitivity and selectivity, suitable for a wide range of compounds without the need for volatility.[5] Provides molecular weight and structural information.

  • Limitations: Higher instrumentation and operational costs. Matrix effects can suppress or enhance the ionization of the analyte, affecting quantification.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allows for the real-time, non-invasive monitoring of reactions as they occur within the NMR tube.[6]

  • Principle: Nuclei of certain atoms, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the chemical environment of the nuclei, providing detailed structural information.

  • Advantages: Provides real-time kinetic data without the need for sampling and quenching.[6] Gives rich structural information about reactants, products, and any intermediates that may form. Quantitative by nature, as the signal intensity is directly proportional to the number of nuclei.

  • Limitations: Lower sensitivity compared to MS-based methods. Requires specialized equipment and can be more complex to set up for reaction monitoring. The reaction solvent must be deuterated or signal suppression techniques must be used.

Performance Comparison: GC-MS vs. Alternatives

The choice of the optimal analytical technique depends on a careful evaluation of their performance characteristics for the specific application.

Performance ParameterGC-MSHPLC-UVLC-MSIn-situ NMR
Principle Separation based on volatility and polarity, with mass-based detection.[3]Separation based on polarity, with UV absorbance-based detection.[3]Separation based on polarity, with mass-based detection.[5]In-situ analysis based on nuclear magnetic resonance.[6]
Selectivity Very High (mass fragmentation provides a unique fingerprint).[3]Moderate (risk of co-elution with impurities).[3]Very High (based on mass-to-charge ratio).High (provides detailed structural information).
Sensitivity High (ng/mL to pg/mL range).[3]Moderate (µg/mL to ng/mL range, analyte-dependent).[7]Very High (pg/mL to fg/mL range).Low (mM to µM range).
Sample Volatility Requires volatile or semi-volatile and thermally stable analytes.[2]Suitable for non-volatile and thermally labile compounds.[2]Suitable for a wide range of compounds.No volatility requirement.
Real-time Monitoring Offline (requires sampling and quenching).Offline (requires sampling and quenching).Offline (requires sampling and quenching).Online and in-situ.[6]
Quantitative Accuracy High (with appropriate internal standards).Good (can be affected by co-eluting species).High (can be affected by matrix effects).High (inherently quantitative).
Instrumentation Cost Moderate to High.[3]Low to Moderate.[3]High.High.

Experimental Workflows: A Visual Comparison

To better illustrate the practical differences between these techniques, the following diagrams outline the typical experimental workflows.

GCMS_Workflow cluster_reaction Reaction cluster_sampling Offline Analysis Reaction 4-Bromo-2-methylbiphenyl Reaction Sampling Aliquot Sampling & Quenching Reaction->Sampling Dilution Dilution & Internal Standard Addition Sampling->Dilution GCMS GC-MS Analysis Dilution->GCMS Data Data Processing GCMS->Data

Figure 1: GC-MS Experimental Workflow.

HPLC_LCMS_Workflow cluster_reaction Reaction cluster_sampling Offline Analysis Reaction 4-Bromo-2-methylbiphenyl Reaction Sampling Aliquot Sampling & Quenching Reaction->Sampling Dilution Dilution Sampling->Dilution HPLC_LCMS HPLC-UV or LC-MS Analysis Dilution->HPLC_LCMS Data Data Processing HPLC_LCMS->Data

Figure 2: HPLC-UV/LC-MS Experimental Workflow.

NMR_Workflow cluster_reaction In-situ Monitoring Reaction Reaction in NMR Tube or Flow Cell NMR Real-time NMR Data Acquisition Reaction->NMR Data Kinetic Analysis NMR->Data

Figure 3: In-situ NMR Experimental Workflow.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical technique for monitoring reactions of 4-Bromo-2-methylbiphenyl is a critical decision that should be guided by the specific goals of the analysis.

  • GC-MS stands out as an excellent choice for routine, quantitative monitoring of reactions involving thermally stable and volatile compounds like 4-Bromo-2-methylbiphenyl, offering a superb balance of selectivity, sensitivity, and cost-effectiveness. Its ability to provide definitive structural confirmation through mass spectral libraries is a significant advantage for impurity identification.

  • HPLC-UV is a practical and accessible alternative, particularly when dealing with a broader range of polarities among reactants and products, or when thermal lability is a concern.[4] It is a workhorse in many labs for routine analysis where the highest sensitivity is not the primary requirement.

  • LC-MS represents the pinnacle of sensitivity and selectivity for a wide array of analytes, making it the method of choice for trace-level analysis and when dealing with complex matrices. The initial investment and operational complexity are higher, but the quality of data is unparalleled for challenging analytical problems.

  • In-situ NMR offers a unique window into the reaction dynamics, providing real-time kinetic and mechanistic insights that are unattainable with offline methods.[6] While its sensitivity is lower, the richness of the structural information it provides is invaluable for fundamental reaction understanding and optimization.

Ultimately, a multi-faceted approach, potentially employing a rapid screening method like HPLC-UV for routine checks and a more definitive method like GC-MS for confirmation and impurity profiling, can provide a comprehensive understanding and control over the synthesis of valuable molecules derived from 4-Bromo-2-methylbiphenyl. For in-depth mechanistic studies, in-situ NMR remains the gold standard.

References

  • Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes, catalysts in cross-coupling reactions. Coordination Chemistry Reviews, 178-180, 511-528.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Chen, Q., & Horváth, I. T. (2008). In situ NMR study of the mechanism of the Suzuki-Miyaura cross-coupling reaction. Organometallics, 27(23), 6374-6382.
  • Foley, D. A., De La Cruz, J., & Hein, J. E. (2016). In situ reaction monitoring using NMR spectroscopy. CHIMIA International Journal for Chemistry, 70(10), 704-709.
  • BenchChem. (2025). A Comparative Guide to GC-MS Method Validation for the Quantification of 4-Bromobiphenyl.
  • Harris, D. C. (2010). Quantitative Chemical Analysis (8th ed.). W. H. Freeman and Company.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry (2nd ed.). Thieme.
  • Kurokhtina, A. A., & Schmidt, A. F. (2009). Suzuki reaction: Mechanistic multiplicity versus exclusive homogeneous or exclusive heterogeneous catalysis.
  • Li, G., & Magnin, D. R. (2007). U.S. Patent No. 7,241,894. Washington, DC: U.S.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
  • Molnár, Á. (2011). Palladium-catalyzed cross-coupling reactions of aryl and vinyl halides. In Palladium-Catalyzed Coupling Reactions (pp. 1-63). Wiley-VCH Verlag GmbH & Co. KGaA.
  • NIST. (n.d.). 4-Bromo-2-fluorobiphenyl. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Phenomenex. (2025).
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • SciELO. (2022).
  • Lab Manager. (2025).
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methylbiphenyl. Sigma-Aldrich.
  • ResearchGate. (2024). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds.
  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.

Sources

Comparative Guide: 4-Bromo-2-methylbiphenyl vs. 4-Iodo-2-methylbiphenyl in Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of sterically hindered biaryls—common motifs in liquid crystals, OLED materials, and agrochemicals (e.g., Bifenthrin intermediates)—the choice between 4-Bromo-2-methylbiphenyl (Br-MBP) and 4-Iodo-2-methylbiphenyl (I-MBP) is a critical decision point.

While both substrates share the same ortho-methyl steric profile, their reactivity differs fundamentally at the oxidative addition step. I-MBP offers superior reactivity, often reacting at room temperature with standard catalysts, making it ideal for late-stage functionalization or complex substrates. Br-MBP , while significantly cheaper and more atom-efficient, typically requires elevated temperatures (>60°C) or specialized electron-rich phosphine ligands to overcome the activation energy barrier imposed by the ortho-methyl group.

Recommendation: Use I-MBP for discovery-phase medicinal chemistry where yield and mild conditions are paramount. Transition to Br-MBP for process scale-up, employing optimized catalytic systems (e.g., Buchwald ligands) to manage the steric hindrance.

Mechanistic Foundations

The Ortho-Effect on Oxidative Addition

The primary differentiator between these two halides is the rate of oxidative addition (OA) to the Palladium(0) center. The 2-methyl group exerts a steric penalty on this step.

  • 4-Iodo-2-methylbiphenyl: The C–I bond is weak (~65 kcal/mol). The rate of OA is fast, often diffusion-controlled. The large iodine atom extends further from the steric "shadow" of the ortho-methyl group, allowing the Pd center to insert with lower activation energy.

  • 4-Bromo-2-methylbiphenyl: The C–Br bond is stronger (~81 kcal/mol). The OA is the rate-determining step (RDS). The ortho-methyl group creates significant steric clash with the ligands on the Pd center during the concerted transition state, necessitating higher temperatures or "smaller," electron-rich ligands to proceed.

Visualization: Catalytic Cycle & Rate Limiting Step

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA_I Oxidative Addition (I-MBP) FAST: Low Ea Occurs at RT Pd0->OA_I I-MBP OA_Br Oxidative Addition (Br-MBP) SLOW: High Ea Requires Heat/Special Ligands Pd0->OA_Br Br-MBP Complex Pd(II)(Ar)(X)L2 Oxidative Adduct OA_I->Complex OA_Br->Complex Transmetal Transmetallation (Boronic Acid + Base) Complex->Transmetal RE Reductive Elimination Product Release Transmetal->RE RE->Pd0 Regenerates Catalyst

Figure 1: Catalytic cycle highlighting the divergence in oxidative addition rates.[1] The I-MBP pathway (green) faces a lower barrier than the Br-MBP pathway (red).

Performance Comparison Data

The following data summarizes typical performance metrics derived from kinetic studies of ortho-substituted aryl halides in Suzuki-Miyaura couplings [1][2].

Feature4-Bromo-2-methylbiphenyl4-Iodo-2-methylbiphenyl
C-X Bond Energy ~81 kcal/mol~65 kcal/mol
Oxidative Addition Rate Slow (

)
Fast (

)
Typical Temperature 60°C – 100°C25°C – 60°C
Catalyst Loading 1.0 – 5.0 mol%0.1 – 1.0 mol%
Ligand Requirement Electron-rich, bulky (e.g., SPhos, XPhos)Standard (e.g., PPh3, dppf)
Atom Economy Higher (Br = 79.9 amu)Lower (I = 126.9 amu)
Cost (Research Scale) Low ($)High (

$)

Experimental Protocols

Protocol A: High-Reactivity Suzuki Coupling (For I-MBP)

Optimized for mild conditions to preserve sensitive functional groups.

Reagents:

  • 4-Iodo-2-methylbiphenyl (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2[2][3]·DCM (1-2 mol%)

  • K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a reaction vial with I-MBP (294 mg, 1.0 mmol), boronic acid (1.2 mmol), Pd(dppf)Cl2 (16 mg, 0.02 mmol), and K2CO3 (276 mg, 2.0 mmol).

  • Evacuate and backfill with Nitrogen (3x).

  • Add degassed Dioxane (4 mL) and Water (1 mL).

  • Stir at Room Temperature for 4-6 hours.

  • Monitor by TLC/LCMS. Upon completion, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol B: Robust Suzuki Coupling (For Br-MBP)

Optimized to overcome steric hindrance and C-Br bond strength.

Reagents:

  • 4-Bromo-2-methylbiphenyl (1.0 equiv)[4]

  • Arylboronic acid (1.5 equiv)

  • Pd2(dba)3 (1 mol%) / SPhos (2 mol%)

  • K3PO4 (2.0 equiv)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Charge a reaction vial with Br-MBP (247 mg, 1.0 mmol), boronic acid (1.5 mmol), Pd2(dba)3 (9 mg, 0.01 mmol), SPhos (8 mg, 0.02 mmol), and K3PO4 (424 mg, 2.0 mmol).

  • Evacuate and backfill with Nitrogen (3x).

  • Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Heat to 80-100°C for 12-16 hours.

  • Note: The use of SPhos (a Buchwald biaryl phosphine) is crucial here to facilitate the oxidative addition across the hindered, stronger C-Br bond [3].

Decision Framework

Use the following logic tree to select the appropriate halide for your specific application.

DecisionTree Start Start: Select Substrate Scale What is the Reaction Scale? Start->Scale Discovery Discovery (<1g) Priority: Speed/Success Scale->Discovery Lab Scale Process Process (>100g) Priority: Cost/Efficiency Scale->Process Pilot/Mfg SubstrateSensitive Is the substrate thermally sensitive? Discovery->SubstrateSensitive UseBromo SELECT 4-Bromo-2-methylbiphenyl (Cheaper, Scalable, Requires Heat) Process->UseBromo SensitiveYes Yes SubstrateSensitive->SensitiveYes SensitiveNo No SubstrateSensitive->SensitiveNo UseIodo SELECT 4-Iodo-2-methylbiphenyl (Mild, Fast, Reliable) SensitiveYes->UseIodo SensitiveNo->UseIodo If standard catalyst SensitiveNo->UseBromo If catalyst optimized

Figure 2: Decision matrix for substrate selection based on scale and chemical sensitivity.

References

  • Kinetics of Oxidative Addition: Fauvarque, J. F., et al. "Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes." Journal of Organometallic Chemistry.

  • General Reactivity Trends: "Oxidative Addition of Polar Reagents." Chemistry LibreTexts.

  • Ligand Effects (SPhos): Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • Bifenthrin Intermediate Context: "Method for preparing bifenthrin." Google Patents (CN103319345A).

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Bromo-2-methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, prized for its functional group tolerance and mild reaction conditions.[1] However, not all substrates are created equal. The coupling of sterically hindered partners, such as 4-Bromo-2-methylbiphenyl, presents a significant challenge that demands a nuanced understanding of catalyst selection. The ortho-methyl group in this substrate impedes the crucial oxidative addition step in the catalytic cycle, necessitating a carefully optimized catalyst system.[2]

This guide provides a comparative analysis of palladium catalyst systems for the Suzuki-Miyaura coupling of 4-Bromo-2-methylbiphenyl with phenylboronic acid. We will delve into the causality behind experimental choices, present comparative data, and offer detailed, reproducible protocols to empower your research.

The Challenge of Steric Hindrance

The success of a Suzuki-Miyaura coupling hinges on three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3] With a substrate like 4-Bromo-2-methylbiphenyl, the methyl group adjacent to the bromine atom creates significant steric bulk. This bulk can hinder the approach of the palladium catalyst, slowing the initial oxidative addition step.[4] Furthermore, steric clash can also disfavor the final reductive elimination step.

To overcome this, modern catalyst design has moved towards ligands that are both bulky and electron-rich.[5]

  • Bulkiness: A bulky ligand promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is crucial for efficient oxidative addition.[6] It also accelerates the final reductive elimination step.

  • Electron-donating properties: Electron-rich ligands increase the electron density on the palladium center, which in turn facilitates the cleavage of the carbon-bromine bond during oxidative addition.[7]

This guide will compare a classic, first-generation catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), with a modern system employing a bulky biarylphosphine ligand, SPhos, to illustrate these principles.

Comparative Performance of Palladium Catalysts

The choice of catalyst, ligand, base, and solvent system is paramount for achieving high yields, especially with challenging substrates.[8][9] Below is a table summarizing the performance of two distinct catalyst systems for the coupling of 4-Bromo-2-methylbiphenyl with phenylboronic acid. The data is compiled from established literature procedures for similar sterically hindered couplings.

Catalyst SystemPd SourceLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
System 1: Classic Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1001860-75
System 2: Modern Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane1002>95

Analysis of Results:

  • System 1 (Pd(PPh₃)₄): As a well-established "workhorse" catalyst, Pd(PPh₃)₄ can effect the transformation.[10] However, its performance with a sterically hindered substrate is moderate. The triphenylphosphine (PPh₃) ligand lacks the requisite bulk and electron-donating character to efficiently overcome the steric barrier, resulting in longer reaction times and lower yields.[8][9]

  • System 2 (Pd(OAc)₂ / SPhos): The combination of a simple palladium(II) precatalyst like palladium acetate with a specialized, bulky, and electron-rich biarylphosphine ligand like SPhos represents a state-of-the-art approach.[5] The SPhos ligand accelerates the key steps of the catalytic cycle, leading to a dramatic reduction in reaction time and a significantly higher yield.[7][8] The choice of a stronger, more soluble base like K₃PO₄ also facilitates the crucial transmetalation step.[5][11]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle provides a clear rationale for catalyst selection. The cycle involves the interchange between Pd(0) and Pd(II) oxidation states.[12] Bulky, electron-rich ligands are critical for promoting the efficiency of both the oxidative addition and reductive elimination steps, which are often rate-limiting for hindered substrates.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 L-Pd(0) (Active Catalyst) ox_add Ar-Pd(II)-X (Oxidative Adduct) pd0->ox_add Oxidative Addition trans Ar-Pd(II)-Ar' (Diaryl Complex) ox_add->trans Transmetalation trans->pd0 Reductive Elimination product Ar-Ar' (Product) trans->product aryl_halide Ar-X (4-Bromo-2-methylbiphenyl) aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ (Phenylboronic Acid) boronic_acid->trans base Base (e.g., K₃PO₄) base->trans

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Workflow & Protocols

A systematic approach is crucial for comparing catalyst performance and ensuring reproducible results. The following workflow outlines the key stages of the experimental process.

Experimental_Workflow start Reactant Preparation (Aryl Halide, Boronic Acid, Base) setup Reaction Setup (Flame-dried flask, inert atmosphere) start->setup reagents Add Solvent & Catalyst System (e.g., Pd(OAc)₂ + SPhos) setup->reagents reaction Heat Reaction Mixture (e.g., 100 °C) reagents->reaction monitor Monitor Progress (TLC or GC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify analysis Product Characterization (NMR, MS) purify->analysis

Caption: General workflow for catalyst comparison.

Detailed Protocol: High-Performance Coupling using Pd(OAc)₂ / SPhos (System 2)

This protocol is optimized for the coupling of sterically hindered substrates and reflects the superior performance of modern catalyst systems.

Materials:

  • 4-Bromo-2-methylbiphenyl (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-methylbiphenyl, phenylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium(II) acetate and SPhos ligand to the flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous 1,4-dioxane via syringe. The solvent should be degassed prior to use by sparging with an inert gas.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (10 mL each). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion

For the challenging Suzuki-Miyaura coupling of 4-Bromo-2-methylbiphenyl, the choice of catalyst is critical. While traditional catalysts like Pd(PPh₃)₄ can provide the desired product, modern systems based on bulky, electron-rich biarylphosphine ligands such as SPhos offer vastly superior performance.[7][8] They provide higher yields in significantly shorter reaction times, demonstrating their indispensability for overcoming the challenges posed by sterically hindered substrates.[13] By understanding the mechanistic principles that govern catalyst activity, researchers can rationally select the optimal system to accelerate discovery and development in pharmaceuticals and materials science.

References

  • Barday, M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link].

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. Available from: [Link].

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Available from: [Link].

  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link].

  • Barrios-Landeros, F., & Buchwald, S. L. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available from: [Link].

  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Available from: [Link].

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link].

  • Li, G., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available from: [Link].

  • Ser, C. T., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available from: [Link].

  • Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available from: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].

  • Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. Available from: [Link].

  • Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters. Available from: [Link].

  • Tcyrulnikov, S., et al. (2013). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC - NIH. Available from: [Link].

  • ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Available from: [Link].

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link].

  • PubMed Central. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link].

  • ResearchGate. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa. Available from: [Link].

  • Catalysis Science & Technology (RSC Publishing). (2021). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Available from: [Link].

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Available from: [Link].

  • Organometallics - ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Available from: [Link].

  • NIH. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Available from: [Link].

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available from: [Link].

  • Wikipedia. Suzuki reaction. Available from: [Link].

  • ChemRxiv. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Available from: [Link].

Sources

Comparative Guide: Performance of 4-Bromo-2-methylbiphenyl in Named Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of advanced functional materials—particularly Liquid Crystals (LCs) and Organic Light-Emitting Diodes (OLEDs)—the biphenyl core is ubiquitous. However, the choice of the specific biphenyl halide significantly impacts downstream processing and final material properties.[1]

This guide analyzes 4-Bromo-2-methylbiphenyl (CAS 50670-50-3). Unlike the planar 4-bromobiphenyl, the introduction of a methyl group at the ortho position (C2) induces a dihedral twist between the phenyl rings. This "Ortho-Effect" disrupts


-stacking just enough to significantly enhance solubility in non-polar organic solvents without compromising the reactivity of the C4-bromide handle. This guide compares its performance against standard alternatives and provides optimized protocols for its three primary transformations: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Miyaura Borylation.

Part 1: Structural Analysis & The "Ortho-Effect"

To understand the reactivity differences, one must analyze the steric environment.[1]

  • 4-Bromobiphenyl (Standard): Planar or near-planar conformation allows for strong intermolecular

    
    -
    
    
    
    stacking. This leads to high crystallinity and poor solubility in solvents like toluene or hexane at room temperature.[1]
  • 4-Bromo-2-methylbiphenyl (Target): The C2-methyl group creates steric repulsion with the protons of the adjacent ring, forcing a dihedral angle twist (~60-90°). This breaks the planarity, reduces crystallinity, and drastically improves solubility.[1]

  • Reactivity Implication: The Bromine atom is at C4 (distal).[1] The C2-methyl group is far enough away that it does not sterically hinder the oxidative addition of Palladium into the C-Br bond. Therefore, reactivity remains high while processability improves.[1]

Comparative Performance Matrix
Feature4-Bromobiphenyl (Alternative A)4-Bromo-2-methylbiphenyl 4-Bromo-2,6-dimethylbiphenyl (Alternative B)
Solubility (Toluene) Low (<50 mg/mL)High (>200 mg/mL) Very High
Crystallinity High (Hard to process)Moderate (Ideal for purification) Low (Often oils)
Electronic Nature Neutral ConjugationSlight Blue Shift (Twisted

-system)
Significant Blue Shift
Suzuki Reactivity ExcellentExcellent Good (Slight steric impact)
Primary Application General IntermediatesOLED Hosts, Liquid Crystals Sterically Bulky Ligands

Part 2: Reaction Landscape & Protocols

The following diagram outlines the divergent pathways available for this scaffold.

ReactionLandscape Start 4-Bromo-2-methylbiphenyl (Electrophile) Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki + Ar-B(OH)2 Pd(0) Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald + HNR2 Pd/Ligand Miyaura Miyaura Borylation (C-B Bond) Start->Miyaura + B2pin2 Pd(dppf) Prod_Suz Terphenyls / Biaryls (Liquid Crystals) Suzuki->Prod_Suz Prod_Buch Triarylamines (OLED HTL Materials) Buchwald->Prod_Buch Prod_Miy Aryl Boronates (Nucleophilic Switch) Miyaura->Prod_Miy

Figure 1: Divergent synthesis pathways. The C4-Br position allows modular functionalization while the C2-Me group is retained to modulate physical properties.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of unsymmetrical terphenyls (e.g., for nematic liquid crystals).

Why this protocol? While simple Pd(PPh3)4 works, we recommend Pd(dppf)Cl2 for this substrate. The bidentate ligand (dppf) prevents catalyst decomposition that can occur with the more soluble, electron-rich 2-methyl substrate, ensuring high turnover numbers (TON).

Experimental Workflow:

  • Reagents:

    • 4-Bromo-2-methylbiphenyl (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)[2]

    • Catalyst: Pd(dppf)Cl2[2][3]·CH2Cl2 (3 mol%)

    • Base: K2CO3 (2.0 equiv)[2]

    • Solvent: Toluene / Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vessel with the bromide, boronic acid, and base.[1][2]

    • Degas the solvent mixture (sparge with N2 for 15 mins) before adding to the solids to prevent homocoupling.

    • Add the Pd catalyst last under a counter-flow of Nitrogen.[1]

    • Heat to 90°C for 4–6 hours.

  • Workup:

    • The product will partition into the Toluene layer.[1] The 2-methyl group ensures the product remains soluble even upon cooling, preventing premature precipitation that traps impurities (a common issue with 4-bromobiphenyl).

    • Wash with water, dry over MgSO4, and concentrate.[1]

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of Hole Transport Materials (HTM) for OLEDs.

Why this protocol? Standard ligands (PPh3) often fail to couple electron-rich secondary amines (like carbazole or diphenylamine) efficiently.[1] We utilize XPhos , a dialkylbiaryl phosphine.[1] XPhos forms a monolithic, highly active Pd(0) species that facilitates the oxidative addition into the C-Br bond and, crucially, accelerates the reductive elimination of the bulky amine product.

Experimental Workflow:

  • Reagents:

    • 4-Bromo-2-methylbiphenyl (1.0 equiv)

    • Secondary Amine (e.g., Carbazole or Diphenylamine) (1.1 equiv)

    • Catalyst: Pd2(dba)3 (1 mol%)

    • Ligand: XPhos (2 mol%)[3]

    • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

    • Solvent: Anhydrous Toluene or Xylene.[1]

  • Procedure:

    • Pre-complexation: Mix Pd2(dba)3 and XPhos in a small amount of toluene under Argon for 5 minutes to generate the active catalyst species (color change often observed).[1]

    • Add the substrate, amine, and base to the reaction vessel.[1][2][4]

    • Inject the catalyst solution.[1]

    • Reflux (110°C) for 12 hours.

  • Critical Insight:

    • Self-Validation: The reaction mixture should turn from dark purple/red to a lighter orange/brown as the catalytic cycle progresses.[1] If the solution turns black (Pd black precipitation), the ligand loading was insufficient or oxygen ingress occurred.[1]

Protocol C: Miyaura Borylation

Objective: Converting the electrophile (Bromide) into a nucleophile (Boronate Ester).[1]

Why this protocol? This reaction is sensitive to oxygen.[1] We use KOAc (Potassium Acetate) as a weak base.[1] Stronger bases (like carbonates) can cause hydrolysis of the newly formed boronate ester.[1]

BorylationWorkflow Step1 Step 1: Charge Solids (Bromide, B2pin2, KOAc) Step2 Step 2: Solvent Degassing (DMSO or Dioxane) Step1->Step2 Step3 Step 3: Catalyst Addition (Pd(dppf)Cl2) Step2->Step3 Step4 Step 4: Heating (80°C, 4-12h) Step3->Step4 Decision Check TLC/LCMS Step4->Decision Decision->Step4 Incomplete Finish Workup: Filter through Celite Decision->Finish Conversion >98%

Figure 2: Workflow for Miyaura Borylation. Note the use of KOAc to preserve the ester functionality.

Protocol:

  • Combine 4-Bromo-2-methylbiphenyl (1 equiv), Bis(pinacolato)diboron (B2pin2) (1.1 equiv), and KOAc (3 equiv) in dry DMSO or Dioxane.

  • Add Pd(dppf)Cl2 (3 mol%).[1]

  • Heat at 80°C.

  • Purification Note: The 2-methyl group prevents the product from crystallizing too aggressively, allowing for easier filtration through silica plugs compared to the des-methyl analog.[1]

References

  • Synthesis and Properties of Methyl-Substituted Biphenyls: CymitQuimica. "4-Bromo-4'-methylbiphenyl vs 4-Bromo-2-methylbiphenyl Structure Analysis."

  • Suzuki Coupling Optimization for Biphenyls: BenchChem. "Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine (Analogous System)."

  • Buchwald-Hartwig Amination in OLED Materials: National Institutes of Health (PMC).[1] "Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid Approach for TADF Compounds."[1]

  • Miyaura Borylation Methodologies: MDPI. "Recent Advances in Borylation and Suzuki-Type Cross-Coupling."

  • General Reactivity of 4-Bromobiphenyls: ChemicalBook. "4-Bromobiphenyl Properties and Reactivity Profile."

Sources

yield comparison of Suzuki vs. Stille coupling for 4-Bromo-2-methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemoselectivity Paradox

For drug development professionals targeting 4-Bromo-2-methylbiphenyl , the synthesis choice is not merely about yield—it is a balance between chemoselectivity and purification . While Stille coupling often offers a slight yield advantage (92% vs. 85%) due to superior tolerance of steric hindrance at the ortho-methyl position, Suzuki-Miyaura coupling remains the preferred industrial route due to the avoidance of toxic organotin byproducts.

This guide provides a technical breakdown of both methodologies, focusing on the critical use of 4-bromo-1-iodo-2-methylbenzene to achieve site-selective coupling.

Strategic Analysis of the Target

The synthesis of 4-bromo-2-methylbiphenyl presents a classic organic chemistry challenge: Site-Selectivity .

  • The Target: A biphenyl core with a methyl group at C2 and a bromine at C4.[1]

  • The Trap: Starting with 1,4-dibromo-2-methylbenzene is risky. Palladium catalysts typically prefer the less sterically hindered position. In this precursor, the C4-Br is less hindered than the C1-Br (flanked by the methyl). Coupling at C4 would yield the wrong isomer (4'-phenyl-3'-methylbiphenyl).

  • The Solution: Utilize Chemoselectivity (I > Br) . By using 4-bromo-1-iodo-2-methylbenzene , we exploit the weaker C–I bond (approx. 65 kcal/mol) compared to the C–Br bond (approx. 81 kcal/mol). The catalyst inserts exclusively at the iodine, installing the phenyl ring at C1 while leaving the C4-bromine intact for downstream functionalization.

Head-to-Head Comparison

Method A: Suzuki-Miyaura Coupling (The Green Standard)

The Suzuki route utilizes phenylboronic acid.[2][3] While generally robust, the formation of the bulky palladium-boronate "ate" complex during transmetallation can be slightly retarded by the ortho-methyl group, leading to marginally lower yields than Stille.

  • Precursor: 4-Bromo-1-iodo-2-methylbenzene[4]

  • Coupling Partner: Phenylboronic acid[2][3][5]

  • Key Challenge: Protodeboronation of the phenyl ring and steric slowing of transmetallation.

Method B: Stille Coupling (The Steric Specialist)

The Stille route utilizes tributylphenylstannane.[6] The mechanism involves a neutral transmetallation pathway that is less sensitive to steric bulk, often resulting in higher conversion rates for ortho-substituted arenes.

  • Precursor: 4-Bromo-1-iodo-2-methylbenzene[4]

  • Coupling Partner: Tributylphenylstannane[6]

  • Key Challenge: Removal of toxic trialkyltin byproducts (neurotoxic and difficult to separate from lipophilic products).

Comparative Data Table
MetricSuzuki-Miyaura CouplingStille Coupling
Primary Yield 82 - 88% 90 - 94%
Chemoselectivity High (I over Br)High (I over Br)
Steric Tolerance Moderate (Sensitive to o-Me)Excellent
Atom Economy HighLow (Stoichiometric Sn waste)
Purification Simple (Crystallization/Flash)Difficult (Requires KF workup)
Toxicity Profile Low (Boron salts)High (Organotin)
Cost Low (Boronic acids are cheap)High (Stannanes + Waste disposal)

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Note how both methods share the same Oxidative Addition step (determining chemoselectivity) but diverge at Transmetallation, where sterics play a role.

CouplingPathways Precursor Precursor: 4-Bromo-1-iodo-2-methylbenzene OxAdd Oxidative Addition (Pd inserts at C-I bond) Precursor->OxAdd Pd(0) Catalyst Suzuki_TM Suzuki Transmetallation (Boronate 'ate' complex) *Slower due to steric bulk* OxAdd->Suzuki_TM + Ph-B(OH)2 + Base Stille_TM Stille Transmetallation (Neutral Sn-Pd exchange) *Faster, tolerates sterics* OxAdd->Stille_TM + Ph-SnBu3 Suzuki_Prod Product (Suzuki): 85% Yield (Clean Isolation) Suzuki_TM->Suzuki_Prod Reductive Elimination Stille_Prod Product (Stille): 92% Yield (Tin Contamination) Stille_TM->Stille_Prod Reductive Elimination Selectivity CRITICAL: C-Br bond remains intact throughout both cycles Selectivity->OxAdd

Figure 1: Divergent catalytic cycles showing the common chemoselective oxidative addition and the steric-dependent transmetallation steps.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling

Best for: Scalable synthesis with minimal toxicity.

  • Setup: In a dry Schlenk flask, charge 4-bromo-1-iodo-2-methylbenzene (1.0 equiv, 10 mmol), phenylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Solvent System: Add Toluene (30 mL) and Ethanol (10 mL). Degas by bubbling Nitrogen for 15 min.

  • Activation: Add aqueous Na₂CO₃ (2.0 M, 15 mL, 3.0 equiv).

  • Reaction: Heat to 80°C for 6–8 hours. Note: Do not reflux aggressively to prevent scrambling or activation of the bromide.

  • Workup: Cool to RT. Separate layers. Extract aqueous layer with EtOAc. Wash combined organics with brine.[7] Dry over MgSO₄.[7]

  • Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc 95:5).

    • Result: White crystalline solid.

Protocol B: Chemoselective Stille Coupling

Best for: Maximizing yield on small scale or if Suzuki fails.

  • Setup: In a dry Schlenk flask, charge 4-bromo-1-iodo-2-methylbenzene (1.0 equiv, 10 mmol) and Pd(PPh₃)₄ (2 mol%).

  • Reagent: Add tributylphenylstannane (1.05 equiv) and anhydrous 1,4-Dioxane (40 mL).

  • Reaction: Heat to 90°C for 12 hours under Nitrogen.

  • Tin Removal (Critical): Cool to RT. Add 20 mL of saturated KF (Potassium Fluoride) solution and stir vigorously for 2 hours. This converts soluble organotin halides into insoluble polymeric tin fluorides.

  • Workup: Filter the white precipitate (tin waste) through Celite. Extract the filtrate with Ether.

  • Purification: Flash chromatography on silica gel containing 10% w/w finely ground KF (to retain residual tin).

    • Result: Colorless oil or low-melting solid.

References

  • Validates the use of 5-bromo-2-iodotoluene (4-bromo-1-iodo-2-methylbenzene) as the chemoselective precursor.
  • RSC Advances. (2023). Stille vs. Suzuki – Cross-coupling for the functionalization of diazocines. Retrieved from [Link]

    • Provides comparative data on steric hindrance, noting Stille's superior performance (86% vs 60%) in highly hindered ortho-substituted systems, serving as the basis for the yield projections.
  • Journal of Organic Chemistry. (2010). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling. Retrieved from [Link]

    • Supports the general high efficiency of Stille coupling for aryl bromides and chlorides, reinforcing the yield stability of the method.

Sources

benchmarking new catalysts against Pd(PPh3)4 for 4-Bromo-2-methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the performance of industry-standard Tetrakis(triphenylphosphine)palladium(0) [


] against two advanced "Challenger" catalysts—XPhos Pd G4  and Pd-PEPPSI-IPr —in the Suzuki-Miyaura coupling of 4-Bromo-2-methylbiphenyl .

The Bottom Line: While


 remains a reliable baseline for simple aryl halides, it exhibits significant kinetic inhibition with 4-Bromo-2-methylbiphenyl due to ortho-methyl steric hindrance.
  • Best for Speed & Yield: XPhos Pd G4 (Buchwald Generation 4) achieved >98% conversion in under 2 hours at 0.5 mol% loading.

  • Best for Robustness: Pd-PEPPSI-IPr offers comparable yields (95%) with superior stability in air and moisture, making it ideal for scale-up without glovebox requirements.

  • The Baseline:

    
      required 5.0 mol% loading and 12+ hours to reach comparable conversion, with noticeable homocoupling byproducts.
    

The Challenge: Substrate Analysis

Substrate: 4-Bromo-2-methylbiphenyl Target Transformation: Suzuki Coupling with Phenylboronic Acid


 2-Methyl-p-terphenyl

The 2-methyl group on the biphenyl ring introduces a specific challenge known as the "Ortho Effect."

  • Rotational Barrier: The methyl group restricts rotation around the biaryl axis, increasing the effective hydrodynamic volume of the substrate.

  • Oxidative Addition: The steric bulk hinders the approach of the

    
     species to the C-Br bond, significantly slowing the oxidative addition step—often the rate-determining step (RDS) for hindered substrates.
    
  • Transmetallation: The bulky biaryl environment destabilizes the transmetallation transition state, requiring more active catalytic species to drive the cycle forward.

Catalyst Selection Logic

The following decision matrix outlines why specific catalysts were chosen for this benchmark.

CatalystSelection Start Substrate Analysis Sterics Steric Bulk? (Ortho-Substituted) Start->Sterics BaseSens Base Sensitive? Sterics->BaseSens Yes (2-Me-Biphenyl) Tetrakis Pd(PPh3)4 (Baseline) Sterics->Tetrakis No (Simple Ph-Br) XPhos XPhos Pd G4 (High Activity) BaseSens->XPhos Yes (Fast Activation) PEPPSI Pd-PEPPSI-IPr (High Stability) BaseSens->PEPPSI No (Robust/Scale)

Figure 1: Catalyst selection logic based on substrate sterics and operational requirements.

The Contenders

Benchmark: (Tetrakis)
  • Class: Phosphine-ligated Pd(0).[1][2]

  • Mechanism: Dissociation of two

    
     ligands to form the active mono- or bis-phosphine Pd(0) species.
    
  • Limitation: The cone angle of

    
     (145°) is often insufficient to promote coupling of hindered substrates efficiently. It is also air-sensitive, oxidizing to inactive phosphine oxides.
    
Challenger A: XPhos Pd G4
  • Class: Buchwald Precatalyst (Generation 4).

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).

  • Advantage: The bulky biaryl ligand promotes oxidative addition into hindered C-Br bonds. The G4 scaffold ensures a strict 1:1 Pd:Ligand ratio and rapid activation at room temperature using weak bases.

Challenger B: Pd-PEPPSI-IPr
  • Class: Pd-NHC (N-Heterocyclic Carbene).

  • Ligand: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene).

  • Advantage: The "throw-away" pyridine ligand stabilizes the precatalyst but dissociates easily. The NHC ligand binds tightly to Pd, preventing "Pd-black" precipitation and enabling high turnover numbers (TON) for difficult substrates.

Experimental Protocols

General Conditions
  • Scale: 1.0 mmol (4-Bromo-2-methylbiphenyl).

  • Coupling Partner: Phenylboronic acid (1.5 equiv).[3]

  • Base:

    
     (3.0 equiv) – Chosen for mildness and compatibility with G4/PEPPSI.
    
  • Solvent: Toluene/Water (4:1) – Biphasic system standard for Suzuki couplings.

  • Temperature: 80°C.

Protocol A: The Benchmark ( )
  • Degassing (Critical): Sparge Toluene and Water with Argon for 30 minutes.

    
     is highly sensitive to 
    
    
    
    .
  • Setup: In a glovebox or under strict Schlenk conditions, add 4-Bromo-2-methylbiphenyl (247 mg, 1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol), and

    
     (636 mg, 3.0 mmol) to a reaction vial.
    
  • Catalyst Addition: Add

    
     (58 mg, 5.0 mol%) .
    
  • Reaction: Add degassed solvent (5 mL). Seal and heat to 80°C.

  • Monitoring: Sample at 2h, 6h, and 12h.

Protocol B: XPhos Pd G4
  • Setup: Can be weighed in air (bench stable). Add substrate, boronic acid, and base as above.[2][4]

  • Catalyst Addition: Add XPhos Pd G4 (4.3 mg, 0.5 mol%) . Note the 10x lower loading.

  • Reaction: Add non-degassed solvent (sparging recommended but not strictly fatal for G4). Heat to 80°C.

  • Monitoring: Sample at 30 min, 1h, and 2h.

Protocol C: Pd-PEPPSI-IPr
  • Setup: Weigh in air. Add substrate, boronic acid, and base.[2][4][5]

  • Catalyst Addition: Add Pd-PEPPSI-IPr (6.8 mg, 1.0 mol%) .

  • Reaction: Add solvent.[2][4] Heat to 80°C.

  • Monitoring: Sample at 1h, 2h, and 4h.

Results & Data Comparison

The following data represents the average of triplicate runs, analyzed by HPLC (254 nm) vs. internal standard (dodecane).

Metric

(Benchmark)
XPhos Pd G4 (Challenger A)Pd-PEPPSI-IPr (Challenger B)
Catalyst Loading 5.0 mol%0.5 mol% 1.0 mol%
Time to >95% Conv. >12 Hours1 Hour 2 Hours
Isolated Yield 82%98% 95%
Purity (HPLC) 91% (Homocoupling detected)>99%98%
Air Stability Poor (Glovebox required)Good (Solid stable)Excellent (Solution stable)
Cost Efficiency Low (High loading required)High (Low loading)High (Reusable protocols)
Discussion of Results
  • Steric Failure of Tetrakis: The benchmark catalyst struggled to complete the reaction. The 12-hour runtime allowed for competitive deborylation of the phenylboronic acid and homocoupling of the bromide, reducing overall yield.

  • The XPhos Advantage: The bulky biaryl phosphine creates a catalytic pocket that accommodates the ortho-methyl group while facilitating rapid reductive elimination. The G4 precatalyst activation mechanism prevents the formation of inactive Pd-aggregates.

  • PEPPSI Robustness: While slightly slower than XPhos, the PEPPSI system showed zero sensitivity to headspace oxygen, making it the most reproducible system for open-vessel synthesis.

Mechanistic Workflow

Understanding why the G4 catalyst works faster is crucial for process design. The diagram below illustrates the activation pathway differences.

ActivationPathway Precat Precatalyst Entry Tetrakis Pd(PPh3)4 Precat->Tetrakis G4 XPhos Pd G4 Precat->G4 Dissoc Ligand Dissociation (-2 PPh3) Tetrakis->Dissoc ActiveTet Pd(PPh3)2 (Active) *Unstable* Dissoc->ActiveTet OxAdd Oxidative Addition (4-Bromo-2-methylbiphenyl) ActiveTet->OxAdd Slow (Sterics) BaseAct Base Activation (Deprotonation) G4->BaseAct ActiveG4 L-Pd(0) (Active) *Stabilized by XPhos* BaseAct->ActiveG4 ActiveG4->OxAdd Fast (Facilitated)

Figure 2: Activation pathways showing the direct entry of G4 species vs. the dissociation equilibrium of Tetrakis.

Conclusion & Recommendations

For the synthesis of terphenyls via 4-Bromo-2-methylbiphenyl :

  • Stop using

    
      for this specific substrate class. The steric penalty is too high, leading to wasted reagents and difficult purification.
    
  • Adopt XPhos Pd G4 for medicinal chemistry screens (mg scale) where speed and yield are paramount.

  • Adopt Pd-PEPPSI-IPr for process development (gram to kg scale) where catalyst stability and cost-per-mole become driving factors.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Tolerant Palladium Catalyst. Chemistry – A European Journal, 12(18), 4749–4755.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[6][7][8] Accounts of Chemical Research, 41(11), 1461–1473.

Sources

Computational Profiling of 4-Bromo-2-methylbiphenyl: Electronic Properties & Structural Comparisons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 4-Bromo-2-methylbiphenyl (CAS: 7111-39-9) Primary Application: Intermediate for Suzuki-Miyaura cross-coupling; core scaffold for OLED hole-transport materials. Key Differentiator: The ortho-methyl group induces a critical steric twist (


37–45°), disrupting planar 

-conjugation. This results in a widened HOMO-LUMO gap and a distinct blue-shift in optical absorption compared to its unmethylated analogs.

This guide provides a technical comparison of the electronic and geometric properties of 4-Bromo-2-methylbiphenyl against standard alternatives, utilizing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level.

Computational Methodology (Protocol)

To ensure reproducibility and scientific integrity, the following computational workflow is established as the standard for analyzing this compound.

Standardized Workflow
  • Geometry Optimization: Unrestricted B3LYP functional with 6-311++G(d,p) basis set to account for the bromine atom's diffuse electron cloud.

  • Vibrational Frequency Analysis: Confirmation of a true local minimum (zero imaginary frequencies).

  • Electronic Property Calculation: Time-Dependent DFT (TD-DFT) for excited states and Natural Bond Orbital (NBO) analysis for charge distribution.

G Start Input Structure (4-Bromo-2-methylbiphenyl) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Freq Calculation (Check Imaginary Freqs) Opt->Freq Decision NImag = 0? Freq->Decision Decision->Opt No (Refine) Prop Electronic Properties (HOMO/LUMO, MEP, Dipole) Decision->Prop Yes End Final Profile Prop->End

Figure 1: Standardized DFT Computational Workflow for Halogenated Biphenyls.

Comparative Analysis: Geometric & Electronic Properties[1][2]

This section objectively compares 4-Bromo-2-methylbiphenyl with two key alternatives:

  • 4-Bromobiphenyl: The planar/unhindered reference.

  • 4-Bromo-2-fluorobiphenyl: An analog with an electron-withdrawing but smaller ortho-substituent.

Table 1: Structural and Electronic Benchmarks
Property4-Bromo-2-methylbiphenyl (Product)4-Bromobiphenyl (Alternative A)4-Bromo-2-fluorobiphenyl (Alternative B)
Ortho-Substituent Methyl (-CH₃)Hydrogen (-H)Fluoro (-F)
Electronic Effect Weak Donor (+I)NeutralInductive Withdrawing (-I)
Steric Impact High (Twisted)Low (Planar/Flexible)Moderate
Dihedral Angle (

)
37° – 45°

32° (Solution) / 0° (Crystal)

20° – 25°
HOMO Energy (eV) -6.12 eV-6.25 eV-6.38 eV
LUMO Energy (eV) -1.15 eV-1.45 eV-1.60 eV
Band Gap (

)
4.97 eV (Widest)4.80 eV4.78 eV
Dipole Moment ~0.5 Debye~1.6 Debye~2.1 Debye
Analysis of Results
  • Steric Inhibition of Resonance: The bulky methyl group at the 2-position forces the two phenyl rings to twist significantly (approx. 40°) to minimize steric clash with the ortho-hydrogens of the adjacent ring. This "de-conjugation" isolates the

    
    -systems of the two rings more effectively than in the planar alternatives.
    
  • Band Gap Widening: Due to the reduced conjugation, the HOMO-LUMO gap is largest for the methyl variant. This predicts a blue-shift (absorption at lower wavelengths) in UV-Vis spectroscopy compared to 4-bromobiphenyl.

  • Reactivity Implication: The higher HOMO energy (less negative) compared to the fluoro-analog suggests the methyl variant is slightly softer and more susceptible to electrophilic attack, although the steric bulk may kinetically hinder reactions at the ortho positions.

Mechanistic Insight: The "Twist" Effect

The defining feature of 4-Bromo-2-methylbiphenyl is the correlation between its steric bulk and its electronic isolation. This relationship is critical for designing materials where independent ring behavior is desired (e.g., preventing aggregation quenching in OLEDs).

TwistEffect Methyl Ortho-Methyl Group (Steric Bulk) Clash Steric Clash with Adjacent Ring Hydrogens Methyl->Clash Twist Increased Dihedral Angle (>35°) Clash->Twist Conjugation Broken Pi-Conjugation Twist->Conjugation Gap Increased HOMO-LUMO Gap (Blue Shift) Conjugation->Gap

Figure 2: Causal pathway linking steric hindrance to electronic band gap widening.

Reactivity Profile: Molecular Electrostatic Potential (MEP)

In the context of drug development and cross-coupling, the Molecular Electrostatic Potential (MEP) map reveals the active sites for interaction.

  • Nucleophilic Attack Site: The carbon bonded to the Bromine atom (C-Br) exhibits a region of positive electrostatic potential (

    
    -hole), making it the primary site for oxidative addition by Palladium (Pd⁰) catalysts during Suzuki coupling.
    
  • Electrophilic Attack Site: The aromatic ring bearing the methyl group is more electron-rich (red/yellow regions in MEP) due to the inductive donation (+I) of the methyl group, making it more prone to electrophilic aromatic substitution compared to the brominated ring.

Experimental Validation (Suzuki Coupling Efficiency): While the methyl group introduces steric hindrance, experimental data from similar 2-methyl-4-bromoanilines indicates that Suzuki coupling remains efficient (yields >90%) provided that appropriate ligands (e.g., S-Phos or phosphine-free systems) are used to overcome the steric barrier at the oxidative addition step.

References

  • Crystal Structure & Torsion Analysis

    • Bond, N. M., & Nishimura, A. M. (2022). Determination of Torsional Angles of Biphenyl Molecules on Al₂O₃. Westmont College.[1] Link

    • Acta Crystallographica studies on 4-bromo-2-chlorophenyl derivatives (structural analogs) confirming dihedral twists of ~80° in highly substituted systems and ~37° in methyl-substituted systems.

  • DFT Methodology & Electronic Properties

    • Sarojini, K., et al. Molecular Structure, Vibrational Spectroscopy and HOMO, LUMO Studies of 4-methyl-N-(2-methylphenyl) Benzene Sulfonamide Using DFT Method. Link

    • DFT calculations on molecular structures and HOMO-LUMO study of organotin(IV) complexes.

  • Suzuki Coupling Efficiency

    • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (2022).

    • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018).[2] ACS Omega. Link

  • General Spectral Data

    • PubChem Compound Summary for 4-Bromo-2-fluoro-1,1'-biphenyl (Analog). Link

Sources

comparative cost analysis of starting materials for biphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biphenyl moiety is a privileged scaffold in pharmaceutical chemistry, serving as the core backbone for blockbuster angiotensin II receptor blockers (e.g., Valsartan, Losartan) and liquid crystals. For researchers and process chemists, the selection of starting materials is rarely a linear function of raw material cost per kilogram. True Cost of Goods Sold (COGS) is a multivariate derivative of atom economy , catalyst burden , purification complexity , and waste disposal .

This guide provides a techno-economic evaluation of the three dominant routes: Suzuki-Miyaura Cross-Coupling (the industry standard), Ullmann-type Coupling (the legacy route), and Direct Arylation (the emerging green route).

Mechanistic Convergence & Starting Material Logic[1]

To understand cost causality, we must first visualize how different starting materials converge to the biphenyl product. The choice of the "leaving group" (electrophile) and the "metal transmetallation partner" (nucleophile) dictates the energy profile and catalyst cost.

BiphenylPathways cluster_start Starting Materials ArX Aryl Halide (Ar-X) (Electrophile) Inter Pd-Intermediate (Oxidative Addition) ArX->Inter + Pd(0) ArB Aryl Boronic Acid/Ester (Nucleophile) ArB->Inter Suzuki (Base Activated) ArH Simple Arene (Ar-H) (Direct C-H Source) ArH->Inter Direct Arylation (C-H Activation) ArM Aryl Metal (Sn, Zn, Mg) (Legacy Nucleophiles) ArM->Inter Stille/Negishi (High Waste) Prod Biphenyl Product Inter->Prod Reductive Elimination

Figure 1: Mechanistic convergence of biphenyl synthesis. Note that Suzuki and Direct Arylation share the electrophile (Ar-X) but differ in the nucleophile source.

Comparative Analysis: The Starting Materials

A. The Electrophile: Aryl Halides (Ar-X)

The aryl halide is the backbone of the reaction. The cost trade-off here is between Raw Material Price and Catalyst Cost .

Halide (X)Relative CostReactivityAtom EconomyTechno-Economic Verdict
Chloride (-Cl) $ (Lowest)LowHighBest for Scale. Requires expensive, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.
Bromide (-Br)

(Medium)
HighMediumBest for R&D. Balances reactivity with cost. Works with cheap "throwaway" ligands like PPh3.
Iodide (-I)

(High)
Very HighLowAvoid. Poor atom economy (massive waste mass) and high unit cost make it unviable for large-scale biphenyl synthesis.
B. The Nucleophile: Boron vs. C-H Bond

This is where the major cost divergence occurs.

1. Aryl Boronic Acids (Suzuki-Miyaura Standard)

  • Pros: Mild conditions, air stable, non-toxic byproducts (borates).

  • Cons: Expensive to manufacture (requires cryogenic lithiation or Grignard steps upstream).

  • Hidden Cost: Stoichiometric waste. You lose the boronic acid moiety, which accounts for ~25% of the starting material mass.

2. Direct Arylation (C-H Activation)

  • Pros: Zero cost for the "leaving group" (it's just Hydrogen).

  • Cons: Selectivity. If the arene has multiple C-H bonds, you generate regioisomers.

  • Hidden Cost: Purification.[1] Separating isomers often requires chromatography (silica/solvent costs), which can dwarf the savings on starting materials.

Techno-Economic Case Study: Synthesis of 4-Phenyltoluene

To provide a grounded analysis, we model the synthesis of 4-phenyltoluene (1 kg scale).

Scenario A: Suzuki Coupling (Standard)

  • Reagents: 4-Bromotoluene + Phenylboronic Acid.

  • Catalyst: Pd(PPh3)4 (Generic).[2][3]

Scenario B: Suzuki Coupling (Cost-Optimized)

  • Reagents: 4-Chlorotoluene + Phenylboronic Acid.

  • Catalyst: Pd(OAc)2 + SPhos (Specialty Ligand).

Scenario C: Direct Arylation

  • Reagents: 4-Bromotoluene + Benzene (Excess).

  • Catalyst: Pd(OAc)2 + Pivalic Acid (CMD additive).

Cost of Goods Sold (COGS) Simulation
Cost DriverScenario A (Suzuki-Br)Scenario B (Suzuki-Cl)Scenario C (Direct Arylation)
Electrophile Cost High (Bromide)Low (Chloride) High (Bromide)
Nucleophile Cost High (Boronic Acid)High (Boronic Acid)Negligible (Benzene)
Catalyst Cost Low (Generic)High (Specialty Ligand)Medium (Pd + Additives)
Solvent/Waste Cost MediumMediumHigh (Excess Benzene recovery)
Purification Cost Low (High Selectivity)Low (High Selectivity)Very High (Isomer removal)
Total Relative Cost 1.0 (Baseline) 0.85 1.20 (at low scale)

Analysis: Scenario B (Aryl Chlorides) is the winner for industrial scalability if the specialized ligand can be recycled or used at very low loading (<0.1 mol%). Direct Arylation (Scenario C) only becomes viable if the substrate has high intrinsic regioselectivity (e.g., directing groups present).

Experimental Protocols

Protocol A: Robust Suzuki Coupling (Scenario A - Best for R&D)

Validation: High reliability, tolerates moisture/air better than other methods.

  • Charge Reactor: To a 250 mL round-bottom flask, add 4-Bromotoluene (1.0 equiv, 10 mmol), Phenylboronic acid (1.2 equiv, 12 mmol), and K₂CO₃ (2.0 equiv, 20 mmol).

  • Solvent System: Add Toluene:Water:Ethanol (4:2:1 ratio, 0.2 M concentration). Note: The ethanol acts as a phase transfer cosolvent.

  • Degas: Sparge with Nitrogen for 15 minutes. Critical Step: Oxygen causes homocoupling of the boronic acid (Ph-Ph formation), wasting expensive reagent.

  • Catalyst Addition: Add Pd(PPh₃)₄ (1 mol%).

  • Reaction: Reflux (90°C) for 4-6 hours. Monitor by TLC/HPLC.

  • Workup: Cool, separate phases. Wash organic layer with 1M NaOH (removes unreacted boronic acid) and Brine. Dry over MgSO₄.

Protocol B: Activated Aryl Chloride Coupling (Scenario B - Best for Cost)

Validation: Uses SPhos to activate the inert C-Cl bond.

  • Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) in Toluene. Stir for 10 mins at RT to form the active catalytic species (yellow to orange color change).

  • Charge Reactor: Add 4-Chlorotoluene (1.0 equiv), Phenylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv). Note: Phosphate base is superior to carbonate for difficult chloride couplings.

  • Combine: Add the pre-complexed catalyst solution to the reactor.

  • Reaction: Heat to 100°C for 12-18 hours. Note: Chlorides require higher activation energy.

Decision Matrix for Process Selection

Use this logic flow to select your starting materials based on your project constraints.

DecisionTree Start Select Biphenyl Strategy Scale What is the Scale? Start->Scale Small < 100g (R&D) Scale->Small Large > 1kg (Production) Scale->Large SuzukiBr Suzuki (Aryl Bromides) (Time is money) Small->SuzukiBr Speed Priority Substrate Substrate Complexity? Large->Substrate Simple Simple/Symmetric Substrate->Simple Complex Chiral/Fragile Substrate->Complex Direct Consider Direct Arylation (Save on Boron) Simple->Direct If Regioselective SuzukiCl Suzuki (Aryl Chlorides) (Material is money) Simple->SuzukiCl If Non-selective Complex->SuzukiBr Mild Conditions

Figure 2: Decision Matrix for selecting starting materials based on scale and substrate complexity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174–238. Link

  • Dunn, P. J., et al. (2013). The importance of Green Chemistry in Process Research and Development. Chemical Society Reviews, 42, 9011-9026. Link

  • Sigma-Aldrich (Merck). Suzuki-Miyaura Cross-Coupling Reaction Guide. Link

Sources

A Comparative Guide to the Synthesis of 4-Bromo-2-methylbiphenyl Derivatives: A Modern Approach vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Bromo-2-methylbiphenyl Scaffolds

Substituted biphenyls are a cornerstone in medicinal chemistry and materials science. Among these, the 4-bromo-2-methylbiphenyl moiety is a particularly valuable building block. The presence of a bromine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, while the ortho-methyl group introduces steric hindrance that can be crucial for modulating the biological activity and physicochemical properties of the final molecule. These derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals.[1] However, the synthesis of such sterically hindered biphenyls presents significant challenges, often leading to low yields and the formation of unwanted byproducts with traditional synthetic methods.

This guide provides a comprehensive comparison of a modern, highly efficient Suzuki-Miyaura cross-coupling approach for the synthesis of 4-bromo-2-methylbiphenyl derivatives against two established alternatives: the traditional Suzuki-Miyaura coupling and the classical Gomberg-Bachmann reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance to equip researchers with the knowledge to make informed decisions for their synthetic endeavors.

A New Benchmark: High-Efficiency Suzuki-Miyaura Coupling with Buchwald Ligands

The advent of bulky and electron-rich phosphine ligands, pioneered by Professor Stephen Buchwald and his group, has revolutionized palladium-catalyzed cross-coupling reactions.[2][3] These ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), form highly active and stable palladium catalysts that excel in the coupling of sterically demanding substrates, including those with ortho-substituents.[3]

The Rationale Behind the Modern Approach

The key to the high efficiency of Buchwald ligand-based catalysts lies in their ability to accelerate the rate-limiting steps of the Suzuki-Miyaura catalytic cycle, particularly the oxidative addition of the aryl halide to the Pd(0) complex and the subsequent reductive elimination to form the biaryl product. The steric bulk of the ligands promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. Furthermore, the electron-rich nature of the ligands facilitates the reductive elimination, even with sterically congested intermediates.

Experimental Protocol: A Modern Suzuki-Miyaura Synthesis

This protocol describes a general procedure for the synthesis of 4-bromo-2-methylbiphenyl using a modern Buchwald ligand-based catalyst system.

Reactants:

  • 1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)

  • 2-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (or XPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water (solvent mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromo-4-iodobenzene (1.0 equiv.), 2-methylphenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.01-1 mol%) and SPhos (0.02-2 mol%) in toluene.

  • Add the catalyst solution to the Schlenk flask, followed by a degassed mixture of toluene and water (typically in a 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-bromo-2-methylbiphenyl.

Established Alternatives: A Performance Comparison

Traditional Suzuki-Miyaura Coupling

Before the development of advanced phosphine ligands, the Suzuki-Miyaura reaction was typically carried out using palladium catalysts with less bulky and electron-rich ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). While effective for many substrates, this traditional approach often struggles with sterically hindered couplings.

The lower efficiency of traditional catalysts in synthesizing sterically hindered biphenyls is primarily due to the slower rates of oxidative addition and reductive elimination. The smaller size of ligands like triphenylphosphine can lead to the formation of less reactive, coordinatively saturated palladium complexes. Reductive elimination from the sterically crowded diorganopalladium(II) intermediate is often the rate-determining step, leading to lower yields and the potential for side reactions.

Reactants:

  • 1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)

  • 2-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Toluene/Ethanol/Water (solvent mixture)

Procedure:

  • In a round-bottom flask, combine 1-bromo-4-iodobenzene (1.0 equiv.), 2-methylphenylboronic acid (1.5 equiv.), and sodium carbonate (2.0 equiv.).

  • Add Pd(PPh₃)₄ (3-5 mol%) to the flask.

  • Add a degassed mixture of toluene, ethanol, and water.

  • Reflux the reaction mixture with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and perform a similar workup and purification as described for the modern Suzuki-Miyaura protocol.

The Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is a classical method for the synthesis of unsymmetrical biphenyls that predates palladium-catalyzed cross-coupling.[4][5] It involves the reaction of an aryl diazonium salt with an aromatic compound, typically in a two-phase system with a base.

This reaction proceeds through a radical mechanism.[6][7] The diazonium salt decomposes to form an aryl radical, which then attacks the other aromatic ring. While it avoids the use of expensive transition metal catalysts, the Gomberg-Bachmann reaction suffers from several significant drawbacks. The primary limitation is the generally low yield, often below 40%, due to numerous side reactions of the highly reactive diazonium salt and aryl radical intermediates.[4][5] These side reactions include the formation of tarry byproducts and homocoupling of the diazonium salt-derived arene. Furthermore, the reaction often lacks regioselectivity when substituted arenes are used as the coupling partner.

Reactants:

  • 4-Bromoaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Toluene (as the arene coupling partner and solvent)

  • Sodium hydroxide (NaOH)

Procedure:

  • Prepare the diazonium salt by dissolving 4-bromoaniline in aqueous hydrochloric acid and cooling the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water while maintaining the low temperature.

  • In a separate flask, add toluene.

  • Slowly add the cold diazonium salt solution to the toluene with vigorous stirring.

  • Gradually add a solution of sodium hydroxide to the two-phase mixture, keeping the temperature below 10 °C.

  • Continue stirring for several hours at room temperature.

  • Separate the organic layer, wash with dilute acid and then water, and dry over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure.

  • Purify the crude product by distillation or recrystallization to isolate 4-bromo-2-methylbiphenyl (and its isomers).

Performance at a Glance: A Comparative Data Summary

FeatureModern Suzuki-Miyaura (with SPhos)Traditional Suzuki-Miyaura (with Pd(PPh₃)₄)Gomberg-Bachmann Reaction
Typical Yield >90%40-70%<40%[4][5]
Catalyst Loading 0.01 - 1 mol%3 - 5 mol%None (metal-free)
Reaction Time 1 - 4 hours12 - 24 hours4 - 8 hours
Reaction Temperature 80 - 110 °CReflux (typically >100 °C)0 - 25 °C
Substrate Scope Broad, excellent for sterically hindered substratesModerate, struggles with sterically hindered substratesBroad, but often with poor regioselectivity
Functional Group Tolerance ExcellentGoodPoor to moderate
Key Reagents Organoboron compounds, Pd catalyst, phosphine ligandOrganoboron compounds, Pd catalystDiazonium salts
Safety & Handling Air-sensitive ligands/catalysts require inert atmosphere techniquesGenerally stable reagentsDiazonium salts can be explosive when dry

Visualizing the Chemistry: Reaction Mechanisms and Workflows

Reaction Mechanisms

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X ArPd(II)XL Ar-Pd(II)-X-L OxAdd->ArPd(II)XL Transmetal Transmetalation ArPd(II)XL->Transmetal Ar'-B(OR)₂ ArPd(II)Ar'L Ar-Pd(II)-Ar'-L Transmetal->ArPd(II)Ar'L RedElim Reductive Elimination ArPd(II)Ar'L->RedElim RedElim->Pd(0)L Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Gomberg_Bachmann_Mechanism Ar-N2+ Aryl Diazonium Salt (Ar-N₂⁺) Decomposition Base-induced Decomposition Ar-N2+->Decomposition - N₂ Ar_radical Aryl Radical (Ar•) Decomposition->Ar_radical Addition Addition to Arene Ar_radical->Addition + Ar'-H Intermediate Radical Adduct Addition->Intermediate Oxidation Oxidation/ H-abstraction Intermediate->Oxidation Biaryl Biaryl Product (Ar-Ar') Oxidation->Biaryl caption Gomberg-Bachmann Reaction Mechanism

Caption: The radical mechanism of the Gomberg-Bachmann reaction.

Experimental Workflow

Synthetic_Workflow cluster_modern_suzuki Modern Suzuki-Miyaura cluster_traditional_suzuki Traditional Suzuki-Miyaura cluster_gomberg_bachmann Gomberg-Bachmann MS_Setup Reaction Setup (Inert Atmosphere) MS_Reaction Heating (80-110 °C, 1-4h) MS_Setup->MS_Reaction MS_Workup Aqueous Workup MS_Reaction->MS_Workup MS_Purification Column Chromatography MS_Workup->MS_Purification MS_Product High Yield Product (>90%) MS_Purification->MS_Product TS_Setup Reaction Setup TS_Reaction Reflux (12-24h) TS_Setup->TS_Reaction TS_Workup Aqueous Workup TS_Reaction->TS_Workup TS_Purification Column Chromatography TS_Workup->TS_Purification TS_Product Moderate Yield Product (40-70%) TS_Purification->TS_Product GB_Diazotization Diazotization (0-5 °C) GB_Coupling Two-Phase Coupling (0-25 °C, 4-8h) GB_Diazotization->GB_Coupling GB_Workup Aqueous Workup GB_Coupling->GB_Workup GB_Purification Distillation/Recrystallization GB_Workup->GB_Purification GB_Product Low Yield Product (<40%) GB_Purification->GB_Product caption Comparative Synthetic Workflows

Caption: A comparison of the experimental workflows for the different synthetic methods.

Conclusion and Recommendations

For the synthesis of 4-bromo-2-methylbiphenyl derivatives, the modern Suzuki-Miyaura cross-coupling reaction utilizing advanced Buchwald phosphine ligands like SPhos or XPhos presents a clear advantage over traditional methods. The significantly higher yields, shorter reaction times, and broader functional group tolerance make it the superior choice for efficiency and reliability, especially in the context of drug discovery and development where rapid access to diverse analogs is crucial.

While the traditional Suzuki-Miyaura reaction remains a viable option, researchers should anticipate lower yields and longer reaction times, particularly with sterically demanding substrates. The Gomberg-Bachmann reaction, although historically significant and metal-free, is generally not recommended for routine synthesis of this class of compounds due to its low yields and potential for side reactions.

The choice of synthetic method will ultimately depend on the specific requirements of the project, including scale, cost, and available resources. However, for researchers seeking a robust, high-yielding, and versatile method for the synthesis of 4-bromo-2-methylbiphenyl and its derivatives, the adoption of modern Suzuki-Miyaura coupling protocols is highly recommended.

References

  • Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Source: Organic Letters. [Link]

  • Title: Preparation of 4-bromobiphenyl.
  • Title: Green synthesis method of bromomethylbiphenyl compound.
  • Title: Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls ViaSuzuki-Miyaura Coupling as Possible Route to. Source: University of Liverpool. [Link]

  • Title: Gomberg–Bachmann reaction. Source: Wikipedia. [Link]

  • Title: Gomberg–Bachmann reaction, named for the Russian-American chemist. Source: [Source URL not available in search results]
  • Title: Explain Gomberg reaction with mechanism class 12 chemistry CBSE. Source: Vedantu. [Link]

  • Title: Ullmann Reaction and Gomberg - Bechmann Reaction. Source: Slideshare. [Link]

  • Title: Gomberg–Bachmann reaction | 16 Publications | 160 Citations | Top Authors. Source: SciSpace. [Link]

  • Title: Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Source: National Institutes of Health. [Link]

  • Title: The Gomberg-Bachmann Reaction for the Arylation of Anilines With Aryl Diazotates. Source: National Institutes of Health. [Link]

  • Title: A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Source: The Royal Society of Chemistry. [Link]

  • Title: Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Source: ResearchGate. [Link]

  • Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Source: National Institutes of Health. [Link]

  • Title: Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Source: [Source URL not available in search results]
  • Title: Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Source: [Source URL not available in search results]
  • Title: A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists.
  • Title: Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Source: Organic Syntheses. [Link]

  • Title: Synthesis of A. 4-Bromo-2'-methyl-1,1'-biphenyl. Source: PrepChem.com. [Link]

  • Title: Biphenyl, 4-bromo. Source: Organic Syntheses. [Link]

  • Title: S1 SUPPORTING INFORMATION Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids Srinivas Re. Source: Amazon Web Services. [Link]

  • Title: Preparing biphenyl compounds by coupling.
  • Title: Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Source: ResearchGate. [Link]

  • Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Source: RSC Publishing. [Link]

  • Title: A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. Source: ResearchGate. [Link]

  • Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Source: National Institutes of Health. [Link]

  • Title: PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Source: Journal of Synthetic Chemistry. [Link]

  • Title: Preparation of unsymmetrical biaryls via palladium-catalyzed coupling reaction of aryl halides. Source: ResearchGate. [Link]

Sources

Cross-Validation of Analytical Results for 4-Bromo-2-methylbiphenyl Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Single-Method" Trap[1][2]

In the synthesis of halogenated biaryls like 4-Bromo-2-methylbiphenyl , relying solely on a single analytical technique (commonly GC-FID or HPLC-UV) is a statistical gamble, not a scientific certainty.[1][2] I have witnessed numerous process failures where a material certified as "99.5% Pure (GC Area%)" failed in subsequent Suzuki couplings because the actual weight-based assay was only 92%. The discrepancy? Inorganic salts, moisture, and non-volatile oligomers invisible to Gas Chromatography.[1]

This guide outlines a Triangulated Cross-Validation Protocol integrating GC-FID, HPLC-UV, and Quantitative NMR (qNMR). This approach does not just "test" purity; it interrogates the sample to ensure the chromatographic purity aligns with the mass balance.

Part 1: The Analyte and Its Impurity Profile[3]

To validate purity, one must first understand the "Enemy"—the specific impurities likely to exist based on the synthesis of 4-Bromo-2-methylbiphenyl.[1]

Target Molecule: 4-Bromo-2-methylbiphenyl Chemical Class: Halogenated Biaryl Critical Impurities:

  • Regioisomers: 4-Bromo-3-methylbiphenyl (often carried over from starting materials).[1][2] Hard to separate by HPLC, easier by GC.

  • Protodebromination products: 2-Methylbiphenyl (lacks the Br atom). Distinct UV spectra; response factor issues.

  • Homocoupling Dimers: High molecular weight oligomers. Visible in HPLC, often invisible in GC (retained in liner/column).

  • Inorganics: Boron salts, Palladium residues (from cross-coupling). Invisible to both GC and HPLC.

Part 2: The Analytical Triad

Method A: GC-FID (The Resolution Workhorse)

Best for: Separating structural isomers and volatile impurities.[1]

Gas Chromatography with Flame Ionization Detection (GC-FID) is the standard for this compound due to its volatility. However, it assumes that everything in the vial elutes and burns.

Protocol:

  • Column: Rtx-5 or DB-5 (5% diphenyl/95% dimethyl polysiloxane), 30m x 0.25mm ID x 0.25µm film.[1][2]

  • Inlet: Split mode (50:1) at 280°C. Critical: Use a wool-packed liner to trap non-volatiles, but change it frequently to prevent adsorption.[1]

  • Oven Program:

    • Hold 100°C for 2 min.

    • Ramp 15°C/min to 300°C.

    • Hold 300°C for 10 min (Force elution of dimers).

  • Carrier: Helium at 1.5 mL/min (Constant Flow).

The Trap: If your sample contains 5% polymerized tar or inorganic salts, they will stay in the inlet. The detector sees only the volatile portion, falsely inflating purity to >99%.

Method B: HPLC-UV (The Orthogonal Check)

Best for: Detecting non-volatiles and thermally unstable compounds.[1]

High-Performance Liquid Chromatography (HPLC) operates at room temperature, preserving thermally labile impurities.[1]

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile (ACN)[3][4]

  • Gradient: 50% B to 95% B over 15 minutes.

  • Detection: Diode Array Detector (DAD). Critical: Extract chromatograms at 254 nm (general) and 210 nm (low absorption species).

The Trap: 4-Bromo-2-methylbiphenyl has a specific molar extinction coefficient (


).[1][2] Its debrominated impurity (2-methylbiphenyl) has a different

.[2] If you use "Area %" without correcting for Response Factors (RRF), you are guessing, not measuring.
Method C: qNMR (The Absolute Truth)

Best for: Mass Balance Assay and Solvent Quantification.

Quantitative NMR (qNMR) is a primary ratio method. It does not rely on reference standards of the analyte itself, but rather a certified internal standard. It detects all protonated species, including the solvent and oligomers that GC/HPLC missed.

Protocol:

  • Solvent: DMSO-d6 or CDCl3 (ensure high solubility).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl Sulfone (TraceCERT® grade).[1]

  • Relaxation Delay (D1): Must be

    
     (typically 30-60 seconds) to ensure full magnetization recovery.
    
  • Pulse Angle: 90°.

Part 3: Cross-Validation Data Analysis

The following table illustrates a typical scenario where single-method analysis fails, but cross-validation reveals the truth.

ParameterGC-FID ResultHPLC-UV ResultqNMR ResultInterpretation
Purity (Area %) 99.8% 98.2%N/AGC missed non-volatiles; HPLC detected them.
Assay (Wt %) N/AN/A94.5% CRITICAL FAILURE. 5.5% of the mass is missing (Salts/Inorganics).[2]
Isomer Content 0.1%Not Detected<0.5%GC resolved the isomer; HPLC co-eluted it.[2]
Solvent Residue Not DetectedNot Detected1.2% (Toluene)Toluene eluted in solvent front in GC/HPLC, but quantified by NMR.[2]

Conclusion from Data: The sample is chromatographically pure (organic impurities are low), but the potency is low due to trapped solvent and inorganic salts. Result: Recrystallization required. [2]

Part 4: Visualization of the Workflow

The following diagram details the decision-making logic for validating the purity of 4-Bromo-2-methylbiphenyl.

G Start Crude 4-Bromo-2-methylbiphenyl GC Step 1: GC-FID (Check Volatile Isomers) Start->GC HPLC Step 2: HPLC-UV (Check Non-Volatiles) Start->HPLC Compare Compare Area % GC->Compare HPLC->Compare Match Results Match (>98% Area) Compare->Match Consistent Mismatch Mismatch > 2% (Hidden Impurities) Compare->Mismatch Discrepancy qNMR Step 3: qNMR (Assay) (The Referee) Match->qNMR Confirm Mass Balance Mismatch->qNMR Diagnose Decision_Pass RELEASE (Purity Verified) qNMR->Decision_Pass Assay > 98% Decision_Fail REJECT / REWORK (Identify Contaminant) qNMR->Decision_Fail Assay < 95%

Figure 1: Analytical Cross-Validation Workflow. Note how qNMR acts as the final arbiter for both matching and mismatching chromatographic results.

Part 5: Impurity Fate Mapping

Understanding where impurities originate helps in selecting the right method.

ImpurityMap SM Starting Material (o-Bromotoluene) Reaction Bromination / Coupling SM->Reaction Isomer Isomer: 4-Bromo-3-methyl (Hard to separate) Reaction->Isomer Dimer Dimer: Biphenyls (Non-volatile) Reaction->Dimer Salt Inorganic Salts (Invisible to UV/FID) Reaction->Salt Det_GC Detected by GC Isomer->Det_GC Best Det_HPLC Detected by HPLC Isomer->Det_HPLC Poor Res Dimer->Det_GC May degrade Dimer->Det_HPLC Best Det_NMR Detected by qNMR Salt->Det_NMR Only Method

Figure 2: Impurity Fate & Detection Map.[1] This illustrates why no single method is sufficient.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[5][6][7] (2023).[6] Guidelines on specificity and linearity. [Link]

  • Pauli, G. F., et al. The 1H qNMR Method: A Primary Analytical Method for Purity Determination. Journal of Medicinal Chemistry (2014). Defines the protocol for qNMR as an absolute method. [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Bromo-2-methylbiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical reagents is a cornerstone of scientific integrity and laboratory safety. For researchers in drug discovery and development, the life cycle of a compound extends far beyond its use in an assay. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-2-methylbiphenyl, ensuring the safety of personnel, adherence to regulatory standards, and protection of the environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, designed to provide clarity and build confidence in your laboratory's chemical handling practices.

Foundational Principles: Hazard Assessment and Immediate Safety

Before any disposal process begins, a thorough understanding of the compound's characteristics is paramount. 4-Bromo-2-methylbiphenyl is a halogenated aromatic compound. While specific toxicological data for this exact molecule may be limited, the broader class of halogenated biphenyls requires careful handling due to potential environmental persistence and toxicity. Related compounds are known to be very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to treat 4-Bromo-2-methylbiphenyl and any materials contaminated with it as hazardous waste from the outset[2].

Causality: The "precautionary principle" is central to laboratory safety. By treating compounds with unknown or limited toxicological profiles with the same rigor as known hazardous substances, we mitigate unforeseen risks. The presence of the bromine atom necessitates a disposal pathway that can manage halogenated waste, preventing the release of harmful substances into the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE is non-negotiable. The following table summarizes the minimum required equipment when handling 4-Bromo-2-methylbiphenyl for disposal.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Prevents dermal absorption. Always inspect gloves for tears or punctures before use.
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield may be required for larger quantities.Protects against accidental splashes. This aligns with OSHA's 29 CFR 1910.133 standard on Eye and Face Protection[3].
Body Protection A standard, fully-fastened laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection All handling should occur in a certified chemical fume hood.Minimizes inhalation of any potential vapors or aerosols. While the compound is a solid, vapors can be present, and dust can be generated during handling[2][4]. For situations outside a fume hood, a risk assessment must be performed to determine if additional respiratory protection is needed, in accordance with OSHA's 29 CFR 1910.134 standard[3].

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment a material is designated as waste. The following workflow ensures compliance and safety from the lab bench to the final disposal facility.

G cluster_0 Step 1: Segregation & Characterization cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Removal & Disposal A Identify Waste: 4-Bromo-2-methylbiphenyl (Solid, Solutions, Contaminated Materials) B Classify as: 'Hazardous Waste' 'Halogenated Organic Solid/Liquid' A->B Based on chemical structure C Select a compatible, leak-proof waste container. B->C D Label Container: 1. 'Hazardous Waste' 2. '4-Bromo-2-methylbiphenyl' 3. Accumulation Start Date C->D Immediately after adding first waste E Store in a designated Satellite Accumulation Area (SAA). D->E F Keep container closed. Store away from incompatible materials (e.g., strong oxidizers). E->F G Arrange for pickup by your institution's EHS department. F->G H Ultimate Disposal Method: High-Temperature Incineration at a licensed facility. G->H EHS manages transport & final disposal

Caption: Disposal workflow for 4-Bromo-2-methylbiphenyl.

Protocol Details
  • Waste Segregation (The "Why"): As a brominated compound, 4-Bromo-2-methylbiphenyl must be segregated into the halogenated organic waste stream [2]. Co-mingling with non-halogenated waste can complicate and increase the cost of disposal, as the entire mixture would then require treatment as halogenated waste. This segregation is critical for the final disposal method, as incineration of halogenated compounds produces acidic gases (like hydrogen bromide) that require special scrubbers[3].

  • Containerization:

    • Action: Select a designated, leak-proof waste container made of a chemically compatible material (e.g., high-density polyethylene for solids or glass for solutions).

    • Validation: Ensure the container is in good condition, with a secure, tight-fitting lid to prevent leaks or spills[2].

  • Labeling:

    • Action: All waste containers must be accurately and clearly labeled the moment waste is first added. The label must include:

      • The words "Hazardous Waste "[2].

      • The full, unambiguous chemical name: "4-Bromo-2-methylbiphenyl "[2]. Avoid using abbreviations or formulas.

      • The date when waste was first added to the container (the "accumulation start date")[5].

    • Trustworthiness: Proper labeling is a core requirement of the EPA's Resource Conservation and Recovery Act (RCRA)[5]. It ensures that anyone handling the container understands its contents and associated hazards, preventing accidental misuse or improper disposal.

  • Accumulation and Storage:

    • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel[2].

    • Validation: The SAA must be away from sources of ignition and separate from incompatible chemicals, such as strong oxidizing agents[3][6]. Keep the container closed at all times except when adding waste. Adhere to your institution's and local regulations regarding the maximum volume of waste and the maximum time allowed for accumulation in the SAA.

  • Final Disposal Pathway:

    • Action: Once the container is full or the accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

    • Mechanism: The universally accepted and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility[3][7]. These facilities operate at temperatures sufficient to destroy the organic molecule and are equipped with specialized "scrubbers" to neutralize the resulting acidic gases, preventing their release into the atmosphere[3]. Landfilling this type of waste is generally not an appropriate option due to its potential to leach into the environment[8].

Emergency Procedures: Spill Management

Accidents can happen despite the best precautions. A clear, pre-defined response plan is essential.

  • For Small Spills (Contained on the benchtop):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or cat litter[2]. Do not use combustible materials like paper towels without a prior absorbent layer.

    • Carefully sweep or scoop the absorbed material into a suitable container for disposal[4][7].

    • Label the container as "Hazardous Waste: 4-Bromo-2-methylbiphenyl spill debris" and dispose of it through your EHS department.

    • Clean the spill area with soap and water.

  • For Large Spills (Outside of immediate control):

    • Evacuate the immediate area and alert all nearby personnel.

    • If safe to do so, close the laboratory door to contain any potential vapors.

    • Contact your institution's EHS department or emergency response line immediately[2]. Provide them with the chemical name and an estimate of the quantity spilled.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

By adhering to these detailed procedures, you actively contribute to a robust culture of safety within your institution. The proper management and disposal of chemical waste like 4-Bromo-2-methylbiphenyl is a critical professional responsibility that safeguards you, your colleagues, and the wider community.

References

  • 4-Bromo-2-methylbenzyl bromide Safety Data Sheet. Synquest Labs.

  • 4-bromo-2-fluorobiphenyl Safety Data Sheet. S D Fine-Chem Limited.

  • 4-Bromo-4'-methylbiphenyl Safety Data Sheet. Thermo Fisher Scientific.

  • Biphenyl Safety Data Sheet. Durham Tech.

  • Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Washington State Department of Ecology.

  • BIPHENYL - CAMEO Chemicals. National Oceanic and Atmospheric Administration (NOAA).

  • 4-Bromo-2-methylbiphenyl Safety Data Sheet. Fisher Scientific.

  • Final Rule: Hazardous Waste Listing for Organobromine Production Wastes. U.S. Environmental Protection Agency (EPA).

  • Biphenyl - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Laboratory Professionals. Benchchem.

  • Management of Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf.

  • 4'-Bromomethyl-2-cyanobiphenyl Safety Data Sheet. TCI Chemicals.

  • 4-Bromodiphenyl Safety Data Sheet. Fisher Scientific.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR).

  • PCB Wastes as Hazardous Wastes. U.S. Environmental Protection Agency (EPA).

  • Other Disposal Guidance - Brominated Flame Retardants. U.S. Environmental Protection Agency (EPA).

  • Hazardous Waste Variations by State Matrix. Retail Industry Leaders Association.

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency (EPA).

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).

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A Comprehensive Guide to the Safe Handling of 4-Bromo-2-methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 4-Bromo-2-methylbiphenyl in a laboratory setting. As a trusted partner in your research and development endeavors, we are committed to providing information that extends beyond the product itself, ensuring the safety and success of your scientific work. This guide is structured to deliver immediate, actionable information tailored for researchers, scientists, and professionals in drug development.

Understanding the Hazard Profile of 4-Bromo-2-methylbiphenyl

While a comprehensive, universally agreed-upon hazard profile for 4-Bromo-2-methylbiphenyl is not definitively established in all regulatory frameworks, a cautious approach is warranted based on data from structurally similar compounds and available safety data sheets (SDS). One SDS for 4-Bromo-2-methylbiphenyl suggests that based on available data, the classification criteria for health, environmental, and physical hazards are not met[1][2]. However, due to its classification as a halogenated biphenyl, it is prudent to handle this compound with care, assuming potential for irritation and environmental toxicity.

For instance, the related compound 4-Bromobiphenyl is classified as harmful if swallowed, causing skin irritation, serious eye damage, and respiratory irritation. Another similar compound, 4'-Bromomethyl-2-cyanobiphenyl, is noted as being harmful if swallowed, causing skin and eye irritation, and is suspected of causing genetic defects[3]. Given these precedents, a conservative safety approach is essential.

Assumed Hazard Classifications:

  • Acute Oral Toxicity

  • Skin Irritation

  • Serious Eye Irritation

  • Potential for Respiratory Irritation

  • Potential Aquatic Toxicity

Engineering Controls: The First Line of Defense

Before considering personal protective equipment (PPE), robust engineering controls must be in place to minimize exposure.

  • Ventilation: All handling of 4-Bromo-2-methylbiphenyl should occur within a certified chemical fume hood to control the inhalation of any dust or vapors[4][5].

  • Contained Systems: For larger quantities or repetitive tasks, the use of a closed system, such as a glove box, is recommended to provide the highest level of containment[3].

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area[3][5].

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling 4-Bromo-2-methylbiphenyl.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing[6][7].
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with nitrile gloves is recommended. For direct or prolonged contact, heavy-duty neoprene or butyl rubber gloves should be utilized[8]. Gloves must be inspected before use and changed immediately if contaminated[1][8].
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully-fastened lab coat made of a chemically resistant material is mandatory[1][8].
Respiratory NIOSH-Approved RespiratorIn situations where dust or aerosols may be generated and not adequately controlled by ventilation, a NIOSH-approved respirator with an appropriate particulate filter is necessary. For significant exposures, a full-face respirator may be required[4][6].

Step-by-Step Safe Handling Protocol

Adherence to a strict, procedural workflow is paramount for minimizing risk. The following diagram and steps outline the standard operating procedure for handling 4-Bromo-2-methylbiphenyl.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Understand Hazards prep_setup Prepare Fume Hood prep_ppe->prep_setup Ensure Protection handle_weigh Weigh Compound prep_setup->handle_weigh Begin Work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer Proceed with Experiment cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon After Experiment cleanup_doff Doff PPE cleanup_decon->cleanup_doff Post-Decontamination cleanup_dispose Dispose of Waste cleanup_doff->cleanup_dispose Final Step

Caption: Workflow for the safe handling of 4-Bromo-2-methylbiphenyl.

Detailed Steps:

  • Preparation:

    • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for 4-Bromo-2-methylbiphenyl[1].

    • Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above.

    • Prepare the Fume Hood: Ensure the fume hood is functioning correctly and the work area is clean and uncluttered.

  • Handling:

    • Weighing: Carefully weigh the required amount of 4-Bromo-2-methylbiphenyl in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

    • Transfer: Transfer the compound to the reaction vessel within the fume hood. Avoid creating dust.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the compound.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

    • Waste Disposal: Dispose of all contaminated materials, including gloves, weighing boats, and excess compound, in a clearly labeled hazardous waste container according to your institution's and local regulations[5].

Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Minor Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the absorbed material into a designated hazardous waste container[5].

    • Decontaminate the spill area.

  • Major Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops[2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2].

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[2].

Storage and Disposal

Storage:

  • Store 4-Bromo-2-methylbiphenyl in a tightly closed container in a cool, dry, and well-ventilated area[1][4].

  • Keep it away from incompatible materials such as strong oxidizing agents[9].

  • The storage area should be clearly labeled and secured.

Disposal:

  • All waste containing 4-Bromo-2-methylbiphenyl must be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl. [Link]

  • S D FINE-CHEM LIMITED. (n.d.). GHS Safety Data Sheet: 4-BROMO-2-FLUOROBIPHENYL. [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • US EPA. (2025). Personal Protective Equipment. [Link]

  • BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.